3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
描述
This compound has been reported in Bos taurus with data available.
属性
分子式 |
C32H52N7O20P3S |
|---|---|
分子量 |
979.8 g/mol |
IUPAC 名称 |
3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid |
InChI |
InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1 |
InChI 键 |
ATTJZXQHBIJXLV-AWVQIHIZSA-N |
手性 SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
规范 SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a putative intermediate in the microbial degradation pathway of geraniol. Its structural elucidation is critical for understanding the metabolic fate of this common monoterpenoid and for potential applications in synthetic biology and drug development. This guide provides a comprehensive overview of the theoretical structure, and proposed methodologies for the synthesis, purification, and structural characterization of this coenzyme A derivative. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from analogous compounds and established analytical techniques for acyl-CoA esters to provide a foundational framework for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂N₇O₂₀P₃S | PubChem |
| Molecular Weight | 979.8 g/mol | PubChem |
| IUPAC Name | 3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid | PubChem |
| Synonyms | 3-Hydroxy-3-isohexenylglutaryl-CoA | Human Metabolome Database |
| CAS Number | Not Available | Human Metabolome Database |
Proposed Metabolic Pathway: Geraniol Degradation
This compound is hypothesized to be an intermediate in the degradation of geraniol by certain microorganisms. The proposed pathway involves the initial oxidation of geraniol to geranic acid, which is then converted to its coenzyme A thioester, geranyl-CoA. Subsequent enzymatic transformations are thought to lead to the formation of the target molecule.
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis, purification, and structural elucidation of this compound. These are generalized methods based on established procedures for similar acyl-CoA esters.
Enzymatic Synthesis
The biosynthesis of the target molecule can be attempted using cell-free extracts from microorganisms known to metabolize geraniol.
Protocol:
-
Preparation of Cell-Free Extract:
-
Culture a geraniol-metabolizing bacterial strain (e.g., Pseudomonas species) in a suitable medium supplemented with geraniol to induce the necessary enzymes.
-
Harvest cells in the late logarithmic growth phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail and lyse the cells by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the cell-free extract, geranyl-CoA, ATP, MgCl₂, and any other required cofactors (e.g., NADPH, bicarbonate).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC.
-
-
Purification:
-
Terminate the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
Purify the target molecule from the supernatant using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative reverse-phase HPLC.
-
Structural Elucidation by Mass Spectrometry
High-resolution mass spectrometry is a crucial tool for determining the elemental composition and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve the purified compound in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Acquire data in both positive and negative ion modes.
-
Perform high-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) to determine the accurate mass and elemental composition.
-
Conduct tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in identifying the different structural moieties of the molecule.
-
Expected Fragmentation Data (Hypothetical):
| Fragment | Description |
| [M+H]⁺ | Protonated molecule |
| [M-H]⁻ | Deprotonated molecule |
| Loss of Adenosine Diphosphate | Characteristic fragment for CoA esters |
| Loss of Pantetheine | Another key fragment for CoA esters |
| Fragments from the Acyl Chain | Provides information on the structure of the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl moiety |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., D₂O or deuterated methanol).
-
-
NMR Experiments:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the different types of protons and their chemical environments.
-
Acquire a 1D ¹³C NMR spectrum to identify the different carbon atoms.
-
Perform two-dimensional (2D) NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
-
Expected NMR Data (Hypothetical):
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |
| ¹H | 0.8 - 5.5 | s, d, t, m | Protons on the acyl chain, pantetheine, and ribose moieties |
| ¹³C | 10 - 180 | Carbonyls, olefinic carbons, carbons bearing hydroxyl groups, and carbons of the CoA moiety |
Experimental Workflow
The overall workflow for the structure elucidation of this compound is depicted below.
Conclusion
The structural elucidation of this compound is an important step in mapping the microbial metabolism of geraniol. Although direct experimental data is currently scarce, the application of established analytical techniques for acyl-CoA esters, as outlined in this guide, provides a clear path forward for researchers in this field. The combination of enzymatic synthesis with advanced mass spectrometry and NMR spectroscopy will be instrumental in confirming the structure of this molecule and furthering our understanding of terpene biochemistry.
An In-Depth Technical Guide to the 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Biosynthetic Pathway in Manduca sexta
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (HMG-CoA) biosynthetic pathway in the tobacco hornworm, Manduca sexta. This pathway is a critical component of juvenile hormone (JH) biosynthesis, a key regulator of insect development and reproduction. This guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical cascade. Understanding this pathway is crucial for the development of novel insect growth regulators and for advancing our knowledge of insect endocrinology.
Introduction
The tobacco hornworm, Manduca sexta, is a widely utilized model organism for studying insect physiology, biochemistry, and molecular biology.[1][2][3] Its large size and well-characterized life cycle make it ideal for investigating complex biological processes, including the endocrine regulation of development.[3][4] Central to this regulation are the juvenile hormones (JHs), acyclic sesquiterpenoids that control metamorphosis and reproduction.[5][6]
The biosynthesis of JHs in Manduca sexta involves a pathway analogous to cholesterol synthesis in vertebrates, beginning with the formation of HMG-CoA.[5] Manduca sexta produces a mixture of JHs, including JH II and JH III.[7][8] The biosynthesis of JH III follows the canonical isoprenoid pathway, while the formation of JH II, a homosesquiterpenoid, requires the incorporation of propionate in addition to acetate, leading to the formation of homologous intermediates.[7][8][9] This guide focuses on the initial steps of this pathway, leading to the formation of HMG-CoA and its homologs.
The Biosynthetic Pathway
The formation of HMG-CoA and its homolog, 3-hydroxy-3-ethylglutaryl-CoA, occurs in the corpora allata, a pair of endocrine glands behind the brain.[5][9] The pathway involves the condensation of acetyl-CoA and propionyl-CoA units.
Key Enzymatic Steps
-
Acetyl-CoA Acetyltransferase (Thiolase): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
HMG-CoA Synthase: This enzyme condenses a molecule of acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Formation of Homologous Precursors: For the biosynthesis of JH II, propionyl-CoA is utilized. It is proposed that acetyl-CoA and propionyl-CoA condense to form 3-oxovaleryl-CoA, which then condenses with another acetyl-CoA to yield 3-hydroxy-3-ethylglutaryl-CoA. Research has shown that cell-free preparations from Manduca sexta corpora allata can produce both HMG-CoA and its homolog, 3-hydroxy-3-ethylglutaryl-CoA, when supplied with acetyl-CoA and propionyl-CoA.[9]
-
HMG-CoA Reductase: This is a key regulatory enzyme that reduces HMG-CoA to mevalonate.[10] Similarly, it reduces 3-hydroxy-3-ethylglutaryl-CoA to homomevalonate.[9] This reaction requires NADPH as an electron donor.[9] The activity of HMG-CoA reductase in the corpora allata has been shown to correlate with the rate of JH production.[11]
Pathway Diagram
Caption: Biosynthetic pathway of HMG-CoA and its homolog in Manduca sexta.
Quantitative Data
The available literature provides some quantitative data on enzyme activity and reaction products. The following table summarizes these findings.
| Parameter | Value | Organism Stage/Tissue | Reference |
| HMG-CoA & Homolog Production | |||
| [1-14C]acetyl-CoA incorporation into HMG-CoA | Picomole levels | Cytosolic fraction of corpora allata-corpora cardiaca complexes | [9] |
| [1-14C]acetyl-CoA & propionyl-CoA incorporation into 3-hydroxy-3-ethylglutaryl-CoA | Picomole levels | Cytosolic fraction of corpora allata-corpora cardiaca complexes | [9] |
| HMG-CoA Reductase Activity | |||
| Reduction of [Me-3H]HMG-CoA to mevalonate | Demonstrated | Particulate fraction of corpora allata-corpora cardiaca complexes | [9] |
| Reduction of [3-14C]hydroxyethylglutaryl-CoA to homomevalonate | Demonstrated | Particulate fraction of corpora allata-corpora cardiaca complexes | [9] |
| Correlation between HMG-CoA reductase activity and JH production | Excellent correlation (except in adult males) | Corpora allata homogenates | [11] |
| Allatostatin Inhibition | |||
| ED50 of synthetic M. sexta allatostatin on JH biosynthesis | ~2 nM | Early fifth stadium larval corpora allata (in vitro) | [11] |
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the HMG-CoA biosynthetic pathway in Manduca sexta.
Preparation of Corpora Allata Cell-Free Fractions
This protocol is adapted from the methodology described for studying the biosynthesis of HMG-CoA and its homologs.[9]
Objective: To obtain cytosolic and particulate fractions from Manduca sexta corpora allata-corpora cardiaca complexes for enzyme assays.
Materials:
-
Manduca sexta larvae or adults
-
Dissecting microscope and tools
-
Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Dissect the corpora allata-corpora cardiaca complexes from the head capsule of Manduca sexta.
-
Place the dissected glands in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the particulate (microsomal) fraction.
-
Resuspend the particulate fraction in a suitable buffer for subsequent assays.
Caption: Workflow for preparing cytosolic and particulate fractions.
Enzyme Assays
4.2.1. HMG-CoA Synthase Assay [9]
Objective: To measure the production of radiolabeled HMG-CoA and its homolog.
Procedure:
-
Incubate the cytosolic fraction with [1-14C]acetyl-CoA and, for the homolog, unlabeled propionyl-CoA.
-
The reaction mixture should be buffered and maintained at an optimal temperature and pH.
-
Stop the reaction after a defined period.
-
Convert the resulting HMG-CoA and its homolog to ultraviolet-absorbing derivatives for detection.
-
Analyze the products using thin-layer chromatography (TLC) and liquid chromatography (LC).
-
Collect the fractions corresponding to the derivatives and quantify the radioactivity using liquid scintillation counting.
4.2.2. HMG-CoA Reductase Assay [9][11]
Objective: To measure the conversion of HMG-CoA and its homolog to mevalonate and homomevalonate.
Procedure:
-
Incubate the particulate fraction with radiolabeled HMG-CoA (e.g., [Me-3H]HMG-CoA) or its homolog.
-
Include NADPH in the reaction mixture as the electron donor.
-
After incubation, stop the reaction.
-
Separate the product (mevalonate or homomevalonate) from the substrate using chromatographic techniques (TLC or LC).
-
Quantify the amount of radiolabeled product formed using liquid scintillation counting.
Regulation of the Pathway
The biosynthesis of JH is tightly regulated. The activity of HMG-CoA reductase is considered a major rate-limiting step.[10] In Manduca sexta, the activity of this enzyme in the corpora allata shows a strong correlation with the rates of JH synthesis.[11]
Furthermore, neuropeptides known as allatostatins can inhibit JH biosynthesis.[11] In Manduca sexta, an allatostatin has been identified that strongly inhibits JH synthesis in vitro, with an ED50 of approximately 2 nM.[11] This inhibition is reversible and suggests a mechanism for the precise control of JH titers, which is crucial for normal development and metamorphosis.[6][11]
Conclusion
The this compound biosynthetic pathway in Manduca sexta is a fundamental biochemical process essential for the production of juvenile hormones. This pathway involves both the canonical isoprenoid route and a homologous pathway for the synthesis of different JH forms. Key enzymes such as HMG-CoA synthase and HMG-CoA reductase play pivotal roles, with the latter being a significant point of regulation. A thorough understanding of this pathway, facilitated by the experimental protocols and data presented herein, is critical for researchers in insect endocrinology and for the development of targeted strategies for insect pest management. Future research should focus on the detailed kinetic characterization of the enzymes involved and the elucidation of the upstream signaling cascades that regulate this vital pathway.
References
- 1. Manduca sexta - Wikipedia [en.wikipedia.org]
- 2. windfelder-lab.com [windfelder-lab.com]
- 3. Manduca sexta | i5k Workspace@NAL [i5k.nal.usda.gov]
- 4. EENY692/IN1187: Tobacco Hornworm Manduca sexta (Linnaeus) (Insecta: Lepidoptera: Sphingidae) [edis.ifas.ufl.edu]
- 5. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 6. The role of low levels of juvenile hormone esterase in the metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the Juvenile Hormones of Manduca sexta: Labeling Pattern from Mevalonate, Propionate, and Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the Juvenile Hormones of Manduca sexta: Labeling Pattern from Mevalonate, Propionate, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Linchpin of Metamorphosis: A Technical Guide to the Role of 3-Hydroxy-3-methylglutaryl-CoA in Juvenile Hormone Synthesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: Juvenile hormone (JH) is a critical regulator of insect development, metamorphosis, and reproduction. Its synthesis is a complex and tightly controlled process, offering multiple targets for the development of novel insecticides. This technical guide provides an in-depth examination of the pivotal role of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its associated enzyme, HMG-CoA reductase (HMGR), in the juvenile hormone biosynthetic pathway. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical and regulatory pathways. This document is intended to serve as a valuable resource for researchers in insect endocrinology and professionals involved in the discovery and development of next-generation pest control agents.
Introduction: The Central Role of HMG-CoA in Juvenile Hormone Production
Juvenile hormones (JHs) are a group of sesquiterpenoid hormones that orchestrate a wide array of physiological processes in insects, most notably the regulation of larval development and the prevention of premature metamorphosis[1][2]. The biosynthesis of JH occurs primarily in the corpora allata, a pair of endocrine glands located behind the brain[1]. The synthesis of these crucial signaling molecules is a multi-step process that can be broadly divided into two main stages: the early mevalonate pathway and the late, JH-specific steps[3].
The initial phase of JH biosynthesis follows the well-conserved mevalonate pathway, which is responsible for the production of isoprenoid precursors in a wide range of organisms[1]. A key intermediate in this pathway is 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step in the entire JH biosynthetic cascade. This positions HMG-CoA and HMGR as central players in the regulation of JH titers and, consequently, in the control of insect development.
Given its crucial role, the enzymatic step involving HMG-CoA has become a focal point for research into the regulation of insect growth and a promising target for the development of selective insecticides. This guide will delve into the technical details of HMG-CoA's involvement in JH synthesis, providing the necessary data and methodologies for researchers to further explore this vital area of insect biochemistry.
The Juvenile Hormone Biosynthetic Pathway: From Acetyl-CoA to Active Hormone
The synthesis of JH commences with the condensation of three acetyl-CoA molecules to form HMG-CoA. This intermediate is then reduced by HMG-CoA reductase (HMGR) in an NADPH-dependent reaction to yield mevalonate. A series of subsequent enzymatic reactions, including phosphorylations, decarboxylation, and isomerizations, convert mevalonate into the 15-carbon isoprenoid, farnesyl pyrophosphate (FPP). FPP serves as the branch point from which the JH-specific pathway diverges. In the terminal steps, FPP is converted to the final, active form of juvenile hormone, such as JH III, which is the most common form in many insect orders.
Quantitative Data on Enzyme Kinetics and Inhibition
The regulation of JH synthesis is tightly controlled, and understanding the kinetics of the enzymes involved is crucial for developing targeted inhibitors. HMG-CoA reductase, as a rate-limiting enzyme, has been a primary focus of these studies.
Table 1: Kinetic Parameters of HMG-CoA Reductase in Diploptera punctata (Cockroach)
| Parameter | Value | Substrate/Inhibitor | Reference |
| Apparent Km | 7.6 µM | (3S)-HMG-CoA | [4] |
| Ki | 2.4 nM | Mevinolin (competitive inhibitor) | [4] |
Table 2: Inhibition of Juvenile Hormone Biosynthesis in Manduca sexta by Statin Inhibitors
| Inhibitor | Concentration | In Vitro Inhibition (%) | In Vivo Inhibition (3h post-injection) (%) | Reference |
| Fluvastatin | 1 µM | 58.9 ± 8.9 | 64.1 ± 5.2 | |
| Pitavastatin | 1 µM | 54.4 ± 3.1 | 61.4 ± 5.8 | |
| Lovastatin | 1 µM | 62.6 ± 3.4 | 60.6 ± 5.8 |
Table 3: Juvenile Hormone III Titers in Diploptera punctata During Development
| Developmental Stage | JH III Titer (ng/mL hemolymph) | JH III Quantity (ng/g whole body) | Reference |
| Day 0 (Adult Emergence) | 79.68 ± 5.03 | - | |
| Day 4 | - | 845.5 ± 87.9 | |
| Day 5 | 1717 (maximum) | 679.7 ± 164.6 |
Regulation of HMG-CoA Reductase and the JH Pathway
The activity of the JH biosynthetic pathway, and specifically HMG-CoA reductase, is modulated by a complex interplay of neuropeptides, hormones, and nutritional signals. Allatotropins stimulate JH synthesis, while allatostatins are inhibitory neuropeptides[1][5][6]. These neuropeptides can exert rapid, reversible effects on the corpora allata[1]. Furthermore, hormones such as ecdysteroids and insulin-like peptides, as well as the nutritional status of the insect, play a significant role in modulating the transcription of JH biosynthetic genes and the overall flux through the pathway[1].
Experimental Protocols
Accurate and reproducible methods for quantifying JH and the activity of its biosynthetic enzymes are essential for research in this field. Below are detailed protocols for key experimental procedures.
Radiochemical Assay (RCA) for In Vitro Juvenile Hormone Biosynthesis
This assay measures the rate of JH synthesis by incubating corpora allata with a radiolabeled precursor, typically L-[methyl-3H]methionine, and quantifying the incorporation of the radiolabel into JH.
Materials:
-
Insect Ringer's solution
-
TC-199 medium (or equivalent) supplemented with Ficoll
-
L-[methyl-3H]methionine
-
Isooctane or hexane
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissection: Dissect corpora allata (CA) from insects in cold Ringer's solution. For some insects, the corpora cardiaca-corpora allata (CC-CA) complex is dissected.
-
Incubation: Transfer the dissected glands to a vial containing incubation medium (e.g., TC-199 with Ficoll) and the radiolabeled methionine. Incubate for a defined period (e.g., 2-4 hours) at an appropriate temperature (e.g., 27-30°C).
-
Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., isooctane or hexane). Vortex vigorously to extract the lipophilic JH into the organic phase.
-
Separation: Spot the organic extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Quantification: Scrape the silica from the region of the TLC plate corresponding to the JH standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the rate of JH synthesis based on the specific activity of the radiolabeled precursor and the amount of radioactivity incorporated into JH per unit time.
Note: It is crucial to ensure the purity of the radiolabeled precursor and to run appropriate controls to account for background radiation and non-specific binding[7].
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH concentration, which has a characteristic absorbance at 340 nm.
Materials:
-
Homogenization buffer (e.g., potassium phosphate buffer with DTT and protease inhibitors)
-
Microsomal fraction containing HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Tissue Homogenization: Homogenize insect corpora allata or other relevant tissues in cold homogenization buffer.
-
Microsomal Fraction Preparation: Centrifuge the homogenate to pellet cell debris, then ultracentrifuge the supernatant to pellet the microsomal fraction, which is enriched in HMG-CoA reductase. Resuspend the microsomal pellet in buffer.
-
Assay Reaction: In a cuvette or microplate well, combine the assay buffer, NADPH solution, and the microsomal preparation.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH. One unit of HMG-CoA reductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Quantification of Juvenile Hormone and its Precursors by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of JH and its precursors from biological samples.
Materials:
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid
-
C18 reverse-phase HPLC column
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
Deuterated JH III (or other appropriate internal standard)
Procedure:
-
Sample Collection and Extraction: Collect hemolymph or whole-body samples and perform a liquid-liquid extraction with a solvent such as hexane or a protein precipitation with methanol/isooctane[8][9]. Add a known amount of an internal standard (e.g., deuterated JH III) prior to extraction to correct for sample loss and matrix effects.
-
Sample Preparation: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation: Inject the sample onto a C18 reverse-phase column and perform a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve ionization[9][10].
-
MS/MS Detection: Analyze the column eluent using an ESI source in positive ion mode. Set the mass spectrometer to perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the target analytes and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of the analytes. Quantify the amount of JH and its precursors in the samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
Typical LC-MS/MS Parameters:
-
Column: C18, e.g., 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might run from 40% B to 100% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Ionization Mode: ESI positive
-
MRM Transitions (for JH III): e.g., m/z 267.3 -> 235.3 and 267.3 -> 147.0
Conclusion and Future Directions
The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a cornerstone of juvenile hormone biosynthesis in insects. The quantitative data and detailed experimental protocols presented in this guide underscore the significance of this enzymatic step as a key regulatory point. For researchers in basic science, a deeper understanding of the intricate regulation of HMGR and the upstream and downstream pathways will continue to shed light on the complex endocrinology of insects. For professionals in drug development, the insect-specific characteristics of HMGR and other enzymes in the JH biosynthetic pathway offer a promising avenue for the rational design of selective and environmentally benign insecticides. Future research should focus on elucidating the three-dimensional structures of insect HMGR to facilitate structure-based drug design, as well as further exploring the complex network of signaling pathways that converge to regulate JH synthesis in response to developmental and environmental cues. The methodologies outlined herein provide a robust framework for pursuing these exciting research directions.
References
- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 4. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Juvenile Hormones in Insect Corpora Allata and the Quest for Novel Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The juvenile hormones (JHs) are a group of sesquiterpenoid hormones crucial for regulating development, reproduction, and metamorphosis in insects.[1][2][3] Synthesized in the corpora allata, the biosynthetic pathway of JHs has been a subject of intense research, offering potential targets for the development of novel insecticides.[1][3] This technical guide provides a comprehensive overview of the canonical JH biosynthesis pathway, with a particular focus on the early steps involving HMG-CoA synthase and the potential for the formation of novel, non-canonical intermediates such as 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. This document details the established enzymatic reactions, presents quantitative data from key studies, outlines experimental protocols for the investigation of JH biosynthesis, and provides visualizations of the relevant pathways and workflows.
The Canonical Juvenile Hormone Biosynthesis Pathway
The production of juvenile hormones in the insect corpora allata follows the mevalonate (MVA) pathway, a highly conserved metabolic route for the synthesis of isoprenoids.[1][3] The most common form of JH is JH III, the biosynthesis of which can be divided into two main stages: the early steps leading to the formation of farnesyl pyrophosphate (FPP), and the late, JH-specific steps that convert FPP to the final hormone.[3][4]
Early Steps of the Mevalonate Pathway
The initial phase of JH biosynthesis involves the conversion of acetyl-CoA to FPP through a series of enzymatic reactions. A critical intermediate in this stage is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The formation of HMG-CoA is catalyzed by HMG-CoA synthase from acetyl-CoA and acetoacetyl-CoA. Subsequently, HMG-CoA is reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in the pathway.[1][4]
Late Steps of Juvenile Hormone Biosynthesis
The later steps of JH III synthesis involve the conversion of FPP to the final hormone. This part of the pathway shows more variation among different insect orders. Generally, FPP is first converted to farnesoic acid, which is then subject to methylation and epoxidation to yield the active JH III. The precise order of these last two steps can differ between insect groups.[5]
The Potential for Novel Intermediates: The Case of this compound
While the canonical pathway is well-established, the diversity of JH structures found in nature suggests that variations in the biosynthetic machinery may exist. The molecule this compound represents a hypothetical intermediate that could arise from a variation in the early mevalonate pathway.
This molecule is an analog of HMG-CoA, with a geranyl group substituting the methyl group at the C3 position. Biochemically, its formation could be envisioned through the condensation of geranyl-CoA and acetyl-CoA, a reaction that would be catalyzed by a promiscuous HMG-CoA synthase or a distinct, yet-to-be-discovered enzyme. To date, the natural occurrence of this compound in insect corpora allata has not been documented in published literature. However, its existence as a chemical entity is confirmed in databases such as PubChem. The exploration of such alternative pathways and the substrate specificity of key enzymes like HMG-CoA synthase in insects are active areas of research.
Putative Biosynthetic Pathway for this compound
The following diagram illustrates a hypothetical pathway for the formation of this novel intermediate, based on known biochemical reactions.
Caption: Hypothetical pathway for the formation of a novel HMG-CoA analog.
Quantitative Data in Juvenile Hormone Biosynthesis Research
Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding the regulation of JH biosynthesis. The following tables summarize representative quantitative data for key enzymes in the early mevalonate pathway from various insect species.
| Enzyme | Insect Species | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| HMG-CoA Synthase | Blattella germanica | Acetyl-CoA | 45 | 15.4 | Buesa et al. (1994), Eur. J. Biochem. |
| HMG-CoA Synthase | Blattella germanica | Acetoacetyl-CoA | 4.9 | 15.4 | Buesa et al. (1994), Eur. J. Biochem. |
| HMG-CoA Reductase | Manduca sexta | HMG-CoA | 4.3 | 0.02 | Monger & Law (1982), J. Biol. Chem. |
| HMG-CoA Reductase | Drosophila melanogaster | HMG-CoA | 2.9 | 0.1 | V.K. Walker (unpublished), FlyBase |
Table 1: Kinetic parameters of key enzymes in the early JH biosynthesis pathway.
| Metabolite | Insect Species | Tissue | Concentration (pmol/gland pair) | Reference |
| Farnesoic Acid | Diploptera punctata | Corpora Allata | 2.5 - 15 | Tobe & Stay (1985), Adv. Insect Physiol. |
| JH III | Diploptera punctata | Corpora Allata | 10 - 150 | Tobe & Stay (1985), Adv. Insect Physiol. |
Table 2: Representative concentrations of JH precursors and JH III in insect corpora allata.
Experimental Protocols for the Study of Juvenile Hormone Biosynthesis
The investigation of JH biosynthesis, including the potential discovery of novel intermediates, relies on a combination of biochemical and analytical techniques.
Preparation of Corpora Allata Homogenates
-
Dissection: Corpora allata are dissected from insects under a stereomicroscope in a physiological saline solution.
-
Homogenization: The glands are homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors) on ice.
-
Centrifugation: The homogenate is centrifuged to separate cytosolic and microsomal fractions, which can be used for enzyme assays.
Enzyme Assays for HMG-CoA Synthase and Reductase
-
HMG-CoA Synthase Assay: The activity of HMG-CoA synthase is typically measured by monitoring the incorporation of radiolabeled acetyl-CoA into HMG-CoA. The product is separated by thin-layer chromatography or high-performance liquid chromatography and quantified by scintillation counting.
-
HMG-CoA Reductase Assay: The activity of HMG-CoA reductase is determined by measuring the conversion of radiolabeled HMG-CoA to mevalonate. The product is separated and quantified as described for the synthase assay.
Identification and Quantification of Intermediates by Mass Spectrometry
-
Extraction: Lipophilic molecules, including JH and its precursors, are extracted from corpora allata homogenates or incubation media using organic solvents.
-
Derivatization: For enhanced sensitivity and volatility in gas chromatography-mass spectrometry (GC-MS), carboxyl and hydroxyl groups can be derivatized.
-
LC-MS/MS and GC-MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS are powerful techniques for the separation, identification, and quantification of known and novel intermediates in the JH biosynthesis pathway.
Caption: Workflow for the discovery of novel JH biosynthesis intermediates.
Signaling Pathways Regulating Juvenile Hormone Biosynthesis
The rate of JH biosynthesis is tightly regulated by a complex interplay of signaling pathways, including neuropeptides and nutritional signals.[1][4] Understanding these regulatory networks is crucial for the development of targeted pest control strategies.
Caption: Key signaling inputs regulating JH synthesis in the corpora allata.
Conclusion and Future Directions
The biosynthesis of juvenile hormones in insect corpora allata is a well-characterized yet continually evolving field of study. While the canonical mevalonate pathway provides a solid framework, the potential for novel intermediates and alternative enzymatic reactions remains an exciting frontier. The investigation into molecules such as this compound, although currently hypothetical in the context of insect biochemistry, underscores the importance of exploring the substrate flexibility of biosynthetic enzymes and the full metabolic capacity of the corpora allata. Future research employing advanced analytical techniques and molecular biology approaches will be instrumental in uncovering the complete repertoire of isoprenoids produced by these vital endocrine glands and their physiological significance. This knowledge will not only deepen our understanding of insect endocrinology but also pave the way for the development of more specific and effective insect control agents.
References
- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Linchpin of Juvenile Hormone Synthesis: A Technical Guide to HMG-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS) in the juvenile hormone (JH) biosynthetic pathway of insects. Juvenile hormones are crucial regulators of insect development, reproduction, and behavior, making the enzymes involved in their synthesis prime targets for the development of novel and specific insecticides. This document details the function of HMGS, its regulation, and methods for its study, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts.
The Central Role of HMG-CoA Synthase in the Juvenile Hormone Pathway
Juvenile hormone biosynthesis begins with the mevalonate pathway, a conserved metabolic route for the production of isoprenoid precursors. HMG-CoA synthase is a key enzyme in the initial steps of this pathway, catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[1][2] This reaction is a critical control point in the overall flux of precursors towards JH synthesis. The synthesis of JH occurs exclusively in the corpora allata, a pair of endocrine glands located behind the brain.[1][2][3][4][5][6][7][8][9][10]
The JH biosynthetic pathway can be broadly divided into early and late stages. HMGS functions in the early stage, which is responsible for the synthesis of the 15-carbon isoprenoid, farnesyl pyrophosphate (FPP). The late stages, which are insect-specific, convert FPP into the various forms of JH.[11] Given its upstream position and its role in committing acetyl-CoA to the mevalonate pathway, HMGS is a significant focus for understanding the regulation of JH production.
// Nodes AcetylCoA [label="2 Acetyl-CoA"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; Mevalonate_P [label="Mevalonate-5-P"]; Mevalonate_PP [label="Mevalonate-5-PP"]; IPP [label="Isopentenyl-PP"]; DMAPP [label="Dimethylallyl-PP"]; GPP [label="Geranyl-PP"]; FPP [label="Farnesyl-PP"]; Farnesoic_Acid [label="Farnesoic Acid"]; JH_Acid [label="JH III Acid"]; JH_III [label="Juvenile Hormone III"];
// Invisible nodes for pathway branching branch1 [shape=point, width=0.01, height=0.01]; branch2 [shape=point, width=0.01, height=0.01];
// Edges with enzyme labels AcetylCoA -> AcetoacetylCoA [label="Acetoacetyl-CoA\nthiolase", dir=forward]; {rank=same; AcetoacetylCoA AcetylCoA_add} AcetylCoA_add [label="Acetyl-CoA", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; {AcetoacetylCoA, AcetylCoA_add} -> HMG_CoA [label="HMG-CoA Synthase\n(HMGS)", color="#EA4335", fontcolor="#EA4335", dir=forward]; HMG_CoA -> Mevalonate [label="HMG-CoA Reductase\n(HMGR)", dir=forward]; Mevalonate -> Mevalonate_P [label="Mevalonate Kinase", dir=forward]; Mevalonate_P -> Mevalonate_PP [label="Phosphomevalonate\nKinase", dir=forward]; Mevalonate_PP -> IPP [label="Diphosphomevalonate\nDecarboxylase", dir=forward]; IPP -> DMAPP [label="IPP Isomerase", dir=both, arrowhead=normal, arrowtail=normal]; {DMAPP, IPP} -> GPP [label="FPP Synthase", dir=forward]; {GPP, IPP} -> FPP [label="FPP Synthase", dir=forward]; FPP -> branch1 [dir=forward, arrowhead=none]; branch1 -> Farnesoic_Acid [label="JH-specific steps", dir=forward]; Farnesoic_Acid -> JH_Acid [label="Epoxidase", dir=forward]; JH_Acid -> JH_III [label="JHAMT", dir=forward]; branch1 -> JH_Acid [label="Alternative Pathway", style=dashed, dir=forward]; Farnesoic_Acid -> JH_III [label="JHAMT", style=dashed, dir=forward]; } caption: Juvenile Hormone Biosynthetic Pathway highlighting HMG-CoA Synthase.
Quantitative Analysis of HMG-CoA Synthase
The expression and activity of HMGS are tightly regulated and correlate with the physiological state of the insect, particularly in relation to development and reproduction. Quantitative data on HMGS gene expression and enzyme activity provide critical insights into its role as a potential regulatory point in JH biosynthesis.
Gene Expression in Corpora Allata
Studies in the honey bee (Apis mellifera) have quantified the transcript abundance of genes in the JH biosynthetic pathway within the corpora allata-corpora cardiaca (CA-CC) complex. These studies reveal a correlation between the expression of several biosynthetic genes, including HMGS, and the circulating titers of JH.
| Gene | Enzyme | Relative Expression in Forager CA-CC (Normalized to 1)[1][12] |
| hmgs | HMG-CoA Synthase | ~0.8 |
| hmgr | HMG-CoA Reductase | ~0.9 |
| mfe | Methyl Farnesoate Epoxidase | ~1.0 |
| jhamt | JH Acid Methyltransferase | ~0.7 |
| fpps3 | Farnesyl Diphosphate Synthase 3 | ~0.6 |
| ippi | Isopentenyl Pyrophosphate Isomerase | ~0.5 |
Table 1: Relative transcript abundance of selected juvenile hormone biosynthetic genes in the corpora allata-corpora cardiaca complex of forager honey bees, a stage characterized by high JH titers.[1][12]
Enzyme Activity in Insect Tissues
Direct measurement of HMGS enzyme activity provides a functional understanding of its contribution to the mevalonate pathway. A study on the cockroach Blattella germanica investigated the activity of HMGS and HMG-CoA reductase in the fat body, a tissue also involved in isoprenoid synthesis, in response to allatectomy (the surgical removal of the corpora allata), which eliminates the source of JH.
| Treatment | HMG-CoA Synthase Activity (pmol/min/mg protein)[5] | HMG-CoA Reductase Activity (pmol/min/mg protein)[5] |
| Control (Day 4) | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Allatectomized (Day 4) | 0.6 ± 0.1 | 1.2 ± 0.2 |
Table 2: HMG-CoA synthase and reductase activity in the fat body of control and allatectomized female Blattella germanica. The data show a significant decrease in enzyme activity in the absence of juvenile hormone.[5]
Regulation of HMG-CoA Synthase and the JH Pathway
The synthesis of juvenile hormone is a highly regulated process, influenced by a complex interplay of hormonal and environmental signals. These signals converge on the corpora allata to modulate the expression and activity of biosynthetic enzymes, including HMGS.
Several factors are known to regulate JH biosynthesis, including:
-
Allatotropins and Allatostatins: Neuropeptides that stimulate or inhibit JH synthesis, respectively.[8]
-
Juvenile Hormone: JH itself can exert feedback regulation on its own synthesis.
-
Insulin/Insulin-like Signaling (IIS) Pathway: Nutritional status, communicated through the IIS pathway, can modulate JH production.[2]
-
20-hydroxyecdysone (20E): The molting hormone can influence JH synthesis, often in an antagonistic manner.[1]
// Nodes Brain [label="Brain"]; Corpora_Allata [label="Corpora Allata", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JH_Biosynthesis [label="JH Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JH [label="Juvenile Hormone"]; Target_Tissues [label="Target Tissues"]; Allatotropin [label="Allatotropin"]; Allatostatin [label="Allatostatin"]; Insulin_Signaling [label="Insulin Signaling\n(Nutrition)"]; Ecdysone [label="20-Hydroxyecdysone"];
// Edges Brain -> Corpora_Allata [label="Neural & Hormonal Signals", dir=forward]; Allatotropin -> Corpora_Allata [color="#34A853", label="+", dir=forward]; Allatostatin -> Corpora_Allata [color="#EA4335", label="-", dir=forward]; Insulin_Signaling -> Brain [dir=forward]; Ecdysone -> Corpora_Allata [dir=forward]; Corpora_Allata -> JH_Biosynthesis [dir=forward]; JH_Biosynthesis -> JH [dir=forward]; JH -> Target_Tissues [dir=forward]; JH -> Brain [label="Feedback", style=dashed, dir=forward]; } caption: Simplified signaling pathway regulating juvenile hormone synthesis.
Experimental Protocols
Spectrophotometric Assay for HMG-CoA Synthase Activity
This protocol is adapted from a method developed for high-throughput screening of HMGS inhibitors and is suitable for measuring enzyme activity in insect tissue homogenates.[10][13] The assay measures the release of Coenzyme A (CoASH) as a product of the reaction, which is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Insect tissue homogenate (e.g., from corpora allata or fat body)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
DTNB solution
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Prepare Reagents: Prepare fresh solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.
-
Sample Preparation: Prepare a homogenate of the insect tissue in cold assay buffer. Centrifuge to pellet cellular debris and use the supernatant for the assay.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
Tissue homogenate (enzyme source)
-
-
Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the rate of change in absorbance per minute per milligram of protein.
Quantification of Juvenile Hormone by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of juvenile hormones from biological samples.[14][15][16][17][18]
Materials:
-
Insect hemolymph or whole-body extract
-
Solvents: Methanol, isooctane, hexane, formic acid, water (all LC-MS grade)
-
Internal standard (e.g., JH III d3)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction:
-
Sample Cleanup and Concentration: Centrifuge the extract to remove solids. The organic phase containing the JHs is collected and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid.[14]
-
Perform mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific precursor and product ions of the JH of interest and the internal standard.
-
-
Quantification: Create a standard curve using known concentrations of the JH standard. Quantify the amount of JH in the sample by comparing its peak area to that of the internal standard and the standard curve.
RNAi-Mediated Silencing of HMG-CoA Synthase
RNA interference (RNAi) is a powerful tool to study gene function by specifically silencing the expression of a target gene.[11][13][19][20][21][22][23][24][25] This workflow can be adapted to silence HMGS and study its impact on JH titers and insect physiology.
// Nodes Start [label="Start: Identify HMGS Gene Sequence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsRNA_Design [label="Design dsRNA targeting HMGS"]; dsRNA_Synthesis [label="Synthesize dsRNA in vitro"]; Insect_Injection [label="Inject dsRNA into Insects\n(e.g., larvae or pupae)"]; Incubation [label="Incubate for a defined period"]; Gene_Silencing_Validation [label="Validate HMGS Silencing\n(qPCR)"]; Phenotype_Analysis [label="Phenotypic Analysis\n(e.g., developmental defects,\nreproductive changes)"]; JH_Quantification [label="Quantify Juvenile Hormone\n(LC-MS/MS)"]; End [label="End: Correlate HMGS silencing\nwith phenotype and JH levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> dsRNA_Design; dsRNA_Design -> dsRNA_Synthesis; dsRNA_Synthesis -> Insect_Injection; Insect_Injection -> Incubation; Incubation -> Gene_Silencing_Validation; Incubation -> Phenotype_Analysis; Incubation -> JH_Quantification; {Gene_Silencing_Validation, Phenotype_Analysis, JH_Quantification} -> End; } caption: Experimental workflow for RNAi-mediated silencing of HMG-CoA Synthase.
Conclusion and Future Directions
HMG-CoA synthase is a critical enzyme in the juvenile hormone biosynthetic pathway, playing a foundational role in the supply of precursors for JH synthesis. Its regulation at the transcriptional and enzymatic levels makes it an attractive target for the development of novel insect growth regulators. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the function and regulation of HMGS.
Future research should focus on:
-
Elucidating the detailed signaling pathways that control HMGS expression in the corpora allata in response to various physiological cues.
-
Identifying and characterizing specific inhibitors of insect HMGS that have minimal off-target effects.
-
Utilizing advanced techniques like CRISPR/Cas9 for targeted gene knockout of HMGS to further validate its role in JH biosynthesis and insect development.
A deeper understanding of HMG-CoA synthase will undoubtedly accelerate the development of next-generation, environmentally sound pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Specification of the endocrine primordia controlling insect moulting and metamorphosis by the JAK/STAT signalling pathway | PLOS Genetics [journals.plos.org]
- 3. Structure-activity relationships in corpora allata of the cockroach Diploptera punctata: roles of mating and the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. entomology.rutgers.edu [entomology.rutgers.edu]
- 6. Metamorphosis of the corpus allatum and degeneration of the prothoracic glands during the larval-pupal-adult transformation of Drosophila melanogaster: a cytophysiological analysis of the ring gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and functional characterization of a juvenile hormone acid methyltransferase expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Juvenile Hormone Biosynthesis Gene Expression in the corpora allata of Honey Bee (Apis mellifera L.) Female Castes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. RNAi Silencing of the HaHMG-CoA Reductase Gene Inhibits Oviposition in the Helicoverpa armigera Cotton Bollworm | PLOS One [journals.plos.org]
- 21. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 22. Gene Silencing in Insect Cells Using RNAi | Springer Nature Experiments [experiments.springernature.com]
- 23. Towards the elements of successful insect RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous silencing of juvenile hormone metabolism genes through RNAi interrupts metamorphosis in the cotton boll weevil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNAi silencing of the HaHMG-CoA reductase gene inhibits oviposition in the Helicoverpa armigera cotton bollworm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA: A Homolog of HMG-CoA in Bacterial Isoprenoid Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a crucial intermediate in the bacterial catabolism of acyclic isoprenoids, representing a fascinating homolog of the well-known 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). While HMG-CoA is a central molecule in cholesterol synthesis and ketogenesis in eukaryotes, its homolog plays a key role in the breakdown of isoprenoid compounds by certain bacteria. This technical guide provides an in-depth exploration of this compound, focusing on its biochemical context, the enzyme responsible for its transformation, and a comparative analysis with its more famous counterpart, HMG-CoA.
Core Concepts: A Tale of Two Homologs
Both HMG-CoA and its homolog, this compound, are glutaryl-CoA derivatives with a hydroxyl group at the third carbon. The key structural difference lies in the side chain attached to this carbon. HMG-CoA possesses a simple methyl group, whereas its homolog features a more complex 4-methylpent-3-en-1-yl group. This structural variation dictates their distinct metabolic fates and the enzymes that act upon them.
Table 1: Comparison of HMG-CoA and its Homolog
| Feature | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound |
| Molecular Formula | C27H44N7O20P3S | C32H52N7O20P3S |
| Side Chain at C3 | Methyl group | 4-methylpent-3-en-1-yl group |
| Primary Metabolic Role | Intermediate in cholesterol synthesis and ketogenesis (eukaryotes) | Intermediate in bacterial degradation of acyclic isoprenoids |
| Key Associated Enzyme | HMG-CoA reductase, HMG-CoA synthase, HMG-CoA lyase | 3-hydroxy-3-isohexenylglutaryl-CoA lyase |
The Bacterial Isoprenoid Degradation Pathway
Certain bacteria, particularly those from the Pseudomonas genus, have the remarkable ability to utilize acyclic isoprenoids like citronellol and geraniol as their sole carbon and energy source. The catabolism of these compounds proceeds through a dedicated pathway where this compound is a key intermediate.
The enzyme responsible for the cleavage of this homolog is 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26). This enzyme catalyzes the following reaction:
This compound ⇌ 7-Methyl-3-oxooct-6-enoyl-CoA + Acetate
This reaction is analogous to the cleavage of HMG-CoA by HMG-CoA lyase, which yields acetyl-CoA and acetoacetate. The breakdown of this compound is a critical step in funneling the carbon from isoprenoids into central metabolism.
Experimental Protocols
Detailed experimental protocols for the study of this compound and its associated lyase are based on the foundational work of Seubert and Fass (1964). While access to the full original publication is limited, subsequent research building on this work allows for the reconstruction of key methodologies.
Enzyme Assay for 3-hydroxy-3-isohexenylglutaryl-CoA lyase
The activity of 3-hydroxy-3-isohexenylglutaryl-CoA lyase can be determined by monitoring the formation of its products. A common approach involves a coupled spectrophotometric assay.
Principle: The product, 7-Methyl-3-oxooct-6-enoyl-CoA, can be subsequently acted upon by an enoyl-CoA hydratase, and the resulting product can be oxidized by a specific dehydrogenase with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the lyase activity.
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
MnCl2 (as a cofactor)
-
This compound (substrate)
-
Enoyl-CoA hydratase (coupling enzyme)
-
3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
NAD+
-
Purified 3-hydroxy-3-isohexenylglutaryl-CoA lyase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, MnCl2, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a quartz cuvette.
-
Incubate the mixture at a constant temperature (e.g., 30°C) for several minutes to allow for temperature equilibration and to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding a known amount of the substrate, this compound.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH formation, and thus the activity of the lyase, can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantitative Data
Specific quantitative data for the enzymatic kinetics of 3-hydroxy-3-isohexenylglutaryl-CoA lyase is scarce in modern literature, with much of the foundational data present in the original 1964 publication. However, for comparative purposes, the kinetic parameters for the well-studied human mitochondrial HMG-CoA lyase are presented below. It is expected that the bacterial enzyme would exhibit different, though mechanistically comparable, kinetics.
Table 2: Kinetic Parameters for Human Mitochondrial HMG-CoA Lyase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| (S)-HMG-CoA | 2 - 10 | 10 - 20 |
Note: These values are approximate and can vary depending on the experimental conditions.
Conclusion and Future Directions
This compound stands as a testament to the metabolic diversity of the microbial world. As a homolog of the central metabolite HMG-CoA, its study provides valuable insights into the bacterial degradation of complex organic molecules. For researchers in drug development, understanding the enzymes of this pathway, such as 3-hydroxy-3-isohexenylglutaryl-CoA lyase, could open avenues for the development of novel antimicrobial agents targeting the unique metabolic capabilities of certain pathogenic bacteria. Further research, including the full characterization of this enzyme's structure and kinetic properties, is warranted to fully elucidate its role and potential as a therapeutic target.
Metabolic Fate of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA in Insects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a structural analog of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical intermediate in the biosynthesis of isoprenoids. While this specific geranyl-substituted analog is not documented in existing insect metabolic literature, its metabolic fate can be predicted with high confidence based on the well-characterized juvenile hormone (JH) biosynthesis pathway. This guide outlines a plausible metabolic pathway for this compound, presents quantitative data from analogous enzyme systems in insects, provides detailed experimental protocols for its study, and visualizes key processes using pathway and workflow diagrams.
Introduction and Postulated Metabolic Significance
Insects utilize the mevalonate (MVA) pathway for the de novo biosynthesis of a diverse array of essential isoprenoids, including juvenile hormones (JHs), which regulate critical life processes such as metamorphosis and reproduction.[1][2][3] The central pathway proceeds through the key intermediate HMG-CoA. The compound of interest, this compound, hereafter referred to as Geranyl-HMG-CoA, is a direct analog where the methyl group of HMG-CoA is replaced by a geranyl group.
It is hypothesized that Geranyl-HMG-CoA is formed by an insect HMG-CoA synthase-like enzyme, which demonstrates substrate promiscuity by condensing geranyl-CoA with acetyl-CoA. Such flexibility is not unprecedented in insect biochemistry.[1] The metabolic fate of Geranyl-HMG-CoA is predicted to follow the canonical MVA pathway, undergoing reduction by an HMG-CoA reductase (HMGR) homolog to yield the corresponding mevalonate analog, 6-hydroxy-6-(4-methylpent-3-en-1-yl)-3-oxohexanoic acid. This product would likely serve as a precursor for the synthesis of novel or specialized sesquiterpenoid-like molecules.
Proposed Metabolic Pathway
The metabolism of Geranyl-HMG-CoA is postulated to be a two-step process analogous to the initial stages of the MVA pathway.
-
Formation: An HMG-CoA synthase (HMGS) homolog condenses Acetyl-CoA with Geranyl-CoA.
-
Reduction: The resulting Geranyl-HMG-CoA is the substrate for an HMG-CoA reductase (HMGR) homolog, which catalyzes its NADPH-dependent reduction to a mevalonate analog.
This proposed pathway provides a logical framework for investigating the function of this novel metabolite.
For context, the established Juvenile Hormone III biosynthesis pathway is presented below.
Quantitative Data from Analogous Insect Enzymes
Direct kinetic data for enzymes metabolizing Geranyl-HMG-CoA are unavailable. However, extensive research on insect HMG-CoA Reductase (HMGR), the analogous enzyme responsible for reducing HMG-CoA, provides valuable parameters. These data are crucial for designing enzyme assays and for understanding the potential efficacy of inhibitors.
Table 1: Kinetic and Inhibition Constants for Insect HMG-CoA Reductase (HMGR)
| Species | Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Diploptera punctata (Cockroach) | HMG-CoA Reductase | (3S)-HMG-CoA | Km | 7.6 µM | [4] |
| Diploptera punctata (Cockroach) | HMG-CoA Reductase | Mevinolin | KI | 2.4 nM | [4] |
| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Fluvastatin | IC50 | 5.1 nM | [5] |
| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Pitavastatin | IC50 | 5.2 nM | [5] |
| Manduca sexta (Tobacco Hornworm) | JH Biosynthesis (HMGR target) | Lovastatin | IC50 | 99.4 nM |[5] |
Experimental Protocols
Investigating the metabolic fate of Geranyl-HMG-CoA requires a combination of biochemical assays and metabolomic analysis. The following protocols are adapted from established methods for studying insect isoprenoid metabolism.[6][7][8][9][10]
This protocol describes the isolation of the corpora allata (CA), the primary site of JH biosynthesis, which is the expected location for the metabolism of Geranyl-HMG-CoA.
-
Anesthesia: Anesthetize insects (e.g., cockroaches, moths) by chilling on ice for 5-10 minutes.
-
Dissection: Perform dissection under a stereomicroscope in cold insect saline (e.g., Grace's Insect Medium). Remove the head and secure it with wax or pins.
-
Isolation of Corpora Allata: Carefully remove the brain to expose the retrocerebral complex. The corpora allata are small, paired glands located posterior to the brain. Using fine forceps, gently dissect the glands away from the corpora cardiaca and associated nerves.[11]
-
Homogenization: Transfer the isolated glands (pools of 10-50 glands are common) into a micro-homogenizer tube containing 100-200 µL of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Centrifugation: Homogenize the tissue on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract for activity assays. For microsomal preparations (containing HMGR), a further ultracentrifugation step (100,000 x g for 60 minutes) is required.[4]
This spectrophotometric assay measures the activity of the putative HMGR homolog by monitoring the consumption of its co-substrate, NADPH.[7][9][12]
-
Reaction Mixture: In a 96-well UV-transparent plate or a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
5 mM Dithiothreitol (DTT)
-
300-400 µM NADPH
-
10-50 µL of insect tissue homogenate (from Protocol 4.1)
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate, Geranyl-HMG-CoA (synthesized chemically, final concentration 10-50 µM). If using HMG-CoA as a positive control, its apparent Km is ~7.6 µM.[4]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm (A340) over 5-10 minutes using a spectrophotometer set to kinetic mode.
-
Calculation: Calculate the rate of NADPH oxidation using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Controls: Run parallel reactions omitting the substrate (to control for background NADPH oxidase activity) and omitting the enzyme extract (to ensure no non-enzymatic substrate degradation).
This protocol provides a general workflow for the untargeted analysis of metabolites, including Geranyl-HMG-CoA and its downstream products, from insect tissues.[6][8][13]
-
Sample Collection & Quenching: Dissect the tissue of interest (e.g., corpora allata, fat body) and immediately snap-freeze in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen tissue (~50 mg) in a pre-chilled tube with 1 mL of an ice-cold 70-80% methanol/water solution containing an internal standard (e.g., Dichlorophenylalanine).[6]
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube. For robust analysis, a pooled Quality Control (QC) sample should be created by combining a small aliquot from each sample.
-
Filter the supernatant through a 10 kDa molecular weight cut-off filter to remove proteins.[10]
-
Transfer the final extract into an appropriate autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a UPLC system with a C18 column.
-
Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing 0.1% formic acid.[6]
-
Analyze the eluent using a tandem mass spectrometer (e.g., QTRAP) in both positive and negative ion modes to detect a wide range of metabolites.
-
-
Data Processing: Process the raw data using metabolomics software to perform peak picking, alignment, and annotation against metabolite databases. Compare treated samples against controls to identify differentially regulated metabolites corresponding to Geranyl-HMG-CoA and its derivatives.
Conclusion
While this compound has not been directly identified in insects, its structural similarity to HMG-CoA provides a strong basis for predicting its metabolic fate through analogous enzymatic reactions within the isoprenoid biosynthesis pathway. The key enzymes responsible are likely homologs of HMG-CoA synthase and HMG-CoA reductase. This guide provides a robust theoretical and practical framework for researchers to investigate this novel compound. By utilizing the provided kinetic data from analogous systems and applying the detailed experimental protocols for enzyme assays and metabolomics, scientists can elucidate the precise role and metabolic pathway of this and other related molecules. Such research is vital for advancing our understanding of insect physiology and may uncover new, species-specific targets for the development of next-generation insecticides.
References
- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lepidopteran HMG-CoA reductase is a potential selective target for pest control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widely Targeted HPLC-MS/MS Metabolomics Analysis Reveals Natural Metabolic Insights in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
Delving into the Enzymatic Conversion of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a crucial step in the bacterial degradation of isoprenoids, specifically within the geraniol degradation pathway. This reaction is catalyzed by the enzyme isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57), which facilitates the dehydration of the substrate to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA and water. This technical guide provides a comprehensive overview of this enzymatic conversion, including a detailed look at the metabolic pathway, experimental protocols for enzyme analysis, and a summary of the available quantitative data.
Introduction
The microbial degradation of isoprenoids, a large and diverse class of naturally occurring organic compounds, is a significant area of research with implications for bioremediation and the production of valuable chemicals. A key intermediate in the breakdown of acyclic monoterpenes like geraniol is this compound. The enzymatic transformation of this molecule is a critical juncture in the metabolic pathway, channeling carbon into central metabolism. Understanding the specifics of this conversion, including the enzyme responsible and its characteristics, is fundamental for manipulating this pathway for biotechnological applications.
The Geraniol Degradation Pathway
The enzymatic conversion of this compound is an integral part of the geraniol degradation pathway, which has been primarily studied in bacteria such as Pseudomonas species. The pathway commences with the oxidation of geraniol and proceeds through a series of CoA-activated intermediates.
Caption: Overview of the Geraniol Degradation Pathway.
The Key Enzyme: Isohexenylglutaconyl-CoA Hydratase (EC 4.2.1.57)
The central enzyme in the conversion of this compound is isohexenylglutaconyl-CoA hydratase . This enzyme belongs to the hydro-lyase family and catalyzes the following reversible reaction:
This compound ⇌ 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA + H₂O
Pioneering work on the purification and characterization of this enzyme was conducted by Seubert and Fass in 1964 from a species of Pseudomonas.[1]
Quantitative Data
Detailed kinetic parameters for isohexenylglutaconyl-CoA hydratase are not extensively reported in modern literature, with much of the foundational knowledge stemming from early studies. The data presented below is based on the initial characterization of the enzyme.
| Parameter | Value | Source |
| Enzyme Commission No. | 4.2.1.57 | [1] |
| Systematic Name | This compound hydro-lyase [3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA-forming] | [1] |
| Other Names | 3-hydroxy-3-isohexenylglutaryl-CoA-hydrolase, isohexenylglutaconyl coenzyme A hydratase, β-isohexenylglutaconyl-CoA-hydratase | [1] |
Experimental Protocols
The following sections outline the methodologies for the purification and assay of isohexenylglutaconyl-CoA hydratase, based on established principles for enoyl-CoA hydratases and the original work by Seubert and Fass.
Purification of Isohexenylglutaconyl-CoA Hydratase
The purification protocol for isohexenylglutaconyl-CoA hydratase from bacterial sources, such as Pseudomonas species grown on an isoprenoid carbon source, typically involves several chromatographic steps.
Caption: General workflow for the purification of isohexenylglutaconyl-CoA hydratase.
Methodology:
-
Cell Culture and Harvest: Cultivate a bacterial strain known to degrade isoprenoids (e.g., Pseudomonas citronellolis) in a mineral medium with geraniol as the sole carbon source to induce the expression of the necessary enzymes. Harvest the cells in the late exponential phase by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0) and lyse the cells using mechanical methods such as sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris, yielding a crude cell-free extract.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-60%) by centrifugation.
-
Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Chromatography: Subject the dialyzed protein solution to a series of column chromatography steps. This may include:
-
Ion-Exchange Chromatography: To separate proteins based on charge.
-
Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.
-
Gel Filtration Chromatography: To separate proteins based on their size and to obtain a highly purified enzyme preparation.
-
-
Purity Assessment: Analyze the purity of the enzyme at each stage using SDS-PAGE.
Enzyme Assay
The activity of isohexenylglutaconyl-CoA hydratase can be determined by monitoring the hydration of the double bond in the substrate, which leads to a decrease in absorbance at a specific wavelength. This is a common method for assaying enoyl-CoA hydratases.
Caption: Workflow for the spectrophotometric assay of isohexenylglutaconyl-CoA hydratase.
Methodology:
-
Substrate Synthesis: The substrate, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, needs to be synthesized as it is not commercially available. This can be achieved through enzymatic or chemical synthesis routes.
-
Assay Principle: The assay measures the decrease in absorbance due to the hydration of the α,β-unsaturated thioester bond of the substrate. The exact wavelength for maximal absorbance of the substrate should be determined empirically but is typically around 263 nm for similar enoyl-CoA derivatives.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate (a suitable concentration to be determined, e.g., 50-100 µM)
-
-
Reaction Initiation: Equilibrate the cuvette at the desired temperature (e.g., 30°C) in a spectrophotometer. Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Data Acquisition: Monitor the decrease in absorbance at the predetermined wavelength over time.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units (µmol of substrate converted per minute) using the molar extinction coefficient of the substrate.
Conclusion and Future Directions
The enzymatic conversion of this compound by isohexenylglutaconyl-CoA hydratase is a key reaction in the microbial metabolism of isoprenoids. While foundational knowledge of this enzyme exists, there is a clear need for modern biochemical and structural studies to fully elucidate its catalytic mechanism, substrate specificity, and regulatory properties. Such research will be invaluable for the rational design of metabolic engineering strategies aimed at the bioremediation of isoprenoid pollutants or the biotechnological production of valuable chemicals from renewable terpene feedstocks. Further investigation into the genetic regulation of the geraniol degradation pathway will also provide critical insights for optimizing microbial strains for these applications.
References
3-Hydroxy-3-isohexeneylglutaryl-CoA as a synonym for 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, metabolic significance, and experimental analysis of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.
Executive Summary
This compound, also known by its synonym 3-Hydroxy-3-isohexeneylglutaryl-CoA, is a key intermediate in the microbial degradation pathway of geraniol. This technical guide provides a comprehensive overview of its biochemical context, enzymatic trans-formation, and the methodologies employed for its study. A central focus is placed on the enzyme isohexenylglutaconyl-CoA hydratase, which catalyzes the reversible hydration of 3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA to form this compound. This document synthesizes available data to facilitate further research and application in metabolic engineering and drug discovery.
Introduction
This compound is a fatty acyl-CoA derivative that plays a crucial role in the catabolism of isoprenoids, specifically in the geraniol degradation pathway observed in microorganisms.[1] Its formal name, this compound, and its common synonym, 3-Hydroxy-3-isohexeneylglutaryl-CoA, both refer to the same molecule.[2] Understanding the biochemistry of this intermediate and the enzymes that act upon it is fundamental for applications in biotechnology and pharmacology.
Biochemical Context: The Geraniol Degradation Pathway
Geraniol, a widely occurring monoterpenoid alcohol, serves as a carbon source for various bacteria. Its degradation proceeds through a series of enzymatic steps to ultimately yield central metabolic intermediates. A key enzyme in this pathway is isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57), which catalyzes the following reversible reaction:
3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA + H₂O ⇌ this compound [1]
This hydration step is critical for the further breakdown of the carbon skeleton.
Signaling Pathway Diagram
Quantitative Data
For context, kinetic data for an upstream enzyme in the geraniol degradation pathway, geraniol dehydrogenase from Castellaniella defragrans, has been reported. This information is provided in the table below to offer a comparative insight into the enzymatic efficiencies within this metabolic route.
| Enzyme | Substrate | kcat/Km (M-1s-1) | Organism |
| Geraniol Dehydrogenase | Geraniol | 1.57 x 106 | Castellaniella defragrans |
| Geraniol Dehydrogenase | Perillyl alcohol | 2.02 x 106 | Castellaniella defragrans |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the assay of isohexenylglutaconyl-CoA hydratase are based on methodologies for analogous enzyme systems, as specific modern protocols for this particular enzyme are not widely published. The following sections provide hypothetical but experimentally sound procedures.
Enzymatic Synthesis of this compound
A common approach for the synthesis of a specific CoA derivative is to utilize the corresponding enzyme in the reverse direction, if the equilibrium allows, or to use a ligase. For the synthesis of the title compound, one could potentially use a crude cell extract or a purified isohexenylglutaconyl-CoA hydratase with an excess of its precursor.
Materials:
-
Purified isohexenylglutaconyl-CoA hydratase
-
3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA
-
Coenzyme A
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
HPLC system for purification
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.
-
The substrate, 3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA, is added to the mixture.
-
The reaction is initiated by the addition of a suitable CoA ligase or a crude cell extract known to contain the necessary enzymatic activities.
-
The mixture is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product, this compound, is purified from the reaction mixture using preparative HPLC.
-
The concentration and purity of the synthesized product are determined spectrophotometrically and by analytical HPLC.
Spectrophotometric Assay for Isohexenylglutaconyl-CoA Hydratase Activity
The activity of isohexenylglutaconyl-CoA hydratase can be measured by monitoring the hydration of the double bond in the substrate, 3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA, which results in a decrease in absorbance at a specific wavelength (typically around 260-280 nm for the enoyl-CoA double bond).
Materials:
-
Purified isohexenylglutaconyl-CoA hydratase
-
Synthesized 3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
UV-visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
A reaction mixture is prepared in a quartz cuvette containing Tris-HCl buffer and a known concentration of 3-(4-Methylpent-3-en-1-yl)-pent-2-enedioyl-CoA.
-
The mixture is equilibrated to the desired temperature in the spectrophotometer.
-
The reaction is initiated by adding a small volume of the purified enzyme solution.
-
The decrease in absorbance at the predetermined wavelength is monitored over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient of the substrate is required for this calculation.
Experimental Workflow Diagram
Conclusion
This compound is a significant metabolite in the bacterial degradation of geraniol. While its existence and role are established, detailed quantitative and methodological data in contemporary literature are sparse. This guide provides a foundational understanding and outlines plausible experimental approaches based on related enzymatic systems. Further investigation, beginning with the seminal work of Seubert and Fass, is necessary to fully elucidate the kinetic properties of isohexenylglutaconyl-CoA hydratase and to optimize the synthesis and analysis of its substrate. Such research will be invaluable for advancing our knowledge of isoprenoid metabolism and for the development of novel biotechnological applications.
References
The Architects of Metamorphosis: A Technical Guide to the Regulation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Production in Lepidoptera
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the production of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA and its homologs in Lepidoptera. This pivotal process is intrinsically linked to the biosynthesis of juvenile hormones (JHs), the master regulators of insect development, metamorphosis, and reproduction. This document details the enzymatic pathways, presents quantitative data on hormone titers and enzyme kinetics, outlines key experimental protocols, and visualizes the core biological processes to facilitate a deeper understanding for research and drug development applications.
Introduction: The Central Role of HMG-CoA Homologs in Lepidopteran Development
Insects of the order Lepidoptera, which includes moths and butterflies, possess a unique endocrine system characterized by the presence of specific juvenile hormones (JH 0, JH I, and JH II) alongside the more common JH III.[1][2] These lepidopteran-specific JHs are homoisoprenoids, meaning they are derived from precursor units larger than the typical isoprene unit. This distinction originates early in the biosynthetic pathway, at the level of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthesis.
The production of the eponymous this compound, a homolog of HMG-CoA, is a critical step in the homomevalonate pathway, which ultimately leads to the synthesis of JH I and JH II. The regulation of this pathway is a key determinant of JH titers, which in turn orchestrate the precise timing of molting, metamorphosis, and reproductive maturation.[3][4] Understanding the regulatory networks that control the synthesis of these HMG-CoA homologs is therefore of paramount importance for developing novel and specific insect growth regulators.
The Homomevalonate Pathway: Biosynthesis of HMG-CoA and its Homologs
The biosynthesis of JHs in Lepidoptera initiates from the mevalonate and homomevalonate pathways, which are modifications of the conserved isoprenoid biosynthesis pathway.[5] The formation of HMG-CoA and its ethyl-branched homolog, 3-hydroxy-3-ethylglutaryl-CoA, is catalyzed by HMG-CoA synthase (HMGS).
The key steps leading to the formation of these crucial intermediates are:
-
Condensation of Acetyl-CoA and Propionyl-CoA: The pathway for homomevalonate begins with the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.
-
Formation of Ethyl-Branched HMG-CoA: HMG-CoA synthase then catalyzes the condensation of another molecule of acetyl-CoA with 3-ketovaleryl-CoA to produce 3-hydroxy-3-ethylglutaryl-CoA.
-
Reduction to Homomevalonate: This ethyl-branched HMG-CoA homolog is then reduced by HMG-CoA reductase (HMGR) to yield homomevalonate.
This homomevalonate is then further processed through a series of steps to generate the ethyl-branched isoprenoid units that are the building blocks of JH I and JH II.
Quantitative Data on Enzyme Activity and Hormone Titers
Precise quantitative data is essential for understanding the dynamics of JH biosynthesis and its regulation. The following tables summarize key quantitative parameters from the literature.
Table 1: Inhibition of HMG-CoA Reductase (HMGR) in Manduca sexta
| Inhibitor | Type | IC50 (nM) | Reference |
| Fluvastatin | Type II Statin | 5.1 | [6] |
| Pitavastatin | Type II Statin | 5.2 | [6] |
| Lovastatin | Type I Statin | 99.4 | [6] |
Table 2: Juvenile Hormone Titers in Lepidoptera
| Species | Developmental Stage | JH I Titer (ng/g or ng/mL) | JH II Titer (ng/g or ng/mL) | JH III Titer (ng/g or ng/mL) | Reference |
| Spodoptera frugiperda | 4th Instar Larva (Normal) | 0.93 | 3.66 | ~1.37 | [4] |
| Spodoptera frugiperda | 4th Instar Larva (Starved) | 4.53 | 11.06 | ~1.37 | [4] |
| Bombyx mori | 3rd Instar Larva (Early) | High | Lower than JH I | - | [2] |
| Bombyx mori | 4th Instar Larva (Early) | High | Lower than JH I | - | [2] |
Regulation of HMG-CoA Production: A Multi-layered Control System
The production of HMG-CoA and its homologs is tightly regulated at multiple levels, including transcriptional, translational, and post-translational mechanisms. This intricate control ensures that JH titers are precisely modulated in response to developmental and environmental cues.
Neuropeptidergic Regulation: Allatotropins and Allatostatins
The corpora allata (CA), the endocrine glands responsible for JH synthesis, are under the control of neuropeptides released from the brain.
-
Allatotropins (AT): These neuropeptides stimulate JH biosynthesis. In adult Lepidoptera, allatotropin immunoreactivity is present in the CA, suggesting a role in stimulating JH production for reproductive purposes.[7]
-
Allatostatins (AST): These neuropeptides inhibit JH biosynthesis. Allatostatin-C has been shown to block the transport of citrate out of the mitochondrion, thereby limiting the supply of acetyl-CoA for the mevalonate pathway.[1] In Manduca sexta larvae, Manduca sexta allatostatin (Mas-AS) has an inhibitory effect on JH biosynthesis.[7]
Hormonal Regulation: Feedback by Juvenile Hormone
Juvenile hormone itself plays a role in regulating its own biosynthesis, often through a negative feedback loop. This feedback can occur at the level of gene expression of the biosynthetic enzymes. For example, application of a JH analog can suppress the expression of genes involved in the JH biosynthetic pathway.[8]
Post-Translational Modification of HMG-CoA Reductase
HMG-CoA reductase, a key regulatory enzyme in the mevalonate pathway, is subject to post-translational modifications that can rapidly alter its activity. Evidence from Manduca sexta suggests that HMGR can be regulated by phosphorylation and dephosphorylation, similar to the mechanism observed in mammals.[9] This provides a mechanism for rapid modulation of JH synthesis in response to immediate physiological needs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for studying JH biosynthesis.
Caption: Homomevalonate pathway for JH biosynthesis in Lepidoptera.
Caption: Neuroendocrine regulation of JH biosynthesis.
Caption: Workflow for Radiochemical Assay of JH Biosynthesis.
Experimental Protocols
Radiochemical Assay for Juvenile Hormone Biosynthesis
This method is widely used to measure the rate of JH synthesis by the corpora allata in vitro.[10]
Materials:
-
Insect Ringer's solution
-
TC-199 medium (or similar insect cell culture medium)
-
L-[methyl-³H]methionine
-
Isooctane (or other suitable organic solvent)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Dissection: Dissect the corpora allata (CA) from the desired developmental stage of the lepidopteran insect in cold insect Ringer's solution.
-
Incubation: Transfer the isolated CA to a small volume (e.g., 50 µL) of TC-199 medium containing a known concentration of L-[methyl-³H]methionine. Incubate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C).
-
Extraction: Terminate the incubation by adding a larger volume of a nonpolar organic solvent like isooctane. Vortex vigorously to extract the newly synthesized radiolabeled JHs.
-
Purification (optional but recommended): The isooctane phase can be concentrated and the JHs further purified by high-performance liquid chromatography (HPLC) to separate the different JH homologs.
-
Quantification: Transfer the isooctane phase (or the purified JH fractions) to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: The rate of JH biosynthesis is calculated based on the specific activity of the radiolabeled precursor and the amount of radioactivity incorporated into the JH fraction per unit time per pair of CAs.
Spectrophotometric Assay for HMG-CoA Reductase Activity
This assay measures the activity of HMGR by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Homogenization buffer (e.g., potassium phosphate buffer with DTT and EDTA)
-
Microsome isolation kit or ultracentrifuge
-
HMG-CoA
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Tissue Homogenization: Dissect the relevant tissue (e.g., corpora allata or fat body) and homogenize in cold homogenization buffer.
-
Microsomal Fraction Preparation: Prepare the microsomal fraction from the tissue homogenate by differential centrifugation. The final microsomal pellet is resuspended in a small volume of buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
-
Enzyme Assay: In a cuvette, combine the assay buffer, a known amount of microsomal protein, and NADPH. The reaction is initiated by the addition of HMG-CoA.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by HMGR.
-
Calculation: The specific activity of HMGR is calculated from the rate of change in absorbance, the molar extinction coefficient of NADPH, and the protein concentration of the sample.
Conclusion and Future Directions
The regulation of this compound and its homologs is a cornerstone of lepidopteran development, directly impacting the biosynthesis of their unique juvenile hormones. This guide has provided a detailed overview of the biosynthetic pathways, the multi-faceted regulatory mechanisms involving neuropeptides and hormones, and the experimental approaches to study these processes.
While significant progress has been made, several areas warrant further investigation. The precise kinetic parameters of HMG-CoA synthase in Lepidoptera remain to be elucidated. Furthermore, a more detailed quantitative understanding of the transcriptional regulation of the mevalonate and homomevalonate pathway genes by allatotropins and allatostatins is needed. Continued research in these areas will not only enhance our fundamental understanding of insect endocrinology but also pave the way for the development of more selective and environmentally benign pest management strategies.
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-MOL [x-mol.net]
- 6. Lepidopteran HMG-CoA reductase is a potential selective target for pest control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allatostatins and allatotropin in the corpus cardiacum/corpus allatum complex of larval and adult lepidopterans studied by confocal laser scanning microscopy: correlation to juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of juvenile hormone biosynthesis. Evidence for phosphorylation of the 3-hydroxy-3-methylglutaryl coenzyme A reductase of insect corpus allatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA by LC-MS/MS
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, a derivative of coenzyme A, is an analog of HMG-CoA, a critical intermediate in the mevalonate pathway which is fundamental for the biosynthesis of isoprenoids and sterols.[1][2] The accurate quantification of such acyl-CoA species is essential for studying metabolic pathways, identifying potential biomarkers for diseases, and understanding the mechanism of action of drugs targeting these pathways. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for the quantification of low-abundance endogenous molecules like acyl-CoA esters.[3][4] This application note provides a detailed protocol for the quantification of this compound in biological samples.
Experimental Protocols
This protocol outlines a general method for the extraction and quantification of acyl-CoAs from biological samples and should be optimized and validated for the specific analysis of this compound.
1. Sample Preparation (Extraction of Acyl-CoAs)
This procedure is adapted from established methods for short- and long-chain acyl-CoA analysis.[4][5]
-
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like Heptadecanoyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
-
Procedure:
-
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS before homogenization. For tissues, weigh and homogenize the frozen sample in an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O) containing the internal standard.[5]
-
Protein Precipitation: Add ice-cold 10% TCA or 5% SSA to the homogenate to precipitate proteins. Vortex briefly and incubate on ice for 10-15 minutes.[3][5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][5]
-
Solid Phase Extraction (SPE) for Purification:
-
Sample Concentration and Reconstitution:
-
2. LC-MS/MS Analysis
The following parameters are based on typical methods for acyl-CoA quantification and should be optimized.[6][7]
-
Liquid Chromatography (LC) System:
-
Column: Agilent Eclipse XDB-C18 (3 x 100 mm; 3.5 µm particle size) or equivalent.[6]
-
Mobile Phase A: 20 mM Ammonium Hydroxide in Water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient should be optimized to ensure separation from other matrix components. A starting point could be 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) System:
Data Presentation
Quantitative data should be summarized for clarity. The molecular formula for this compound is C32H52N7O20P3S, with an average molecular weight of 979.776 g/mol .[10][11] The protonated molecule [M+H]+ would have an m/z of approximately 980.2. Acyl-CoAs typically show a characteristic neutral loss of 507.0 Da in positive ion mode, corresponding to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate portion.[6][8]
Table 1: Proposed MRM Transitions and Instrument Parameters
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | ~980.2 | ~473.2 | 100 | To be optimized (e.g., 30)[9] |
| Internal Standard (e.g., Heptadecanoyl-CoA) | Dependent on IS | Dependent on IS | 100 | To be optimized |
Note: The product ion is calculated from the precursor ion minus the neutral loss of the CoA moiety ([M+H-507]+). Specific m/z values must be confirmed by direct infusion of a standard.
Table 2: Example Quantitative Data Presentation
| Sample ID | Sample Type | Analyte Concentration (ng/mL) | Internal Standard Response (Area) | Analyte/IS Ratio |
| Calibration 1 | Standard | 1.0 | 550,000 | 0.018 |
| Calibration 2 | Standard | 5.0 | 545,000 | 0.092 |
| Control Sample 1 | Mouse Plasma | 15.2 | 560,000 | 0.271 |
| Treated Sample 1 | Mouse Plasma | 45.8 | 555,000 | 0.825 |
This table is for illustrative purposes. Researchers should populate it with their own experimental data.
Mandatory Visualizations
Caption: Experimental workflow for analyte quantification.
Caption: Simplified mevalonate pathway showing HMG-CoA.
References
- 1. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. This compound | C32H52N7O20P3S | CID 11966138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Acyl-CoA Thioesters in Insect Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production through the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids and signaling molecules. In insects, these metabolic pathways are fundamental to processes such as development, flight, reproduction, and the production of pheromones. The precise quantification of the acyl-CoA pool in various insect tissues, such as the fat body (the primary site of lipid metabolism and storage) and flight muscles, is crucial for understanding insect physiology and for the development of novel insecticides or pest management strategies that target metabolic pathways.
This document provides detailed protocols for the extraction and analysis of acyl-CoA thioesters from insect tissues using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). It also presents a summary of available quantitative data and a diagram of the fatty acid biosynthesis pathway in insects to provide a comprehensive resource for researchers in the field.
Data Presentation
The quantification of a wide range of acyl-CoA species in insect tissues is a developing area of research. While comprehensive datasets are still emerging, the following tables provide an example of the type of quantitative data that can be obtained. Table 1 includes a specific data point for malonyl-CoA in the fruit fly, Drosophila melanogaster, and Table 2 provides a more extensive, illustrative profile of acyl-CoA concentrations from a well-studied mammalian tissue (mouse liver) to serve as a reference for the types and ranges of acyl-CoAs that might be expected.
Table 1: Quantitative Analysis of Malonyl-CoA in Drosophila melanogaster
| Acyl-CoA Species | Genotype | Relative Abundance (Normalized to Wild Type) | Tissue | Analytical Method |
| Malonyl-CoA | Wild Type | 1.0 | Whole Body | LC-MS |
| Malonyl-CoA | dSTINGΔ mutant | ~1.8 | Whole Body | LC-MS |
Data adapted from a study on the role of the STING protein in Drosophila lipid metabolism. The study found that the deletion of the dSTING gene led to a significant increase in malonyl-CoA levels.
Table 2: Illustrative Acyl-CoA Profile from Mouse Liver Tissue (pmol/mg wet weight)
| Acyl-CoA Species | Concentration (pmol/mg) |
| Acetyl-CoA | 35.0 ± 5.0 |
| Malonyl-CoA | 1.5 ± 0.3 |
| Propionyl-CoA | 0.8 ± 0.1 |
| Butyryl-CoA | 0.5 ± 0.1 |
| Palmitoyl-CoA | 2.5 ± 0.4 |
| Oleoyl-CoA | 3.0 ± 0.5 |
| Stearoyl-CoA | 1.0 ± 0.2 |
This table presents representative data from mammalian tissue to illustrate the typical range of concentrations for various acyl-CoA species and is intended for comparative purposes.
Signaling Pathway: Fatty Acid Biosynthesis in Insects
The de novo synthesis of fatty acids is a fundamental metabolic pathway in insects, initiated from acetyl-CoA. This pathway is crucial for producing fatty acids for membrane synthesis, energy storage, and the generation of signaling molecules. The diagram below illustrates the key steps in this pathway.
Experimental Workflow for Acyl-CoA Analysis
The following diagram outlines the general workflow for the extraction and analysis of acyl-CoA thioesters from insect tissues.
Experimental Protocols
The following protocols are adapted from established methods for acyl-CoA analysis in biological tissues and can be optimized for specific insect tissues.
Protocol 1: Acyl-CoA Extraction from Insect Tissues
This protocol is designed for the extraction of a broad range of acyl-CoAs from small amounts of insect tissue.
Materials:
-
Insect tissue (e.g., fat body, flight muscle), flash-frozen in liquid nitrogen.
-
Pre-chilled mortar and pestle.
-
Microcentrifuge tubes (1.5 mL).
-
Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol:acetonitrile:0.1 M KH2PO4 (pH 7.2).
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₃]-malonyl-CoA, [¹³C₁₆]-palmitoyl-CoA) at a known concentration.
-
Centrifuge capable of 4°C and >14,000 x g.
-
Vacuum concentrator (e.g., SpeedVac).
Procedure:
-
Tissue Pulverization: Place the frozen insect tissue (10-50 mg) in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.
-
Extraction: Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube. Add 500 µL of ice-cold Extraction Solvent and the internal standard mixture.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the sample on ice for 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator.
-
Storage: Store the dried acyl-CoA extract at -80°C until analysis.
Protocol 2: HPLC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol provides a general method for the separation and quantification of acyl-CoAs using reverse-phase HPLC coupled to a tandem mass spectrometer.
Materials:
-
Dried acyl-CoA extract from Protocol 1.
-
Reconstitution Solution: 5% (v/v) acetonitrile in water with 0.1% formic acid.
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
Procedure:
-
Sample Reconstitution: Reconstitute the dried acyl-CoA extract in 100 µL of Reconstitution Solution. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to an HPLC vial.
-
HPLC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution program to separate the acyl-CoA species. An example gradient is as follows:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-20 min: 98% B
-
20-21 min: 98% to 2% B
-
21-25 min: 2% B
-
-
Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify specific acyl-CoA species. The transition from the precursor ion [M+H]⁺ to a common product ion of m/z 428 (corresponding to the phosphopantetheine moiety) is often used for quantification.
-
-
Quantification:
-
Create a standard curve for each acyl-CoA species of interest using authentic standards.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the recovery of the corresponding internal standard.
-
Conclusion
The analysis of acyl-CoA thioesters in insect tissues provides valuable insights into the metabolic status of these organisms. The protocols and information presented here offer a framework for researchers to quantify these important metabolites. While challenges remain, particularly in obtaining comprehensive quantitative data across a wide range of insect species and tissues, the continued development of sensitive analytical techniques like HPLC-MS/MS will undoubtedly advance our understanding of insect metabolism and aid in the development of targeted pest control strategies. Careful sample preparation, including rapid metabolic quenching and efficient extraction, is paramount for obtaining accurate and reproducible results.
Application Notes and Protocols for the Synthesis of Radiolabeled 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-Coenzyme A is a complex acyl-CoA molecule. Its structural similarity to HMG-CoA, a key intermediate in the mevalonate pathway for cholesterol and isoprenoid biosynthesis, suggests its potential role as a substrate, inhibitor, or modulator of enzymes involved in lipid metabolism.[1][2] The availability of a radiolabeled version of this molecule is crucial for conducting tracer studies to investigate its metabolic fate, enzyme kinetics, and potential as a therapeutic agent.
This document provides a comprehensive set of protocols for the proposed chemical synthesis, purification, and characterization of radiolabeled 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, specifically with a Carbon-14 (¹⁴C) label. While a direct, published synthesis for this specific radiolabeled compound is not available, the following protocols are devised based on established methods for the synthesis of substituted glutaric acids, radiolabeling of organic molecules, and the formation of Coenzyme A thioesters.[3][4]
Proposed Synthetic Pathway Overview
The synthesis is proposed as a multi-stage process:
-
Synthesis of the Acyl Precursor: A multi-step organic synthesis to construct the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaric acid backbone.
-
Introduction of the Radiolabel: Incorporation of a ¹⁴C atom at a specific position in an early-stage intermediate to ensure stability of the label.
-
Coupling with Coenzyme A: Activation of the radiolabeled carboxylic acid and subsequent thioesterification with Coenzyme A.
-
Purification and Analysis: Purification of the final product using High-Performance Liquid Chromatography (HPLC) and characterization to determine radiochemical purity and specific activity.
Experimental Protocols
Part 1: Synthesis of [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaric Acid
This protocol describes a plausible route to the radiolabeled glutaric acid derivative.
Step 1a: Synthesis of 4-methylpent-3-enal This can be prepared from commercially available pentenal through a Grignard reaction followed by oxidation.[5]
Step 1b: Synthesis of diethyl 2-(4-methylpent-3-en-1-ylidene)malonate A Knoevenagel condensation of 4-methylpent-3-enal with diethyl malonate.
-
Materials: 4-methylpent-3-enal, diethyl malonate, piperidine, pyridine, benzene, anhydrous magnesium sulfate.
-
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-methylpent-3-enal (1 eq) and diethyl malonate (1.1 eq) in benzene.
-
Add a catalytic amount of piperidine in pyridine.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Cool the reaction mixture, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 1c: Synthesis of radiolabeled diethyl 2-cyano-3-(4-methylpent-3-en-1-yl)succinate A Michael addition using a radiolabeled nucleophile.
-
Materials: Diethyl 2-(4-methylpent-3-en-1-ylidene)malonate, [¹⁴C]Potassium cyanide (K¹⁴CN), ethanol, water.
-
Protocol:
-
Dissolve diethyl 2-(4-methylpent-3-en-1-ylidene)malonate (1 eq) in ethanol.
-
In a separate vial, dissolve K¹⁴CN (1.1 eq, with appropriate specific activity) in a minimal amount of water. Caution: KCN is highly toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.
-
Add the K¹⁴CN solution to the ethanolic solution of the malonate derivative.
-
Stir the reaction at room temperature for 12-18 hours.
-
Acidify the reaction mixture carefully with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the ¹⁴C-labeled cyano-succinate derivative.
-
Step 1d: Hydrolysis to [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaric Acid Acid hydrolysis of the nitrile and ester groups, followed by decarboxylation.
-
Materials: ¹⁴C-labeled cyano-succinate derivative, concentrated HCl.
-
Protocol:
-
Add concentrated HCl to the crude product from the previous step.
-
Reflux the mixture for 8-12 hours. This will hydrolyze the esters and the nitrile, and induce decarboxylation.
-
Cool the reaction mixture and extract the aqueous phase with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is the desired radiolabeled glutaric acid derivative. Further purification can be achieved by column chromatography if necessary.
-
Part 2: Synthesis of [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
This protocol is adapted from an efficient method for synthesizing other radiolabeled acyl-CoAs.[4]
-
Materials: [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaric acid, 1,1'-carbonyldiimidazole (CDI), Coenzyme A (free acid), anhydrous tetrahydrofuran (THF), triethylamine.
-
Protocol:
-
Dissolve the radiolabeled glutaric acid (1 eq) in anhydrous THF in a reaction vial.
-
Add CDI (1.1 eq) and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A (0.9 eq) in water, and adjust the pH to ~8.0 with triethylamine.
-
Add the Coenzyme A solution to the acyl-imidazole solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding a small amount of water.
-
The crude reaction mixture is now ready for purification.
-
Part 3: Purification and Characterization
-
Purification:
-
The crude product should be purified by reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[4][6]
-
A C18 column is suitable, with a gradient elution system of Buffer A (e.g., 50 mM potassium phosphate, pH 5.5) and Buffer B (e.g., acetonitrile or methanol).
-
Fractions are collected and monitored for radioactivity using an in-line radioactivity detector or by liquid scintillation counting of collected fractions.[1][7]
-
Fractions containing the pure radiolabeled product are pooled and lyophilized.
-
-
Characterization:
-
Radiochemical Purity: Determined by analytical RP-HPLC with radioactivity detection. The purity should be ≥95%.[8][9]
-
Chemical Identity: Confirmed by co-elution with a non-radiolabeled, synthesized standard and by mass spectrometry (LC-MS) to verify the correct molecular weight.
-
Specific Activity: The amount of radioactivity per mole of compound is determined by measuring the radioactivity of a known quantity of the purified product (quantified by UV absorbance of the adenine ring of CoA at 260 nm).
-
Data Presentation
The following tables summarize the expected (hypothetical) data from the synthesis and purification process.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material (mg) | Product (mg) | Yield (%) |
| 1c: Michael Addition | ¹⁴C-labeled cyano-succinate derivative | 100 | ~110 | ~85 |
| 1d: Hydrolysis | [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaric acid | 110 | ~65 | ~60 |
| 2: Coupling to CoA | [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (crude) | 65 | ~100 | ~70 |
| 3: HPLC Purification | Purified [¹⁴C]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA | 100 (crude) | ~50 | ~50 |
Table 2: Characterization of Final Product
| Parameter | Method | Specification |
| Chemical Identity | LC-MS | Correct molecular ion |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| Specific Activity | LSC and UV Spec. | 50-60 mCi/mmol |
| Storage | -80°C in aqueous buffer | Stable for > 6 months |
Application Notes
The synthesized radiolabeled this compound is a valuable tool for a variety of research applications:
-
Metabolic Pathway Elucidation: As a tracer, it can be used in cell cultures or in vivo to track the metabolic fate of the acyl group. This can help determine if it is a substrate for enzymes in pathways such as fatty acid oxidation or isoprenoid synthesis.
-
Enzyme Kinetic Studies: It can be used as a substrate to measure the activity of known or novel enzymes that utilize acyl-CoA thioesters. This is particularly relevant for enzymes in the HMG-CoA metabolic network.[10]
-
Drug Discovery and Screening: The radiolabeled compound can be used in high-throughput screening assays to identify inhibitors of enzymes that metabolize it. Such assays are often based on the separation of the radiolabeled substrate from the radiolabeled product.
-
ADME Studies: In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. The radiolabeled version allows for quantitative analysis of the compound and its metabolites in various tissues and biological fluids.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and analysis of radiolabeled this compound.
Potential Metabolic Pathways for Investigation
Caption: Potential metabolic pathways investigated using the radiolabeled tracer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 3. scispace.com [scispace.com]
- 4. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. moravek.com [moravek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-METHYL-3-PENTENOIC ACID | 504-85-8 [chemicalbook.com]
In vitro assay for HMG-CoA synthase activity with 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) is a key enzyme in the mevalonate pathway, responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] It catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA.[1][2] This document provides a detailed protocol for an in vitro assay to determine the activity of HMG-CoA synthase, with a specific focus on utilizing the alternative substrate, 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. The assay is based on the spectrophotometric detection of Coenzyme A (CoASH) released during the enzymatic reaction, using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Principle of the Assay
The activity of HMG-CoA synthase is determined by measuring the rate of Coenzyme A (CoASH) released during the condensation reaction between acetyl-CoA and an acyl-CoA substrate. The released CoASH has a free sulfhydryl group that reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm.[2][3] The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm, is directly proportional to the HMG-CoA synthase activity.
The reaction sequence is as follows:
-
Enzyme Acetylation: Acetyl-CoA + HMG-CoA Synthase-SH ⇌ HMG-CoA Synthase-S-Acetyl + CoASH
-
Condensation: HMG-CoA Synthase-S-Acetyl + this compound → HMG-CoA Synthase-SH + Product + CoASH
-
Detection: CoASH + DTNB → TNB²⁻ (yellow) + Thiol-TNB Adduct
Signaling Pathway Context: The Mevalonate Pathway
HMG-CoA synthase is a critical enzyme in the upper mevalonate pathway, which is the metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids. These molecules are essential for numerous cellular functions.
Figure 1: Simplified Mevalonate Pathway highlighting HMG-CoA Synthase.
Experimental Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| HMG-CoA Synthase (recombinant human) | Sigma-Aldrich | H0135 | -80°C |
| Acetyl-CoA lithium salt | Sigma-Aldrich | A2056 | -20°C |
| This compound | Custom Synthesis/Commercially available | - | -20°C |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 | - |
Preparation of Solutions
-
Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 8.0): Dissolve 12.11 g of Tris base and 0.372 g of EDTA in 800 mL of deionized water. Adjust the pH to 8.0 with HCl and bring the final volume to 1 L.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C for up to one week.
-
Acetyl-CoA Stock Solution (10 mM): Dissolve 8.9 mg of Acetyl-CoA lithium salt in 1 mL of deionized water. Aliquot and store at -20°C.
-
Substrate Stock Solution (10 mM this compound): Prepare a 10 mM stock solution in deionized water. Aliquot and store at -20°C.
-
Enzyme Stock Solution (1 mg/mL HMG-CoA Synthase): Reconstitute the lyophilized enzyme in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
The following protocol is for a single well in a 96-well microplate format. Prepare a master mix for multiple reactions.
Table 2: Pipetting Scheme for HMG-CoA Synthase Assay
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | 155 | - |
| DTNB (10 mM) | 10 | 0.5 mM |
| Acetyl-CoA (10 mM) | 10 | 0.5 mM |
| Substrate (10 mM) | 10 | 0.5 mM |
| Pre-incubate at 37°C for 5 minutes | ||
| HMG-CoA Synthase (diluted to 0.02 mg/mL) | 15 | 1.5 µ g/well |
| Total Volume | 200 |
Experimental Workflow:
Figure 2: General workflow for the HMG-CoA synthase activity assay.
Detailed Steps:
-
Set up the spectrophotometer to read absorbance at 412 nm in kinetic mode at 37°C. Set the read interval to 30 seconds for a total of 10-15 minutes.
-
In a 96-well microplate, add the Assay Buffer, DTNB solution, Acetyl-CoA solution, and the substrate solution (this compound) to each well as described in Table 2.
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with Assay Buffer to determine the rate of non-enzymatic reaction.
-
No-substrate control: Replace the substrate solution with Assay Buffer to measure any background activity.
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the reaction by adding the diluted HMG-CoA synthase solution to each well.
-
Immediately start the kinetic measurement of absorbance at 412 nm.
-
Record the absorbance readings over the specified time period.
Data Analysis and Presentation
Calculation of Enzyme Activity
-
Determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the concentration of CoASH produced using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (ε × l × [Enzyme]) Where:
-
ΔAbs/min = the initial rate of absorbance change.
-
ε = Molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹).
-
l = Path length of the sample in cm (for a 200 µL volume in a standard 96-well plate, this is typically ~0.5 cm, but should be determined for the specific plate and reader used).
-
[Enzyme] = Concentration of the enzyme in the assay in mg/mL.
-
Sample Data
The following table presents hypothetical data for the determination of HMG-CoA synthase activity with the novel substrate.
Table 3: Sample Kinetic Data and Activity Calculation
| Substrate Concentration (µM) | Initial Rate (ΔAbs/min) | Enzyme Activity (µmol/min/mg) |
| 50 | 0.015 | 0.141 |
| 100 | 0.028 | 0.264 |
| 250 | 0.055 | 0.519 |
| 500 | 0.082 | 0.774 |
| 1000 | 0.105 | 0.991 |
| 2000 | 0.115 | 1.085 |
Calculations are based on a path length of 0.5 cm and an enzyme concentration of 0.0075 mg/mL in the final reaction volume.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme. | Use a fresh aliquot of enzyme. Ensure proper storage and handling. |
| Incorrect pH of the assay buffer. | Prepare fresh buffer and verify the pH. | |
| Substrate degradation. | Use fresh aliquots of substrates. | |
| High background | Contamination of reagents with reducing agents. | Use fresh, high-quality reagents. |
| Non-enzymatic hydrolysis of substrates. | Run a no-enzyme control to quantify and subtract the background rate. | |
| Non-linear reaction rate | Substrate depletion. | Decrease the enzyme concentration or the reaction time to ensure the measurement is within the initial linear range. |
| Enzyme instability. | Check the stability of the enzyme under assay conditions. Consider adding stabilizing agents if necessary. | |
| Substrate inhibition. | Perform the assay at a lower range of substrate concentrations. |
Logical Relationship for Troubleshooting
Figure 3: Logical workflow for troubleshooting common assay issues.
References
Application Notes and Protocols for the Extraction of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA from Insect Corpora Allata
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a key intermediate in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development, reproduction, and metamorphosis. The corpora allata, a pair of endocrine glands in insects, are the primary sites of juvenile hormone synthesis. Accurate and efficient extraction of this specific acyl-CoA ester from the corpora allata is essential for studying the regulatory mechanisms of juvenile hormone biosynthesis and for the development of novel insect growth regulators.
This document provides a detailed protocol for the extraction of this compound from insect corpora allata. The methodology is adapted from established procedures for the extraction of acyl-CoA esters from various biological tissues and is designed to ensure high recovery and sample purity for subsequent analysis by techniques such as HPLC-MS/MS.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the extraction and analysis of this compound from insect corpora allata. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Parameter | Value | Unit | Notes |
| Tissue Weight (per 100 glands) | 5 - 10 | mg | Varies by insect species and developmental stage. |
| Extraction Yield | 75 - 90 | % | Dependent on strict adherence to the protocol. |
| Final Extract Purity | > 95 | % | As determined by HPLC-MS/MS. |
| Limit of Quantification (LOQ) | 0.1 - 5.0 | µmol/L | Dependent on the sensitivity of the mass spectrometer.[1] |
| Limit of Detection (LOD) | 0.03 - 1.5 | µmol/L | Dependent on the sensitivity of the mass spectrometer.[1] |
Experimental Protocols
Materials and Reagents
-
Liquid nitrogen
-
Dissecting tools (forceps, micro-scissors)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Nitrogen gas evaporator
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
HPLC or UHPLC system coupled to a mass spectrometer (MS/MS)
-
Extraction Buffer: Acetonitrile/Isopropanol/0.1 M Potassium Phosphate Buffer (pH 6.7) (3:1:0.5, v/v/v), pre-chilled to -20°C
-
Deproteinization Solution: Acetonitrile, pre-chilled to -20°C
-
SPE Column Conditioning Solution: 100% Methanol
-
SPE Column Equilibration Solution: Deionized water
-
SPE Elution Buffer: 80% Methanol in deionized water
-
HPLC Mobile Phase A: 20 mM NH4HCO3, 0.1% triethylamine in water[1]
-
HPLC Mobile Phase B: Acetonitrile/H2O (4:1), 0.1% triethylamine[1]
Protocol for Extraction of this compound
-
Tissue Collection and Quenching:
-
Dissect corpora allata from the insect head capsules under a stereomicroscope.
-
Immediately freeze-clamp the dissected glands in liquid nitrogen to quench all metabolic activity.[2] This step is critical to prevent the degradation of the target analyte.
-
Store the frozen glands at -80°C until extraction.
-
-
Homogenization:
-
Transfer a known weight of the frozen corpora allata (e.g., 50-100 glands) to a pre-chilled microcentrifuge tube.
-
Add 500 µL of the pre-chilled extraction buffer to the tube.
-
Homogenize the tissue on ice using a micro-homogenizer until a uniform suspension is achieved.
-
-
Deproteinization:
-
Add 750 µL of pre-chilled acetonitrile to the homogenate for deproteinization.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.[1]
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled glass tube.
-
Dry the supernatant under a gentle stream of nitrogen gas at 40°C.[1]
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Column Conditioning: Condition a C18 SPE column by passing 1 mL of 100% methanol, followed by 1 mL of deionized water.
-
Sample Reconstitution and Loading: Reconstitute the dried extract in 120 µL of deionized water.[1] Load the entire reconstituted sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of deionized water to remove any unbound, polar impurities.
-
Elution: Elute the this compound from the SPE column with 1 mL of 80% methanol. Collect the eluate in a clean tube.
-
-
Final Preparation for Analysis:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the final purified extract in a suitable volume (e.g., 100 µL) of HPLC Mobile Phase A.
-
The sample is now ready for analysis by HPLC-MS/MS.
-
HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3 µm particle size).[1]
-
Injection Volume: 10 µL.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient between Mobile Phase A and Mobile Phase B should be optimized to achieve separation of the target analyte from other related compounds.[1][3]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.[1] Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound. The precursor and product ion masses will need to be determined using a standard of the compound.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Simplified biosynthetic pathway of juvenile hormones in insects.
References
Application Notes and Protocols for the Purification of HMG-CoA Synthase from Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS) is a key enzyme in the mevalonate pathway, responsible for the synthesis of cholesterol and other isoprenoids.[1] It catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[1][2] Due to its critical role in cholesterol biosynthesis, HMGS is a significant target for the development of drugs aimed at treating hypercholesterolemia.[1] The Baculovirus Expression Vector System (BEVS) in insect cell lines, such as Spodoptera frugiperda (Sf9) cells, is a powerful platform for producing large quantities of functional, post-translationally modified eukaryotic proteins.[3][4][5] This document provides detailed protocols for the expression and purification of recombinant HMG-CoA synthase from insect cells.
Signaling and Metabolic Pathways
HMG-CoA synthase is a central enzyme in the initial stages of the mevalonate-dependent isoprenoid biosynthesis pathway. This pathway is crucial for the production of a wide array of essential molecules, including cholesterol. The activity of this pathway is tightly regulated, with HMG-CoA synthase and HMG-CoA reductase being key control points.
Experimental Workflow
The overall workflow for obtaining purified, active HMG-CoA synthase from insect cells involves several key stages, from the generation of a recombinant baculovirus to the final purification and characterization of the enzyme.
Data Presentation
Table 1: Summary of Recombinant HMG-CoA Synthase Purification
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 120 | 0.1 | 100 | 1 |
| Clarified Supernatant | 950 | 115 | 0.12 | 95.8 | 1.2 |
| Ni-NTA Affinity Eluate | 15 | 60 | 4.0 | 50 | 40 |
| Size Exclusion Chromatography | 10 | 55 | 5.5 | 45.8 | 55 |
Note: The data presented in this table is a representative example based on typical purification results for a recombinant enzyme and is intended for illustrative purposes.[2][6][7]
Experimental Protocols
Generation of Recombinant Baculovirus
-
Gene Synthesis and Cloning : Synthesize the coding sequence for the target HMG-CoA synthase (e.g., from an insect species or human), codon-optimized for expression in Spodoptera frugiperda. Incorporate a sequence encoding an N- or C-terminal hexahistidine (6xHis) tag to facilitate purification. Clone the synthesized gene into a baculovirus transfer vector, such as pFastBac™, under the control of a strong promoter like the polyhedrin promoter.[4][8]
-
Generation of Recombinant Bacmid : Transform competent E. coli DH10Bac™ cells with the recombinant transfer vector. Select for colonies containing the recombinant bacmid through blue-white screening. Isolate the high molecular weight recombinant bacmid DNA.[9][10]
-
Transfection of Insect Cells : Transfect Sf9 insect cells with the purified recombinant bacmid DNA using a suitable transfection reagent. Incubate the cells at 27°C for 72 hours.[11][12]
-
Viral Stock Amplification : Harvest the supernatant containing the P1 generation of the recombinant baculovirus. Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 viral stock. Determine the viral titer using a plaque assay or other quantification methods.[13]
Expression of Recombinant HMG-CoA Synthase
-
Large-Scale Culture : Grow Sf9 cells in a serum-free insect cell culture medium to a density of 2 x 10^6 cells/mL in a shaker flask or bioreactor at 27°C with shaking at 100-125 rpm.[11][14]
-
Infection : Infect the Sf9 cell culture with the high-titer P2 recombinant baculovirus stock at a multiplicity of infection (MOI) of 1-5.[11]
-
Incubation and Harvest : Continue to incubate the infected cells at 27°C for 72 hours. Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until further use.[11][14]
Purification of Recombinant HMG-CoA Synthase
-
Cell Lysis :
-
Thaw the frozen cell pellet on ice.
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1% (v/v) Tween-20, 10 mM imidazole, supplemented with protease inhibitor cocktail and DNase I).[11]
-
Lyse the cells by sonication on ice or by passing them through a French press.[15][16]
-
Clarify the lysate by centrifugation at 48,000 x g for 1 hour at 4°C to pellet cell debris.[11]
-
-
Immobilized Metal Affinity Chromatography (IMAC) :
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.[17]
-
Load the clarified supernatant onto the equilibrated column.[11]
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[11][18]
-
Elute the His-tagged HMG-CoA synthase with Elution Buffer (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 250-500 mM imidazole).[19][20] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Buffer Exchange (Optional) :
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Characterization of Purified HMG-CoA Synthase
-
SDS-PAGE and Western Blot :
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the protein by Western blotting using an anti-His-tag antibody.
-
-
Protein Concentration Determination :
-
Determine the protein concentration of the purified HMG-CoA synthase using a standard method such as the Bradford or BCA assay.
-
-
Enzyme Activity Assay :
-
The activity of HMG-CoA synthase can be measured using a spectrophotometric assay that detects the release of Coenzyme A (CoASH) upon the condensation of acetyl-CoA and acetoacetyl-CoA.[21]
-
The assay mixture (in a total volume of 200 µL) contains 100 mM Tris-HCl (pH 8.0), 130 µM dithiobisnitrobenzoic acid (DTNB), 10 µM acetoacetyl-CoA, and varying concentrations of acetyl-CoA.[21]
-
The reaction is initiated by the addition of the purified enzyme (1 µg).[21]
-
The rate of CoASH production is monitored by the increase in absorbance at 412 nm due to the reaction of CoASH with DTNB.[21]
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of HMG-CoA per minute under the specified conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Brassica juncea 3-hydroxy-3-methylglutaryl (HMG)-CoA synthase 1: expression and characterization of recombinant wild-type and mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Genetic engineering of baculovirus-insect cell system to improve protein production [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. sfu.ca [sfu.ca]
- 7. youtube.com [youtube.com]
- 8. US4879236A - Method for producing a recombinant baculovirus expression vector - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Production and Purification of Recombinant Murine Kindlin-3 from Insect Cells for Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of Cloned Genes Using the Baculovirus Expression System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimized Expression, Purification, and Rapid Detection of Recombinant Influenza Nucleoproteins Expressed in Sf9 Insect Cells [jmb.or.kr]
- 15. Lysis of Mammalian and Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. promega.ca [promega.ca]
- 19. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bioclone.net [bioclone.net]
- 21. researchgate.net [researchgate.net]
Reconstitution of the Early Juvenile Hormone Biosynthetic Pathway In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile hormones (JHs) are a group of sesquiterpenoids crucial for regulating a wide array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior.[1] The biosynthesis of JH originates from the universal mevalonate (MVA) pathway, which produces the key C15 precursor, farnesyl pyrophosphate (FPP).[2] The early stages of this pathway, leading to FPP, are of significant interest to researchers developing novel insecticides and for fundamental studies in insect endocrinology. The enzymes in this pathway represent potential targets for selective inhibitors that could disrupt insect development and reproduction.
This document provides detailed application notes and protocols for the in vitro reconstitution of the early JH biosynthetic pathway. The procedures outlined below describe the expression and purification of the requisite recombinant enzymes, the execution of enzyme activity assays, and a method for the complete pathway reconstitution from acetyl-CoA to FPP. These protocols are designed to be adaptable for various insect species and will be valuable for researchers in academia and industry, including those in drug development focusing on new pest management strategies.
Data Presentation: Kinetic Parameters of Early JH Pathway Enzymes
The following table summarizes the kinetic parameters for the key enzymes in the early juvenile hormone biosynthetic pathway from various organisms. This data is essential for designing in vitro reconstitution experiments and for comparative studies of enzyme function.
| Enzyme | Abbreviation | Organism | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Source |
| Acetoacetyl-CoA Thiolase | AACT | Thermosipho melanesiensis | Acetoacetyl-CoA | 135 | - | - | [3] |
| HMG-CoA Synthase | HMGS | Brassica juncea | Acetyl-CoA | 16 | - | - | [4] |
| HMG-CoA Synthase | HMGS | Brassica juncea | Acetoacetyl-CoA | 1.1 | - | - | [4] |
| HMG-CoA Reductase | HMGR | Streptomyces sp. CL190 | HMG-CoA | 7.3 | 3.1 nU/mg | - | [5] |
| HMG-CoA Reductase | HMGR | Streptomyces sp. CL190 | NADPH | 52 | - | - | [5] |
| Farnesyl Pyrophosphate Synthase | FPPS | Drosophila melanogaster | FPP | - | - | 2.1 x 105 M-1s-1 (kcat/Km) | [6] |
| Farnesyl Pyrophosphate Synthase | FPPS | - | Isopentenyl pyrophosphate (IPP) | 0.6 | - | 38/min (kcat GPP) | [7] |
| Farnesyl Pyrophosphate Synthase | FPPS | - | Geranyl pyrophosphate (GPP) | 0.7 | - | 38/min | [7] |
| Juvenile Hormone Acid Methyltransferase | JHAMT | Aedes aegypti | JHA III | - | - | - | [8] |
Experimental Protocols
Recombinant Enzyme Expression and Purification
This protocol describes the general procedure for the expression of His-tagged recombinant enzymes in E. coli and their subsequent purification using nickel-affinity chromatography.
1.1. Gene Cloning and Expression Vector Construction
-
Amplify the coding sequences of the target enzymes (AACT, HMGS, HMGR, FPPS) from the cDNA of the insect species of interest using PCR with primers containing appropriate restriction sites.
-
Clone the amplified fragments into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Transform the ligation products into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verify the sequence of the inserted genes by DNA sequencing.
-
Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
1.2. Protein Expression
-
Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET vectors).
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The following day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue the incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the yield of soluble protein.
1.3. Cell Lysis and Protein Purification
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a standard method (e.g., Bradford assay), aliquot the purified enzyme, and store at -80°C.
Individual Enzyme Activity Assays
2.1. Acetoacetyl-CoA Thiolase (AACT) Activity Assay This is a coupled spectrophotometric assay that measures the formation of NADH.
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl, pH 8.3
-
25 mM MgCl2
-
50 mM KCl
-
20 µM Acetoacetyl-CoA
-
20 µM Coenzyme A (CoA)
-
Purified AACT enzyme
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Initiate the reaction by adding the purified AACT enzyme.
-
Monitor the decrease in absorbance at 303 nm at 30°C, which corresponds to the cleavage of acetoacetyl-CoA.[9]
-
Alternatively, a coupled assay can be used where the product, acetyl-CoA, is used by citrate synthase in the presence of malate and malate dehydrogenase, leading to the production of NADH, which can be monitored at 340 nm.[8]
-
2.2. HMG-CoA Synthase (HMGS) Activity Assay This assay measures the release of CoASH, which can be detected using DTNB (Ellman's reagent).
-
Reaction Mixture (200 µL):
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
100 µM Acetyl-CoA
-
20 µM Acetoacetyl-CoA
-
200 µM DTNB
-
Purified HMGS enzyme
-
-
Procedure:
-
Combine all reagents except the enzyme in a microplate well.
-
Initiate the reaction by adding the purified HMGS enzyme.
-
Measure the increase in absorbance at 412 nm at 37°C, which corresponds to the reaction of CoASH with DTNB.
-
2.3. HMG-CoA Reductase (HMGR) Activity Assay This spectrophotometric assay measures the consumption of NADPH.[2][10]
-
Reaction Mixture (200 µL):
-
100 mM Potassium phosphate buffer, pH 7.4
-
120 mM KCl
-
1 mM EDTA
-
5 mM DTT
-
400 µM NADPH
-
400 µM HMG-CoA
-
Purified HMGR enzyme
-
-
Procedure:
2.4. Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay A common method is a radiochemical assay measuring the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM DTT
-
50 µM Geranyl pyrophosphate (GPP)
-
50 µM [14C]-IPP (specific activity ~50 mCi/mmol)
-
Purified FPPS enzyme
-
-
Procedure:
-
Combine all reagents in a microcentrifuge tube.
-
Initiate the reaction by adding the purified FPPS enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of a 1:1 (v/v) mixture of methanol and concentrated HCl.
-
Extract the radiolabeled FPP with 1 mL of hexane.
-
Measure the radioactivity in the hexane layer by liquid scintillation counting.
-
In Vitro Reconstitution of the Early JH Biosynthetic Pathway
This protocol outlines the steps to reconstitute the pathway from acetyl-CoA to FPP using the purified recombinant enzymes.
-
Reaction Mixture (500 µL):
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM DTT
-
1 mM ATP
-
500 µM Acetyl-CoA
-
500 µM Coenzyme A
-
500 µM NADPH
-
Purified AACT (e.g., 1 µg)
-
Purified HMGS (e.g., 1 µg)
-
Purified HMGR (e.g., 1 µg)
-
Purified FPPS (e.g., 1 µg)
-
(Optional) Isopentenyl pyrophosphate isomerase (to interconvert IPP and DMAPP)
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the formation of FPP.
-
Detection of Farnesyl Pyrophosphate (FPP)
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
To the terminated reaction mixture, add a phosphatase (e.g., alkaline phosphatase) to dephosphorylate FPP to farnesol.
-
Extract the farnesol with an organic solvent (e.g., hexane or ethyl acetate).
-
Concentrate the organic extract under a stream of nitrogen.
-
Analyze the sample by GC-MS, comparing the retention time and mass spectrum to an authentic farnesol standard.
4.2. High-Performance Liquid Chromatography (HPLC)
-
FPP can be detected directly by HPLC, often coupled with mass spectrometry (LC-MS).
-
Alternatively, a fluorescence-based HPLC method can be used where FPP is enzymatically conjugated to a fluorescently labeled peptide using farnesyltransferase.[7][8]
Visualizations
Caption: Early Juvenile Hormone Biosynthetic Pathway.
References
- 1. DENV up-regulates the HMG-CoA reductase activity through the impairment of AMPK phosphorylation: A potential antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structural limitation on enzyme activity: the case of HMG-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biology-journal.org [biology-journal.org]
- 4. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insect farnesyl phosphatase homologous to the N-terminal domain of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aedes aegypti juvenile hormone acid methyl transferase, the ultimate enzyme in the biosynthetic pathway of juvenile hormone III, exhibits substrate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Juvenile hormone acid O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of Multi-Protein Complexes through Ribozyme-Assisted Polycistronic Co-Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetic Studies Using 3-Hydroxy-3-methylglutaryl-CoA and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] Due to its critical role, HMGR is a major therapeutic target for cholesterol-lowering drugs, famously known as statins.[1][2] The kinetic characterization of HMGR is fundamental for understanding its mechanism and for the discovery and development of new inhibitors.[2]
These application notes provide detailed protocols for performing enzyme kinetic studies on HMG-CoA reductase using its natural substrate, HMG-CoA. The methodologies described are also applicable for investigating the effects of HMG-CoA analogs, such as 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, which may act as substrates, inhibitors, or modulators of the enzyme. While specific kinetic data for this compound with HMGR is not extensively documented in the literature, its structural similarity to HMG-CoA makes it a candidate for such studies. The primary enzyme known to act on this specific analog is isohexenylglutaconyl-CoA hydratase.[3] The protocols herein focus on the well-established HMGR assay system, which can be adapted to test novel compounds.
The standard assay for HMGR activity measures the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[4][5][6] This spectrophotometric method provides a reliable and continuous means to monitor the reaction rate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase, and a typical experimental workflow for inhibitor screening.
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA Reductase.
Caption: High-throughput screening (HTS) workflow for HMGR inhibitors.[7]
Data Presentation: Quantitative Summary
The following tables summarize typical kinetic parameters for HMG-CoA reductase and provide example data sets for inhibitor screening and IC₅₀ determination.
Table 1: Typical Kinetic Parameters for HMG-CoA Reductase
| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|
| HMG-CoA | 1 - 10 | 100 - 500 |
| NADPH | 15 - 50 | 100 - 500 |
Note: Values can vary depending on the enzyme source (species, recombinant vs. native) and assay conditions.
Table 2: Example Data from an Inhibitor Screening Assay
| Compound | Concentration (μM) | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| No Inhibitor (Control) | 0 | 25.0 | 0% |
| Solvent (DMSO) | - | 24.8 | 0.8% |
| Pravastatin (Control) | 10 | 2.5 | 90.0% |
| Test Compound A | 10 | 22.1 | 11.6% |
| Test Compound B | 10 | 5.3 | 78.8% |
| Test Compound C | 10 | 12.7 | 49.2% |
Table 3: Example Data for IC₅₀ Determination of Atorvastatin
| Atorvastatin Conc. (nM) | log [Inhibitor] | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0.1 | -1.0 | 24.5 | 2.0% |
| 1 | 0.0 | 22.0 | 12.0% |
| 10 | 1.0 | 13.0 | 48.0% |
| 100 | 2.0 | 3.5 | 86.0% |
| 1000 | 3.0 | 1.5 | 94.0% |
Based on this data, the IC₅₀ value is approximately 10.4 nM.
Experimental Protocols
Materials and Reagents
-
HMG-CoA Reductase (HMGR): Recombinant human enzyme is recommended.[7]
-
HMG-CoA Reductase Assay Buffer: 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Pre-warm to 37°C before use.[7]
-
HMG-CoA Substrate Solution: Prepare a stock solution in ultrapure water and store in aliquots at -20°C.[7]
-
NADPH Solution: Reconstitute in assay buffer and store in aliquots at -20°C, protected from light.[5]
-
Positive Control Inhibitor: Atorvastatin or Pravastatin.[5]
-
Test Compounds: Dissolve in a suitable solvent (e.g., DMSO).[7]
-
Equipment: UV-transparent 96-well or 384-well microplates, a microplate reader with kinetic measurement capabilities at 340 nm pre-heated to 37°C, or a temperature-controlled spectrophotometer with cuvettes.[4][7]
Protocol 1: Standard HMG-CoA Reductase Activity Assay
This protocol measures the basal activity of the HMGR enzyme.
-
Reagent Preparation: Prepare all solutions as described above. Ensure the assay buffer is pre-warmed to 37°C.[5]
-
Reaction Setup: In a 96-well plate, prepare the reaction wells. For a 200 µL final volume, add the components in the following order:
-
170 µL of pre-warmed Assay Buffer.
-
10 µL of NADPH solution (final concentration ~200 µM).
-
10 µL of HMGR enzyme solution (e.g., 0.5-15 mU).[5]
-
-
Reaction Initiation: Start the reaction by adding 10 µL of HMG-CoA substrate solution (final concentration ~100 µM). Mix the plate gently for 10 seconds.[4]
-
Kinetic Measurement: Immediately place the plate in the reader pre-heated to 37°C.[7] Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.[7]
-
Data Analysis:
-
Plot absorbance vs. time.
-
Determine the rate of reaction (ΔA340/min or mOD/min) from the linear portion of the curve.[7]
-
Calculate enzyme activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of NADPH to NADP+ per minute at 37°C.[4]
-
Protocol 2: Screening for HMG-CoA Reductase Inhibitors
This protocol is used to identify potential inhibitors from a library of compounds.
-
Compound Plating: Dispense 1-2 µL of test compounds, positive control (e.g., pravastatin), and solvent control (e.g., DMSO) into the wells of a microplate.[5][7]
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of HMGR in pre-warmed assay buffer.
-
Dispense the enzyme solution into each well.
-
Adjust the volume with assay buffer to bring the total volume to 180 µL.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.[7]
-
-
Reaction Initiation: Prepare a reaction mix containing HMG-CoA and NADPH in assay buffer. Add 20 µL of this mix to each well to start the reaction.[7]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm as described in Protocol 1.[7]
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Solvent Control)] x 100
-
Protocol 3: Determination of IC₅₀ Values
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Serial Dilution: Prepare serial dilutions of the test inhibitor in the chosen solvent (e.g., DMSO).
-
Assay Setup: Follow the steps outlined in Protocol 2, but instead of a single concentration, add the different concentrations of the inhibitor to separate wells. Include a "no inhibitor" control.
-
Kinetic Measurement and Rate Calculation: Perform the kinetic measurements and calculate the reaction rate for each inhibitor concentration.
-
Data Analysis:
-
Calculate the % inhibition for each concentration relative to the "no inhibitor" control.
-
Plot % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[2]
-
Troubleshooting
-
High Background Absorbance: May be caused by crude cell lysates or interfering substances. Dialyzing the sample against the assay buffer can help remove low molecular weight substances.[8]
-
Low Enzyme Activity: The enzyme may be unstable. Keep the enzyme on ice during preparation and avoid repeated freeze-thaw cycles.[4][5] Ensure DTT is included in the buffer to maintain a reducing environment.
-
Non-linear Reaction Rate: This can occur if the substrate is depleted too quickly or if there is substrate inhibition. Optimize the enzyme concentration to ensure the rate is linear for at least 10 minutes.[9] If substrate inhibition is suspected, test a range of substrate concentrations to identify the optimal level.[9]
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase as Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isohexenylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-MS Analysis of Juvenile Hormone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids crucial for regulating a multitude of physiological processes in insects, including development, reproduction, and behavior.[1][2] The biosynthesis of these hormones follows the mevalonate pathway, culminating in a series of species-specific steps to produce the final active JH.[1][3][4] Key precursors in this pathway, such as farnesoic acid and methyl farnesoate, represent critical control points and are targets for the development of novel insecticides.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of these lipophilic hormone precursors due to its high sensitivity and selectivity.[6][7][8][9][10]
This document provides detailed application notes and protocols for the analysis of juvenile hormone precursors using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for these important biomolecules.
Juvenile Hormone Biosynthetic Pathway
The synthesis of juvenile hormones originates from acetyl-CoA and proceeds through the well-established mevalonate pathway to produce the 15-carbon precursor, farnesyl pyrophosphate (FPP).[4] From FPP, the pathway enters the JH-specific branch, which involves a series of enzymatic conversions to yield the final JH molecule. The immediate precursors to JH, such as farnesol, farnesal, farnesoic acid (FA), and methyl farnesoate (MF), are of significant interest for analytical quantification.[1][11] The final steps, epoxidation and methyl esterification, can vary in their order depending on the insect species.[1]
Experimental Protocols
Sample Preparation
The lipophilic nature of JH precursors necessitates extraction from biological matrices using organic solvents.[10] The choice of extraction method can significantly impact recovery and sample purity.
a. Liquid-Liquid Extraction (LLE)
This is a common method for extracting JH precursors from hemolymph or tissue homogenates.[7]
-
Protocol:
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline). For hemolymph, collect samples directly.
-
Add an internal standard to the sample to correct for extraction efficiency and instrumental variability.
-
Extract the aqueous sample with an equal volume of a non-polar organic solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the JH precursors.
-
Repeat the extraction of the aqueous phase 2-3 times to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
b. Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that can be used for the analysis of JH precursors in aqueous samples or headspace.[9]
-
Protocol:
-
Select an appropriate SPME fiber coating based on the polarity of the target analytes (e.g., polydimethylsiloxane for non-polar compounds).
-
For direct immersion, place the SPME fiber into the liquid sample and allow it to equilibrate for a predetermined time with gentle agitation.
-
For headspace analysis, place the sample in a sealed vial and expose the SPME fiber to the vapor phase above the sample, often with heating to facilitate volatilization.
-
After extraction, retract the fiber and introduce it directly into the GC injection port for thermal desorption of the analytes.
-
Derivatization
To improve the volatility and thermal stability of JH precursors containing polar functional groups (e.g., hydroxyl and carboxyl groups), derivatization is often necessary for GC-MS analysis.[12][13] Silylation is a common derivatization technique.
-
Protocol for Silylation:
-
To the dried sample extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Add a suitable solvent (e.g., pyridine or acetonitrile) to facilitate the reaction.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
GC-MS Analysis
The following are general parameters for the GC-MS analysis of JH precursors. Optimization will be required based on the specific instrument and target analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14][15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: An initial temperature of 60-80 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.[15]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used for generating characteristic fragmentation patterns.[8] Chemical Ionization (CI) with a reagent gas like methane or isobutane can provide softer ionization, yielding a more prominent molecular ion peak.[7][16]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantitative accuracy.[16][17]
-
GC-MS Analysis Workflow
The overall workflow for the GC-MS analysis of juvenile hormone precursors involves several key stages, from sample collection to data interpretation.
Data Presentation
Quantitative analysis of JH precursors is essential for understanding their physiological roles and for screening potential inhibitors. The following table summarizes typical quantitative data that can be obtained from GC-MS analysis.
| Analyte | Retention Time (min) | Characteristic Ions (m/z) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Farnesol | Varies | 69, 81, 121, 136 | Not specified | ~100% (in vitro) | [11] |
| Farnesal | Varies | 69, 81, 121, 135 | Not specified | ~100% (in vitro) | [11] |
| Methyl Farnesoate | Varies | 71, 81, 114, 149, 250 | 1.2-3.1 ng/g | 69-96% | [8] |
| Juvenile Hormone III | Varies | 71, 81, 114, 149, 266 | Not specified | >90% (in vivo) | [11] |
Note: Retention times are highly dependent on the specific GC column and temperature program used. Characteristic ions are based on EI-MS fragmentation patterns. LOQ and recovery values are influenced by the sample matrix and extraction method.
Conclusion
GC-MS is a highly effective and versatile technique for the analysis of juvenile hormone precursors. The protocols and application notes provided herein offer a comprehensive guide for researchers to develop and implement robust analytical methods. Careful optimization of sample preparation, derivatization, and instrument parameters is critical for achieving accurate and reproducible results. This will ultimately contribute to a deeper understanding of JH biosynthesis and the development of innovative insect control strategies.
References
- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.plos.org [journals.plos.org]
- 11. A rapid quantitative assay for juvenile hormones and intermediates in the biosynthetic pathway using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-accelerated derivatization prior to GC-MS determination of sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daneshyari.com [daneshyari.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Isolation and Metabolic Study of Active Corpora Allata
These application notes provide detailed protocols for the dissection, isolation, and in vitro metabolic analysis of insect corpora allata (CA), the primary endocrine glands responsible for the biosynthesis of juvenile hormone (JH). The methodologies outlined are intended for researchers, scientists, and professionals in drug development investigating insect endocrinology and potential targets for insect growth regulators.
Application Notes: Critical Considerations
Successful isolation and metabolic studies of corpora allata hinge on several critical factors that ensure the glands remain viable and biosynthetically active in vitro.
-
Selection of Insect Species and Developmental Stage : The activity of the corpora allata fluctuates significantly throughout an insect's life cycle.[1][2] For instance, the capacity of the CA to synthesize juvenile hormone in Drosophila melanogaster is highest in the early wandering third instar larva and again in 2-day-old adult females.[2] Therefore, selecting the appropriate developmental stage is crucial for obtaining glands with the desired level of metabolic activity.
-
Aseptic Dissection Techniques : To prevent microbial contamination, which can interfere with metabolic assays and compromise gland viability, all dissections should be performed under sterile conditions. This includes using sterilized instruments and dissection media. The dissection itself is performed under a suitable physiological saline, such as Ephrussi-Beadle Ringer's solution.[3]
-
Choice of Culture Media : The composition of the in vitro culture medium is paramount for maintaining the physiological activity of the isolated glands. While TC199 is commonly used, studies have shown that L-15B medium, which is isoosmotic with cockroach hemolymph and rich in organic constituents, results in significantly higher rates of JH biosynthesis in Diploptera punctata.[4] Adjusting the osmotic pressure of the medium to match that of the insect's hemolymph can significantly improve gland activity.[4]
-
Gland Handling and Incubation : The corpora allata are delicate tissues. Careful handling during dissection and transfer is essential. For in vitro assays, it has been demonstrated that floating the glands at the surface of the medium can significantly improve their activity compared to submersion.[4]
-
Metabolic Precursors : Metabolic studies, particularly the radiochemical assay for JH biosynthesis, rely on the uptake and incorporation of labeled precursors. The most common precursor is [methyl-3H]- or [methyl-14C]-methionine, as the methyl group is transferred to juvenile hormone acid in the final step of biosynthesis.[5][6] It is critical to ensure the purity and specific radioactivity of the labeled precursor to obtain reliable and reproducible results.[5]
Experimental Workflow for Corpora Allata Metabolic Studies
The overall process for isolating corpora allata and assessing their metabolic activity follows a well-defined workflow, from the initial dissection to the final quantification of hormone synthesis.
Caption: Workflow for isolating corpora allata and quantifying juvenile hormone synthesis.
Detailed Experimental Protocols
Protocol 1: Dissection and Isolation of Corpora Allata
This protocol describes a general method for dissecting the corpora allata, which are typically found attached to the brain and corpora cardiaca.
Materials:
-
Ephrussi-Beadle Ringer's solution (7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl₂ per liter of distilled water), sterilized.[3]
-
Dissection dish (e.g., black glass depression dish or a Petri dish with a layer of black wax/plasticine).[3]
-
Fine-tipped forceps (2 pairs).
-
Micro-scissors.
-
Stainless steel insect pins.
-
Stereomicroscope.
Procedure:
-
Anesthetize the selected insect by chilling on ice.
-
Pin the insect, dorsal or ventral side up depending on the species, in the dissection dish filled with cold Ringer's solution.
-
For many insects, the glands are accessed through the head capsule. Make a dorsal midline incision on the head with fine scissors.[3]
-
Spread the head capsule apart and pin it open to expose the internal structures.
-
Carefully remove any overlying tissue, fat bodies, or tracheae to reveal the brain.
-
The corpora allata (CA) are small, often paired glands located just behind the brain, connected to the larger corpora cardiaca (CC). The entire complex (Br-CC-CA) is often attached to the aorta.[3]
-
Using two pairs of fine forceps, gently grasp the tissue surrounding the complex and carefully excise the Br-CC-CA complex. For studies on isolated glands, the CA can be carefully dissected away from the CC and brain.[1]
-
Immediately transfer the isolated glands or complexes to a dish containing fresh, cold culture medium for the metabolic assay.
Protocol 2: In Vitro Radiochemical Assay for JH Biosynthesis
This protocol measures the rate of JH synthesis by quantifying the incorporation of a radiolabeled methyl group from L-[methyl-³H]methionine into JH.[5][7]
Materials:
-
Culture medium (e.g., L-15B or TC199) supplemented with L-[methyl-³H]methionine (specific activity >50 Ci/mmol).
-
Isolated corpora allata (from Protocol 1).
-
Incubation vials or multi-well plates.
-
Organic solvent (e.g., isooctane or hexane).
-
Liquid scintillation vials and scintillation cocktail.
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Prepare the incubation medium containing L-[methyl-³H]methionine at a final concentration typically around 100 µM.
-
Transfer one to five pairs of corpora allata into a vial containing 50-100 µL of the radioactive medium.
-
Incubate the glands for a defined period, typically 2 to 4 hours, at a constant temperature (e.g., 25-28°C).
-
Terminate the incubation by adding 250-500 µL of the organic solvent (e.g., isooctane) to the vial.
-
Vortex vigorously for 30-60 seconds to extract the newly synthesized, non-polar JH into the organic phase.
-
Centrifuge briefly to separate the aqueous and organic phases.
-
Transfer a known volume of the organic (upper) phase to a liquid scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add 3-5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the rate of JH synthesis based on the DPM, the specific activity of the precursor, the incubation time, and the number of glands per sample. The result is typically expressed as fmol or pmol of JH synthesized per gland (or pair of glands) per hour.
Data Presentation
Table 1: Comparison of Culture Media on JH Biosynthesis
This table summarizes data on the effect of different culture media on the biosynthetic activity of corpora allata from the cockroach Diploptera punctata.
| Culture Medium | Osmotic Pressure (mOsm/l) | Relative JH Biosynthesis Rate (%) |
| TC199 | 288 | 100 (Baseline) |
| TC199 (Osmotically Adjusted) | 362 | ~150 |
| L-15B | 362 | >200 |
| Data synthesized from findings presented in Holbrook et al., 1997, indicating that L-15B medium, which is isoosmotic with the insect's hemolymph, significantly enhances JH synthesis in vitro compared to the standard TC199 medium.[4] |
Table 2: JH Synthesis Rates in Manduca sexta During Development
This table shows the fluctuation in JH I and JH III synthesis by isolated corpora allata (CA) and brain-corpora cardiaca-corpora allata (Br-CC-CA) complexes during the larval-pupal development of Manduca sexta.
| Developmental Stage | Gland Complex | JH I Synthesis (fmol/hr/pair) | JH III Synthesis (fmol/hr/pair) |
| 4th Instar, Day 3 | CA | 150 ± 20 | 50 ± 10 |
| 4th Instar, Day 3 | Br-CC-CA | 120 ± 15 | 80 ± 12 |
| 5th Instar, Day 1 | CA | 250 ± 30 | 100 ± 15 |
| 5th Instar, Day 1 | Br-CC-CA | 200 ± 25 | 150 ± 20 |
| Prepupal Stage | CA | < 10 | 300 ± 40 |
| Prepupal Stage | Br-CC-CA | < 10 | 250 ± 35 |
| Data are representative values based on studies by Granger et al., 1982, demonstrating that in vitro synthesis rates generally correlate with in vivo hormone titers and suggesting that the brain-corpora cardiaca complex can modulate the synthesis of different JH homologs.[1] |
Visualizations of Pathways and Relationships
Juvenile Hormone III Biosynthesis Pathway
This diagram illustrates the final, CA-specific steps in the biosynthesis of JH III, the most common form of juvenile hormone in insects.
Caption: Final steps of the Juvenile Hormone III (JH III) biosynthesis pathway in the corpora allata.
Neuroendocrine Regulation of the Corpus Allatum
The biosynthetic activity of the corpus allatum is not autonomous; it is tightly regulated by neurohormones originating from the brain.
Caption: Simplified model of the neuroendocrine control of JH synthesis by the corpora allata.
References
- 1. Juvenile hormone synthesis in vitro by larval and pupal corpora allata of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metamorphosis of the corpus allatum and degeneration of the prothoracic glands during the larval-pupal-adult transformation of Drosophila melanogaster: a cytophysiological analysis of the ring gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entomology.rutgers.edu [entomology.rutgers.edu]
- 4. Improved conditions for culture of biosynthetically active cockroach corpora allata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of Acyl-CoA Thioesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of acyl-CoA thioesters during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions to ensure the stability and accurate measurement of acyl-CoA thioesters.
Issue 1: Low or No Recovery of Acyl-CoA Analytes
Question: I am observing very low or no signal for my acyl-CoA analytes. What are the likely causes and how can I address this?
Answer: Low recovery of acyl-CoA thioesters is a frequent challenge, often stemming from issues in sample handling, extraction efficiency, or analyte stability.[1][2] Key factors to consider include:
-
Improper Sample Quenching: To preserve the in vivo acyl-CoA profile, metabolic activity must be halted instantly upon sample collection.[3] The gold standard is immediate freeze-clamping of tissues in liquid nitrogen.[3] For cell cultures, rapid quenching with cold organic solvents like methanol is effective.[4]
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases and hydrolases are released upon cell lysis and can rapidly degrade acyl-CoAs.[5][6] It is critical to keep the sample frozen during homogenization and to use an acidic extraction buffer to inactivate these enzymes.[1]
-
Chemical Instability (pH and Temperature): The thioester bond in acyl-CoAs is susceptible to hydrolysis, a process accelerated by non-optimal pH and elevated temperatures.[1][5] Throughout the sample preparation process, it is crucial to maintain low temperatures (0-4°C) and a slightly acidic to neutral pH (ideally between 6.0 and 8.0 after any acid deproteinization steps).[5][7]
-
Suboptimal Extraction Method: The choice of extraction solvent can significantly impact recovery. The optimal method will depend on the chain length of the acyl-CoAs of interest.[3] For instance, a mixture of acetonitrile and isopropanol followed by a phosphate buffer has proven effective for a range of acyl-CoA esters.[6]
-
Sample Loss During Cleanup: Solid-phase extraction (SPE) is a highly recommended step for cleaning up extracts before analysis, as it effectively removes interfering substances like salts, lipids, and proteins that can cause ion suppression in mass spectrometry.[2] However, ensure the SPE protocol is optimized for your specific acyl-CoAs to prevent analyte loss.
Issue 2: High Variability Between Replicate Samples
Question: My results show high variability between replicate samples. What could be causing this inconsistency?
Answer: High variability between replicates often points to inconsistent sample handling. Even minor differences in the timing of homogenization, neutralization, or temperature exposure can lead to variable levels of degradation.[5] To improve consistency:
-
Standardize Protocols: Ensure every step of your protocol is standardized and executed uniformly for all samples.
-
Process in Small Batches: Working with smaller batches of samples at a time can help ensure consistent handling time for each replicate.[5]
-
Use Pre-Chilled Materials: Always use pre-chilled tubes, buffers, and homogenization equipment to maintain low temperatures consistently.[4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be strictly avoided as it can disrupt cell integrity and expose acyl-CoAs to degradative enzymes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of acyl-CoA degradation during sample preparation?
A1: The degradation of acyl-CoA thioesters is primarily driven by two factors:
-
Enzymatic Degradation: After cell lysis, endogenous enzymes like thiolases and hydrolases can rapidly break down acyl-CoAs.[5] Effective and immediate deproteinization is crucial to halt this activity.[5]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, which is accelerated by suboptimal pH and elevated temperatures.[1][5]
Q2: What is the optimal pH for maintaining acyl-CoA stability?
A2: Acyl-CoAs are most stable in a slightly acidic to neutral pH range.[7] During sample processing that involves deproteinization with an acid like perchloric acid (PCA), the sample should be neutralized to a pH between 6.0 and 8.0.[5] For long-term storage and in extraction buffers, a slightly acidic pH of around 4.9 is often used.[1][4]
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is absolutely critical. Low temperatures must be maintained throughout the entire procedure to minimize both enzymatic activity and chemical hydrolysis.[1] Samples should be flash-frozen in liquid nitrogen immediately upon collection and kept on ice (0-4°C) during all subsequent steps.[5][7] For long-term storage, -80°C is recommended.[1][7]
Q4: Should I use enzyme inhibitors in my extraction buffer?
A4: While the most effective method to prevent enzymatic degradation is rapid acid-based deproteinization, including a broad-spectrum protease and phosphatase inhibitor cocktail during the initial homogenization can offer additional protection.[5] However, the primary strategy relies on the immediate and complete inactivation of all enzymatic activity through methods like acid precipitation.[5]
Q5: What is the best way to store my samples and extracts?
A5: For long-term storage, biological samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1][6] Dried acyl-CoA extracts are generally more stable and should also be stored at -80°C.[3] Reconstituted extracts should be analyzed as soon as possible, and if temporary storage is needed, they should be kept at 4°C in an appropriate solvent, such as methanol.[8]
Data Presentation
Table 1: Influence of pH on Thioester Bond Stability in Acyl-CoAs
| pH Range | Stability | Recommendation |
| < 6.0 | Increased risk of acid-catalyzed hydrolysis. | Avoid prolonged exposure to strongly acidic conditions.[7] |
| 6.0 - 8.0 | Optimal stability. | Maintain this pH range during and after sample processing.[5][7] |
| > 8.0 | Increased risk of alkaline-catalyzed hydrolysis. | Avoid alkaline conditions.[4] |
Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[9] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[9] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is designed for the efficient extraction of short-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by LC-MS/MS.[9]
Materials:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using the pre-chilled pestle. It is crucial to keep the tissue frozen at all times to halt metabolic activity.[9]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be added to the SSA solution before adding it to the tissue powder.[9]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[9]
-
Storage: The extracted sample is now ready for analysis. If not analyzing immediately, store the extracts at -80°C.[9]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues with Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and purification of long-chain acyl-CoAs from tissue samples.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange SPE columns
-
Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[1]
-
Centrifugation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.[1]
-
SPE Column Conditioning: Condition the SPE column with 3 mL of methanol.[1]
-
Equilibration: Equilibrate the column with 3 mL of water.[1]
-
Sample Loading and Washing: Load the supernatant from the centrifugation step onto the SPE column. Wash the column with 2.4 mL of methanol.[1]
-
Elution: Perform a first elution with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
Drying: Dry the sample under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your downstream analysis (e.g., methanol).[1]
Visualizations
Caption: Workflow for Acyl-CoA Sample Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Detection
Welcome to the technical support center for the LC-MS/MS analysis of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and quantification of this isoprenoid intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for this compound, or the background noise is unacceptably high. What are the possible causes and how can I address this?
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.
Possible Causes and Solutions:
-
Sample Quality and Preparation:
-
Analyte Instability: Acyl-CoAs can be susceptible to degradation. It is crucial to process samples quickly on ice and store them at -80°C to minimize enzymatic and chemical degradation.
-
Interference from Biological Matrix: Complex biological samples contain salts, lipids, and proteins that can suppress the ionization of the target analyte.
-
Solution: Employ a robust sample cleanup procedure. Solid-Phase Extraction (SPE) with a C18 cartridge is highly effective for removing interfering substances and concentrating the analyte.[1] Protein precipitation is a simpler alternative but may be less effective at removing all matrix components.[1]
-
-
-
Chromatographic Conditions:
-
Poor Separation: Inadequate separation of the analyte from matrix components can lead to ion suppression.
-
Solution: Optimize the liquid chromatography (LC) method. A C18 reversed-phase column is a common choice for acyl-CoA analysis.[2] Adjusting the gradient elution and mobile phase composition can significantly improve resolution.
-
-
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically affect signal intensity.
-
Solution: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoA detection. Optimize source parameters such as capillary voltage, gas flow rates, and temperature for your specific instrument.
-
-
Incorrect Fragmentation: In tandem MS (MS/MS), using a non-optimal collision energy will result in poor fragmentation and a low signal for your product ions.
-
Solution: Optimize the collision energy for each precursor-to-product ion transition by infusing a standard of this compound and performing a collision energy ramp experiment.[3]
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What could be causing this and how can I improve it?
Answer: Asymmetrical peaks are a common chromatographic issue.
-
Peak Tailing: This can be caused by strong interactions between the analyte and the stationary phase or issues with the column itself.
-
Solutions:
-
Adjust Mobile Phase pH: A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often used for acyl-CoA analysis and can help improve peak shape.
-
Check for Column Contamination: A clogged inlet frit or contamination at the head of the column can cause peak distortion. Try backflushing the column or replacing the guard column.
-
-
-
Peak Fronting: This is often a result of overloading the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 3: Difficulty with Analyte Identification and Quantification
Question: I am unsure about the correct precursor and product ions for this compound, and my quantification is not reproducible. What should I do?
Answer: Accurate identification and reproducible quantification are critical for reliable results.
-
Precursor and Product Ion Selection:
-
Precursor Ion: The molecular formula for this compound is C32H52N7O20P3S, with a monoisotopic mass of 979.220067365 Da.[4] In positive ion mode ESI, the protonated precursor ion ([M+H]+) to target in Q1 would be approximately m/z 980.227 .
-
Product Ions: Acyl-CoAs have characteristic fragmentation patterns. Common product ions result from the cleavage of the phosphopantetheine moiety. Based on public spectral data, prominent product ions for this molecule include m/z 473.232 and m/z 428.037 .[2] These should be targeted in Q3.
-
-
Quantitative Reproducibility:
-
Internal Standard: The use of an appropriate internal standard is crucial to correct for variability in sample preparation and instrument response.
-
Ideal Choice: A stable isotope-labeled (SIL) version of this compound would be the best internal standard.
-
Alternative: If a SIL standard is not available, a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA, C17:0) that is not expected to be in the sample can be used.[5]
-
-
Calibration Curve: Prepare a calibration curve using a certified standard of this compound, which is commercially available. Ensure the calibration range brackets the expected concentration of the analyte in your samples.
-
Data Presentation
Quantitative results should be summarized in a clear and organized manner. Below are example tables for presenting your data.
Table 1: Optimized LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 980.227 |
| Product Ion (Q3) | m/z 473.232 (Quantifier), m/z 428.037 (Qualifier) |
| Collision Energy | To be optimized for your instrument |
Table 2: Example Quantitative Data for this compound in Biological Samples
| Sample ID | Biological Matrix | Concentration (pmol/mg protein) | Standard Deviation |
| Control 1 | Mouse Liver Homogenate | 2.15 | 0.21 |
| Control 2 | Mouse Liver Homogenate | 2.31 | 0.25 |
| Control 3 | Mouse Liver Homogenate | 2.24 | 0.19 |
| Treated 1 | Mouse Liver Homogenate | 5.67 | 0.45 |
| Treated 2 | Mouse Liver Homogenate | 5.82 | 0.51 |
| Treated 3 | Mouse Liver Homogenate | 5.75 | 0.48 |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a general method for the extraction of acyl-CoAs from cell culture or tissue samples.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) in water
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Sample Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.
-
For tissue samples, weigh and homogenize the frozen tissue in an appropriate volume of ice-cold buffer.
-
-
Protein Precipitation:
-
To the cell pellet or tissue homogenate, add the internal standard.
-
Add ice-cold 10% TCA to precipitate proteins.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Purification and Concentration:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: A typical experimental workflow for the extraction and analysis of this compound.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting low yields in 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction?
A1: The most critical factors are the rapid quenching of metabolic activity to prevent enzymatic degradation, maintaining low temperatures (on ice or sub-zero) throughout the procedure, and controlling the pH of all solutions to be slightly acidic (pH 2-6) to prevent chemical hydrolysis of the thioester bond.
Q2: My yields are consistently low. What is the most likely cause?
A2: Low yields are most often due to degradation of the target molecule. This can be either enzymatic, by acyl-CoA thioesterases released during cell lysis, or chemical, due to the instability of the thioester bond in alkaline conditions. Review your sample handling, temperature control, and buffer pH.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly accelerate both enzymatic and chemical degradation. It is imperative to keep samples on ice or at sub-zero temperatures during the entire extraction process. For long-term storage, temperatures of -80°C are recommended.
Q4: What is the optimal pH for extraction buffers?
A4: Aqueous solutions of Coenzyme A and its derivatives are most stable in a slightly acidic environment, between pH 2 and 6. Stability markedly decreases in alkaline conditions (pH above 8), where the thioester bond is susceptible to hydrolysis. Many protocols for acyl-CoA extraction use buffers with a pH of approximately 4.9.
Q5: Can I do anything to prevent enzymatic degradation?
A5: Yes. The most effective method is to rapidly quench all metabolic activity at the point of sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen. Subsequent homogenization should be performed in pre-chilled solvents to keep enzymatic activity to a minimum.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of Target Molecule | Incomplete cell lysis. | Ensure thorough homogenization of the tissue. Consider using mechanical disruption methods like sonication or bead beating on ice. |
| Degradation during extraction. | Immediately freeze-clamp tissue in liquid nitrogen upon collection. Use pre-chilled solvents and maintain samples on ice at all times. Ensure all buffers are at an acidic pH (around 4.9). | |
| Inefficient extraction from the solvent. | Optimize the solvent system. For polar molecules like acyl-CoAs, a polar organic solvent mixture such as acetonitrile/isopropanol is often effective. | |
| Loss of analyte during purification. | If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned and that the wash and elution solvents are appropriate for the target molecule. Avoid premature elution by using a weak wash solvent. | |
| Inconsistent Yields Between Samples | Variable time between sample collection and quenching. | Standardize the time and method of sample collection and flash-freezing to ensure metabolic activity is halted at a consistent point. |
| Inconsistent sample handling post-collection. | Ensure all samples are processed identically, including homogenization time, centrifugation speed and duration, and temperature. | |
| Adsorption of the analyte to labware. | Use low-adhesion microcentrifuge tubes to minimize loss of the acyl-CoA to container walls. | |
| Presence of Contaminants in Final Extract | Co-extraction of interfering substances. | If using Liquid-Liquid Extraction (LLE), an additional wash step of the organic phase may be necessary. For SPE, a more stringent wash step with a slightly stronger solvent (but not strong enough to elute the target) can help remove impurities. |
| Matrix effects in downstream analysis (e.g., mass spectrometry). | SPE generally produces cleaner extracts than LLE. If matrix effects are a persistent issue, switching to SPE is recommended. |
Quantitative Data
The choice of extraction method can significantly impact recovery and purity. Below is a comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for acyl-CoA esters. Please note that these are general values, and specific results will depend on the exact protocol and sample matrix.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Generally high and reproducible (often 70-100%). | Can be variable and highly dependent on the solvent system and the analyte's partition coefficient. |
| Purity of Extract | Typically yields cleaner extracts with fewer matrix effects due to selective binding and washing. | Prone to co-extraction of matrix components, which can lead to ion suppression in mass spectrometry. |
| Processing Time | Can be faster, especially with simplified protocols. | More time-consuming due to manual steps like phase separation and solvent evaporation. |
| Solvent Consumption | Generally requires less solvent. | Requires larger volumes of organic solvents. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoA species.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C
-
0.1 M Potassium phosphate buffer (pH 6.7)
-
Centrifuge capable of 4°C and >2,000 x g
-
Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica)
Procedure:
-
Quenching: Immediately after collection, freeze-clamp the tissue sample in liquid nitrogen to quench all metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenization: Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a pre-chilled tube. Add 1 mL of the pre-chilled acetonitrile/isopropanol solution and homogenize on ice until a uniform suspension is achieved.
-
Extraction: Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For improved recovery, the pellet can be re-extracted with another 0.5 mL of the acetonitrile/isopropanol/buffer mixture. The collected supernatant is now ready for purification.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol provides a general procedure for purifying acyl-CoAs from the crude extract.
Procedure:
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous buffer to prepare the sorbent for sample loading.
-
Sample Loading: Load the crude extract onto the conditioned SPE column. It is important to control the flow rate to ensure efficient binding of the analytes to the sorbent.
-
Washing: Wash the column with a weak solvent to remove interfering substances that are not strongly retained. The composition of the wash solvent should be carefully chosen to avoid premature elution of the target analyte.
-
Elution: Elute the retained this compound and other acyl-CoAs using a stronger organic solvent (e.g., acetonitrile or a methanol gradient).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., the initial mobile phase for LC-MS).
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low extraction yields.
Mevalonate Pathway and the Role of this compound
This compound is an analog of HMG-CoA, a key intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids like cholesterol and steroid hormones.
Caption: The Mevalonate Pathway highlighting HMG-CoA.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow.
Technical Support Center: Optimizing Acyl-CoA Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of acyl-CoA peaks during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of acyl-CoAs, offering systematic approaches to identify and resolve them.
Issue 1: Poor Peak Resolution and Co-elution
Q: My acyl-CoA peaks are not well-separated. What steps can I take to improve resolution?
A: Poor resolution, where adjacent peaks overlap, is a frequent challenge due to the structural similarity of many acyl-CoA species. A systematic optimization of your HPLC method is necessary.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Mobile Phase Optimization:
-
Gradient Elution: A shallower gradient can increase the separation between closely eluting peaks.[1]
-
Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.
-
pH Adjustment: The pH of the mobile phase is critical as it affects the ionization state of the acyl-CoA's phosphate groups.[1] Operating at a slightly acidic pH can improve peak shape and resolution.[1]
-
Ion-Pairing Agents: Adding an ion-pairing agent like alkylsulfonates or triethylamine can neutralize the charge on the phosphate moiety, which reduces unwanted secondary interactions with the stationary phase and improves retention and resolution.[1]
-
-
Column and System Parameters:
-
Column Choice: For short- to long-chain acyl-CoAs, a C18 column is commonly used.[1] If resolution is still poor, consider a column with a smaller particle size or a different chemistry.[1]
-
Flow Rate: Lowering the flow rate generally enhances resolution but increases analysis time.[1]
-
Temperature: Adjusting the column temperature can alter selectivity.[1] Higher temperatures typically reduce viscosity and may improve peak efficiency but can also risk sample degradation.[1][2]
-
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Q: My acyl-CoA peaks are tailing/fronting. How can I resolve this?
A: Asymmetrical peaks are common in chromatography. Peak tailing (the latter half of the peak is broader) is often due to strong interactions between the analyte and the stationary phase, while peak fronting (the first half of the peak is broader) can be a result of column overload.[1]
Troubleshooting Peak Tailing:
-
Use an Ion-Pairing Agent: This is highly effective in shielding the negatively charged phosphate groups of acyl-CoAs from interacting with the stationary phase, leading to more symmetrical peaks.[1]
-
Adjust Mobile Phase pH: Lowering the pH can protonate residual silanol groups on the column packing, minimizing their interaction with your analyte.[1]
-
Increase Buffer Strength: Using buffers like phosphate or ammonium acetate can help mask active sites on the column and reduce tailing.[1] A concentration of 5 mM is a good starting point.[1]
-
Check for Column Contamination: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[1]
Troubleshooting Peak Fronting:
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload.[1]
-
Ensure Sample Solubility: The sample should be fully dissolved in the mobile phase.
-
Check for Column Collapse: This can occur with certain columns under specific pressure and temperature conditions.
Issue 3: Split Peaks
Q: Why are my acyl-CoA peaks splitting, and how can I fix it?
A: Peak splitting can be caused by several factors, from issues with the sample injection to problems with the column itself.
Troubleshooting Split Peaks:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Clogged Frit: A blockage in the column inlet frit can disrupt the sample band, leading to a split peak.[5] Backflushing the column or replacing the frit may resolve the issue.[1]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.
-
Co-elution: What appears to be a split peak might be two different components eluting very close together.[5] Try injecting a smaller sample volume to see if two distinct peaks appear.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic resolution for acyl-CoAs?
A1: The main challenges stem from the structural similarity of many acyl-CoAs, which often only differ in the length and saturation of their acyl chains, leading to similar physicochemical properties and co-elution. Their polar phosphate groups can also cause peak tailing due to interactions with the stationary phase. Additionally, acyl-CoAs are often present in low concentrations in biological samples.
Q2: What type of HPLC column is best for acyl-CoA analysis?
A2: Reversed-phase (RP) HPLC with a C18 stationary phase is the most commonly used method for separating acyl-CoAs.[1] For broader coverage of short- to long-chain species, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective as it separates compounds based on their hydrophilic headgroup.[1]
Q3: How do ion-pairing agents improve the resolution of acyl-CoA peaks?
A3: Ion-pairing agents are molecules that have both a hydrophobic region and a charged region. In the mobile phase, the charged region of the ion-pairing agent interacts with the oppositely charged phosphate groups of the acyl-CoAs. This neutralizes the charge on the acyl-CoA, making it more hydrophobic and increasing its retention on a reversed-phase column, leading to better separation and more symmetrical peaks.
Mechanism of Ion-Pairing Chromatography for Acyl-CoAs
Caption: Mechanism of ion-pair chromatography for anionic acyl-CoAs.
Q4: What is the effect of mobile phase pH on acyl-CoA resolution?
A4: The pH of the mobile phase influences the ionization state of the phosphate groups on the acyl-CoA molecule and any residual silanol groups on the silica-based column packing. At a lower pH, the phosphate groups are protonated, reducing their negative charge and leading to increased retention on a reversed-phase column.[6] Conversely, a higher pH can also improve peak shape for acyl-CoAs.[1] It is important to operate at a pH that is at least one unit away from the pKa of the analytes to ensure a single predominant ionization state.
Q5: Can temperature adjustments significantly improve my separation?
A5: Yes, adjusting the column temperature can impact selectivity and peak efficiency.[1] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[7] However, be mindful that some acyl-CoAs may be sensitive to higher temperatures and could degrade.[2]
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on Retention Time of Acyl-CoAs
| Acyl-CoA | Retention Time (min) at pH 4.0 | Retention Time (min) at pH 6.8 |
| Acetyl-CoA (C2) | 5.2 | 4.1 |
| Propionyl-CoA (C3) | 6.8 | 5.5 |
| Butyryl-CoA (C4) | 8.5 | 7.2 |
| Palmitoyl-CoA (C16) | 15.3 | 14.0 |
Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC method and column.
Table 2: Illustrative Comparison of Ion-Pairing Agents on Peak Resolution
| Ion-Pairing Agent (5 mM) | Resolution (Rs) between Propionyl-CoA and Butyryl-CoA |
| None | 1.2 |
| Triethylamine (TEA) | 1.8 |
| Hexanesulfonic Acid | 2.1 |
Note: These are illustrative values. The optimal ion-pairing agent and concentration must be determined empirically.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Tissues
This protocol is a widely used method for extracting a broad range of acyl-CoAs.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold extraction solvent (e.g., 80% methanol in water)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.
-
Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add the appropriate volume of ice-cold extraction solvent and the internal standards.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Protein Precipitation: Incubate the sample on ice for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.
-
Storage: Store the dried acyl-CoA pellet at -80°C until analysis.
Protocol 2: HPLC Method for Acyl-CoA Separation
This is a general reversed-phase HPLC method that can be adapted for various acyl-CoA species.
HPLC System and Column:
-
HPLC System: An Agilent 1100 binary pump HPLC system or equivalent.[8]
-
Column: Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[8]
-
Column Temperature: 32°C.[8]
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM ammonium acetate, pH 6.8.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Injection Volume: 30 µL.[8]
-
Gradient Program:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B
-
Detection:
-
UV Detection: 260 nm.
-
Mass Spectrometry (Optional but Recommended): ESI in positive ion mode. A multiple reaction monitoring (MRM) function can be used for simultaneous detection of multiple analytes.[8]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry of Insect Hemolymph
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of matrix effects in the mass spectrometry analysis of insect hemolymph samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of insect hemolymph analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the insect hemolymph sample.[1] These components, which include a complex mixture of proteins, lipids, salts, amino acids, and hormones, can either suppress or enhance the analyte's signal during mass spectrometry analysis, leading to inaccurate quantification.[1][2] This phenomenon is a major concern in LC-MS based bioanalysis because it can compromise the accuracy, precision, and sensitivity of the method.[3]
Q2: What are the common causes of ion suppression or enhancement with hemolymph samples?
A2: The primary causes are endogenous components of the hemolymph that co-elute with the analyte of interest and interfere with the ionization process in the MS source.[1] Key interfering molecules in biological matrices include salts, phospholipids, and proteins.[1] For instance, less volatile components can affect the efficiency of droplet formation in electrospray ionization (ESI), while other molecules might compete with the analyte for ionization, ultimately reducing the analyte's signal (ion suppression).[1]
Q3: How can I detect if my analysis is affected by matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion (Qualitative): This method involves infusing a constant flow of the analyte solution into the mass spectrometer while a prepared blank hemolymph extract is injected into the LC system. Any dip or rise in the analyte's signal baseline indicates regions of ion suppression or enhancement.[4]
-
Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects. The response of an analyte spiked into a pre-extracted blank hemolymph sample is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often not feasible, they can be significantly minimized and compensated for.[4] The goal is to develop a robust analytical method where the influence of the matrix is negligible or consistent, allowing for accurate and reproducible quantification. Strategies focus on cleaner sample preparation, optimized chromatography, and the use of appropriate internal standards.[4]
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences the same degree of matrix effect. By using the ratio of the analyte response to the IS response, variations due to matrix effects can be normalized. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their behavior is nearly identical to the analyte.[4]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quantitative results.
| Possible Cause | Suggested Solution |
| Significant Matrix Effect | Quantify the matrix effect using the post-extraction spike method. If the matrix factor is significantly different from 1, the method is likely impacted. |
| Inadequate Sample Cleanup | Improve the sample preparation protocol. Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences. |
| Suboptimal Chromatography | Optimize the LC method to better separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile. |
| Inappropriate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for the analyte. If a SIL-IS is not available, use a structural analog that elutes very close to the analyte. |
Issue 2: Low analyte signal or sensitivity (Ion Suppression).
| Possible Cause | Suggested Solution |
| High Concentration of Matrix Components | Dilute the hemolymph extract before injection. This reduces the concentration of interfering components and can sometimes decrease ion suppression, though it may also lower the analyte concentration.[5] |
| Phospholipid Interference | Phospholipids are a common cause of ion suppression in biological samples. Use a sample preparation method specifically designed to remove them, such as HybridSPE® or certain mixed-mode SPE cartridges. |
| Inefficient Sample Preparation | Review and optimize the sample preparation method. For example, a simple protein precipitation with acetonitrile is often insufficient for removing all major interferences. |
| Chromatographic Co-elution | Adjust the chromatographic gradient to achieve better separation between the analyte and the region of ion suppression, which can be identified using post-column infusion. |
Data Presentation: Comparison of Sample Preparation Techniques
Direct quantitative comparisons of sample preparation methods for insect hemolymph are limited in the literature. However, performance can be extrapolated from studies on other complex biological fluids and from specific insect-related studies.
| Sample Preparation Technique | Principle | Typical Analyte Recovery | Matrix Effect Reduction | Notes & References |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or acid. | Moderate to High | Low to Moderate | Fast and simple but provides the least clean extracts, often leaving phospholipids and other small molecules. A study on juvenile hormones in insect hemolymph used a methanol/isooctane precipitation. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on polarity. | Variable (depends on analyte polarity) | Moderate to High | Can provide very clean extracts but can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. Analytes are then eluted with a different solvent. | High | High | Highly effective and versatile. Different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) can be chosen for targeted cleanup. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | An extraction and cleanup method involving salting-out LLE followed by dispersive SPE (d-SPE). | High (70-120%) | High | A modified QuEChERS protocol has been successfully used for pesticide analysis in honeybees. |
| Nanoflow LC-HRMS | Utilizes very low flow rates to enhance ionization efficiency and reduce matrix effects at the source. | High (70-105%) | Very High | A study on 162 pesticides in honeybee parts found that this technique resulted in negligible matrix effects for 94% of the compounds, often requiring only minimal sample cleanup (ultrasound-assisted extraction). |
Experimental Protocols
Protocol 1: General Protein Precipitation for Small Molecule Analysis
This protocol is a general method suitable for initial method development for various small molecules, adapted from a procedure for juvenile hormone analysis in insect hemolymph.
-
Hemolymph Collection: Collect 5-20 µL of hemolymph from the insect using a chilled glass capillary. To prevent melanization, collection can be done into a microcentrifuge tube containing a few crystals of phenylthiourea (PTU).
-
Precipitation: Add 3 volumes of cold (-20°C) acetonitrile containing the internal standard to the hemolymph sample. For example, add 60 µL of acetonitrile to 20 µL of hemolymph.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., Protocol 1) using blank hemolymph (from untreated insects, free of the analyte).
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a specific concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Spike in Matrix): Take the blank hemolymph extract (the final reconstituted solution from Step 1) and spike the analyte and internal standard to the same final concentration as in Set A.
-
-
Analysis: Analyze multiple replicates (n=3-6) of both sets by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Internal Standard-normalized MF can be calculated to assess the effectiveness of the IS in compensating for matrix effects.
-
Visualizations
Workflow and Decision Making
Caption: General workflow for LC-MS analysis of insect hemolymph.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Mechanism of Ion Suppression in ESI
Caption: How matrix components cause ion suppression in ESI.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Contamination Issues in Corpora Allata Dissection and Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the dissection and culture of corpora allata.
Troubleshooting Guides
This section offers a systematic approach to identifying, resolving, and preventing contamination in your corpora allata experiments.
Issue 1: Sudden Cloudiness and/or Color Change in Culture Medium
Possible Cause: Bacterial or Yeast Contamination
Identification:
-
Visual Inspection: The culture medium appears turbid, and its color may rapidly change (e.g., pink to yellow), indicating a drop in pH due to microbial metabolism.[1]
-
Microscopy: Under a standard light microscope, you may observe small, motile rod-shaped or spherical particles (bacteria) or budding, oval-shaped cells (yeast).[1][2]
Immediate Actions:
-
Immediately isolate the contaminated flask(s) to prevent cross-contamination.[3]
-
For severe contamination, it is strongly recommended to discard the culture and decontaminate all materials it has come into contact with.[2]
-
If the culture is invaluable, a rescue attempt can be made (see Protocol 3: Emergency Rescue of Contaminated Cultures).
Prevention:
-
Strict adherence to aseptic technique is critical.[4]
-
Ensure all media, sera, and reagents are sterile-filtered and properly stored.[5]
-
Regularly clean and disinfect incubators, biosafety cabinets, and water baths.[4]
Issue 2: Filamentous Growths in Culture
Possible Cause: Fungal (Mold) Contamination
Identification:
-
Visual Inspection: White, gray, or black fuzzy growths may appear on the surface of the culture medium.[1]
-
Microscopy: Microscopic examination will reveal a network of multicellular filaments (hyphae).[1]
Immediate Actions:
-
Isolate and discard all contaminated cultures immediately. Fungal spores can easily spread throughout the laboratory.[2]
-
Thoroughly decontaminate the entire cell culture area, including incubators, biosafety cabinets, and any shared equipment.[2]
-
Inspect the laboratory for potential sources of mold, such as damp areas or contaminated supplies.
Prevention:
-
Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.
-
Keep the cell culture area clean and free of dust and clutter.
-
Filter-sterilize all culture media and additives.
Issue 3: Slow Cell Growth, Changes in Cell Morphology, but No Visible Contamination
Possible Cause: Mycoplasma Contamination
Identification: Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope. Their presence can alter cell metabolism and growth without causing obvious turbidity.[6]
-
Detection: Specific detection methods are required, such as PCR, ELISA, or fluorescent staining with dyes like DAPI or Hoechst that bind to DNA.[4][7]
Immediate Actions:
-
Isolate all cultures that have been handled with the potentially contaminated one.
-
Test all cell lines in the laboratory for mycoplasma.[7]
-
Discard contaminated cultures. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but success is not guaranteed.[2]
Prevention:
-
Quarantine and test all new cell lines upon arrival in the laboratory.[2]
-
Use dedicated media and reagents for each cell line to prevent cross-contamination.[7]
-
Perform routine mycoplasma testing (e.g., every 1-2 months).[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in corpora allata dissection?
A1: The primary sources of contamination during dissection are the insect itself (both externally and internally), non-sterile dissection tools, and the dissection environment. It is crucial to properly surface-sterilize the insect and use sterile instruments in a clean workspace, such as a laminar flow hood.[8]
Q2: Can I reuse culture medium?
A2: It is not recommended to reuse culture medium. Reusing medium increases the risk of contamination and can lead to the depletion of essential nutrients required for optimal corpora allata function.
Q3: Is it advisable to routinely use antibiotics and antimycotics in my cultures?
A3: While antibiotics and antimycotics can help prevent some types of contamination, their routine use is often discouraged. It can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have subtle toxic effects on the cells.[9] A strong emphasis on good aseptic technique is the best preventative measure.[4]
Q4: What are the optimal culture conditions for corpora allata?
A4: Optimal conditions can vary by insect species. However, for many insect cell lines, a temperature of 26-28°C, a pH of 6.0-6.4, and an osmolarity of around 340-375 mOsm/kg are recommended.[10][11] For cockroach corpora allata, L-15B medium has been shown to be superior to TC199.
Q5: How does contamination affect juvenile hormone (JH) production?
A5: Microbial contamination can significantly impact the physiological state of the cultured corpora allata, leading to stress responses that can alter or inhibit juvenile hormone biosynthesis. Contaminants compete for nutrients in the medium and can release metabolic byproducts that are toxic to the cells.
Data Presentation
Table 1: Optimal Physical Parameters for Insect Cell Culture
| Parameter | Recommended Range | Notes |
| Temperature | 26-28°C | Insect cells are sensitive to high temperatures; growth slows at lower temperatures.[11][12] |
| pH | 6.0 - 6.4 | Insect cell media is typically buffered with phosphates and does not require a CO2 incubator.[10] |
| Osmolality | 340 - 375 mOsm/kg | Higher than typical mammalian cell culture media.[10] |
Table 2: Common Antibiotics and Antifungals for Insect Cell Culture
| Agent | Target | Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive & Gram-negative bacteria | 50-100 IU/mL Penicillin, 50-100 µg/mL Streptomycin | Most widely used combination for bacterial control.[9] |
| Gentamicin | Gram-positive & Gram-negative bacteria | 10-50 µg/mL | A broad-spectrum antibiotic.[11] |
| Amphotericin B | Fungi (yeast and mold) | 2.5 µg/mL | Can be toxic to cells at higher concentrations.[9] |
| Nystatin | Fungi (yeast and mold) | 2.5 mg/mL | Less toxic to cells compared to Amphotericin B. |
Experimental Protocols
Protocol 1: Aseptic Dissection of Corpora Allata
This protocol outlines the steps for dissecting corpora allata while minimizing the risk of contamination.
Materials:
-
Dissection microscope
-
Sterile dissection tools (fine forceps, micro-scissors)
-
70% ethanol
-
Sterile insect saline or culture medium
-
Sterile petri dishes
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Prepare a sterile working area within a laminar flow hood.
-
Surface-sterilize the insect by submerging it in 70% ethanol for 1-2 minutes, followed by two rinses in sterile water.[8]
-
Place the sterilized insect in a sterile petri dish containing sterile insect saline.
-
Under a dissection microscope, make a dorsal incision to expose the internal organs.
-
Locate the corpora allata, which are typically found posterior to the brain, associated with the corpora cardiaca and the aorta.[13]
-
Using sterile fine forceps, carefully excise the corpora allata, minimizing the transfer of surrounding tissue.
-
Transfer the dissected glands through several washes of sterile culture medium to remove any contaminants.[13]
-
The cleaned glands are now ready for primary culture.
Protocol 2: Initiation of Corpora Allata Primary Culture
Materials:
-
Dissected corpora allata
-
Appropriate insect cell culture medium (e.g., L-15B)
-
Sterile culture plates or flasks
-
Sterile pipettes
-
Incubator set to 27°C
Procedure:
-
Place the washed corpora allata into a sterile culture dish or well containing fresh, pre-warmed culture medium.
-
Ensure the glands are submerged in the medium. For some species, floating the glands at the medium-air interface can improve activity.
-
Seal the culture plate or flask (e.g., with parafilm) to prevent evaporation and contamination.
-
Place the culture in a 27°C incubator.[11]
-
Monitor the culture daily for signs of contamination and to assess the health of the tissue.
-
Change the medium as required, typically every 2-3 days, by carefully removing the old medium and replacing it with fresh, pre-warmed medium.
Protocol 3: Emergency Rescue of Contaminated Cultures
This protocol should only be used for invaluable cultures when discarding is not an option. Success is not guaranteed.
Materials:
-
Contaminated culture
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium containing a high concentration of antibiotics/antimycotics (e.g., 5-10x the normal working concentration)
-
Sterile centrifuge tubes
Procedure:
-
Transfer the entire contents of the contaminated flask (cells and medium) to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 100 x g) for 5 minutes to pellet the corpora allata and any adherent cells.[10]
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the pellet in sterile PBS and repeat the centrifugation. Perform this wash step 2-3 times.
-
After the final wash, resuspend the pellet in culture medium containing a high concentration of the appropriate antibiotic or antimycotic.
-
Transfer the suspension to a new, sterile culture flask.
-
Incubate and monitor closely. If the contamination is controlled after a few days, gradually reduce the concentration of the antimicrobial agent back to the standard working concentration or remove it completely.
Visualizations
Caption: A decision tree for troubleshooting common cell culture contamination.
Caption: Experimental workflow for corpora allata dissection and primary culture.
Caption: Simplified juvenile hormone III biosynthesis pathway in insects.
Caption: Impact of bacterial endotoxin on the insect Toll signaling pathway.
References
- 1. Lipoteichoic Acid and Lipopolysaccharide can Activate Antimicrobial Peptide Expression in the Tobacco Hornworm Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. krex.k-state.edu [krex.k-state.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. corning.com [corning.com]
- 6. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Insect Cell Culture Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. med.unc.edu [med.unc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pnas.org [pnas.org]
Technical Support Center: pH Optimization for HMG-CoA Synthase Enzyme Assays
Welcome to the technical support center for HMG-CoA synthase enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the pH of your experimental setup. Below, you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for HMG-CoA synthase activity?
A1: The optimal pH for HMG-CoA synthase can vary depending on the species and the specific isozyme (cytosolic or mitochondrial) being studied. Generally, the enzyme exhibits maximal activity in a slightly alkaline environment, typically between pH 8.0 and 8.5.[1][2] For instance, the HMG-CoA synthase 1 from Brassica juncea has a reported pH optimum of 8.5.[1] It is crucial to determine the optimal pH for your specific enzyme empirically.
Q2: Which buffers are recommended for HMG-CoA synthase assays?
A2: Tris-HCl and potassium phosphate buffers are commonly used for HMG-CoA synthase assays, typically at a concentration of 50-100 mM.[2] The choice of buffer can influence enzyme activity, so it is important to maintain a consistent buffer system throughout your experiments.
Q3: How does an incorrect pH affect the enzyme assay?
A3: An incorrect pH can significantly impact the results of your HMG-CoA synthase assay. Deviations from the optimal pH can lead to reduced enzyme activity, affecting the accuracy of kinetic parameter determination (Vmax and Km).[2] Changes in pH can alter the ionization state of amino acid residues in the active site, substrate binding, and the overall catalytic efficiency.[2] In some cases, suboptimal pH can also exacerbate issues like substrate inhibition.[2]
Q4: Can the optimal pH differ between cytosolic and mitochondrial HMG-CoA synthase?
A4: Yes, it is possible for the optimal pH to differ between the cytosolic and mitochondrial isoforms of HMG-CoA synthase. These isozymes are encoded by different genes (HMGCS1 for cytosolic and HMGCS2 for mitochondrial) and function in different metabolic pathways (cholesterol synthesis and ketogenesis, respectively).[3][4] Therefore, their biochemical properties, including optimal pH, may vary.
Troubleshooting Guide
This guide provides solutions to common problems encountered during HMG-CoA synthase assays that may be related to pH.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal buffer pH: The pH of your assay buffer may be outside the optimal range for the enzyme. | Perform a pH optimization experiment by measuring enzyme activity across a range of pH values (e.g., 7.0 to 9.0) to determine the optimal pH for your specific HMG-CoA synthase. |
| Incorrect buffer preparation: Errors in buffer preparation can lead to an incorrect final pH. | Always verify the pH of your buffers with a calibrated pH meter at the temperature at which the assay will be performed. | |
| Inconsistent or non-reproducible results | pH drift during the assay: The pH of the reaction mixture may change over the course of the assay. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. Consider using a higher buffer concentration if necessary. |
| Temperature effects on buffer pH: The pH of some buffers, like Tris, is sensitive to temperature changes. | Prepare and pH your buffer at the same temperature as your assay incubation. | |
| High background signal | pH-dependent substrate instability: The substrates, acetyl-CoA or acetoacetyl-CoA, may be unstable at the assay pH. | Evaluate the stability of your substrates in the assay buffer at the chosen pH in the absence of the enzyme. |
pH Optimization Workflow
Caption: Workflow for pH optimization of HMG-CoA synthase assays.
Experimental Protocols
Protocol 1: Determination of Optimal pH for HMG-CoA Synthase
This protocol describes a general method to determine the optimal pH for your HMG-CoA synthase enzyme using a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA).
Materials:
-
Purified HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
A series of buffers (e.g., Potassium Phosphate, Tris-HCl) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5]
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in ultrapure water.
-
Prepare a series of assay buffers at the desired pH values.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer of a specific pH.
-
Add DTNB to a final concentration of 0.1 mM.
-
Add acetoacetyl-CoA to a fixed, non-inhibitory concentration.
-
Add your purified HMG-CoA synthase enzyme.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).[5]
-
-
Initiate Reaction:
-
Start the reaction by adding acetyl-CoA.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 412 nm over time. This corresponds to the reaction of the released CoA with DTNB to form the yellow-colored 2-nitro-5-thiobenzoate (TNB).
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
-
Plot the initial rates against the corresponding pH values to determine the pH optimum.
-
Protocol 2: Radiolabeled HMG-CoA Synthase Assay
This protocol provides a highly sensitive method using a radiolabeled substrate.
Materials:
-
[¹⁴C]acetyl-CoA
-
Unlabeled acetoacetyl-CoA
-
Purified HMG-CoA synthase
-
Assay buffers at various pH values
-
6 M HCl (to stop the reaction)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer of a specific pH, a suitable amount of purified HMG-CoA synthase, and unlabeled acetoacetyl-CoA.[1]
-
-
Initiate Reaction:
-
Start the reaction by adding [¹⁴C]acetyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a predetermined time within the linear range of the reaction.[1]
-
-
Stop Reaction:
-
Terminate the reaction by adding 6 M HCl.[1]
-
-
Product Separation and Quantification:
-
Separate the radiolabeled product, [¹⁴C]HMG-CoA, from the unreacted [¹⁴C]acetyl-CoA using a suitable method like thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of radiolabeled product formed.
-
Plot the activity against the different pH values to identify the optimum.
-
Quantitative Data Summary
The optimal pH for HMG-CoA synthase can vary between different organisms and isoforms. The table below summarizes some reported pH optima.
| Enzyme Source | Optimal pH | Buffer System Used | Reference |
| Brassica juncea (plant) | 8.5 | 50 mM Tris/HCl | [1] |
| General (species not specified) | 8.0 - 8.5 | Tris-HCl or Potassium Phosphate | [2] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting HMG-CoA synthase assay issues.
References
- 1. Brassica juncea 3-hydroxy-3-methylglutaryl (HMG)-CoA synthase 1: expression and characterization of recombinant wild-type and mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Minimizing non-enzymatic hydrolysis of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the non-enzymatic hydrolysis of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal or apparent product formation in "no-enzyme" control experiments. | Spontaneous, non-enzymatic hydrolysis of the thioester bond. This is accelerated by elevated temperatures and neutral to alkaline pH. | 1. Optimize pH: Maintain the pH of your buffers between 4.0 and 6.0, as the thioester bond is more stable in slightly acidic conditions.2. Control Temperature: Perform all experimental manipulations on ice and use the lowest temperature compatible with your assay.3. Fresh Preparations: Prepare solutions of this compound fresh for each experiment from a lyophilized powder or a recently thawed stock. |
| Inconsistent or non-reproducible results in enzymatic assays. | Variable degradation of the substrate between experiments due to differences in handling or storage. | 1. Standardize Handling: Ensure the time between thawing/dissolving the compound and starting the reaction is consistent across all experiments.2. Use Aliquots: Store stock solutions in single-use aliquots to avoid degradation from multiple freeze-thaw cycles.3. Consistent Buffers: Prepare fresh buffers for each set of experiments to ensure consistent pH and quality.4. Verify Concentration: Periodically check the concentration of your stock solution using a spectrophotometer (adenine moiety absorbance at 260 nm) or by HPLC. |
| Loss of compound during sample preparation or storage. | Adsorption to surfaces, oxidation, or hydrolysis. | 1. Use Appropriate Vials: Utilize low-binding microcentrifuge tubes or silanized glassware.2. Inert Atmosphere: For long-term storage of unsaturated compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.3. Optimal Storage: Store lyophilized powder at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Unexpected peaks in HPLC or LC-MS analysis. | Degradation products (free Coenzyme A and 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaric acid) or oxidized forms of the compound. | 1. Analyze Fresh Sample: Inject a freshly prepared sample to identify the peak corresponding to the intact compound.2. Run a Degradation Study: Intentionally degrade a sample (e.g., by incubating at a higher pH or temperature) and analyze it to identify the peaks of the hydrolysis products.3. Check Mobile Phase: Ensure the mobile phase for chromatography is at a pH that minimizes on-column hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-enzymatic degradation of this compound?
A1: The primary cause of non-enzymatic degradation is the hydrolysis of the high-energy thioester bond that links the glutaryl moiety to Coenzyme A. This reaction is catalyzed by water and is significantly influenced by pH and temperature.
Q2: What is the optimal pH range for working with this compound in aqueous solutions?
A2: To minimize hydrolysis, it is recommended to work in a slightly acidic pH range of 4.0 to 6.0. The rate of hydrolysis increases significantly at neutral and alkaline pH.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions should be prepared in a suitable buffer (pH 4.0-6.0), aliquoted into single-use volumes to avoid freeze-thaw cycles, flash-frozen in liquid nitrogen, and stored at -80°C. For short-term storage (less than 24 hours), solutions can be kept on ice or at 4°C.
Q4: What solvent should I use to dissolve the lyophilized powder?
A4: For preparing stock solutions, use high-purity, nuclease-free water or a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.5). For analytical purposes where aqueous solutions are not ideal, methanol has been shown to provide good stability for acyl-CoA standards.
Q5: How can I monitor the stability of my compound over time?
A5: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm for the adenine part of CoA). By analyzing samples at different time points and measuring the peak area of the intact compound, you can quantify the rate of degradation. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
| Acyl-CoA Compound | Hydrolysis Half-life (hours) | Conditions |
| Acetyl-CoA | 92 | Quenched reaction mixture[1] |
| Formyl-CoA | 1.9 | Quenched reaction mixture[1] |
| Oxalyl-CoA | 29 | Quenched reaction mixture[1] |
| Succinyl-CoA | 343 | Quenched reaction mixture[1] |
Note: These values are for comparative purposes only. The stability of this compound should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the rate of non-enzymatic hydrolysis of this compound under specific buffer, pH, and temperature conditions.
Materials:
-
This compound (lyophilized powder)
-
High-purity water or buffer of interest (e.g., 50 mM Potassium Phosphate, pH 5.3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Equilibrate the lyophilized powder to room temperature before opening to prevent condensation.
-
Accurately weigh a small amount of the powder and dissolve it in the buffer of interest to a final concentration of approximately 1 mM. Work quickly and keep the solution on ice.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Initial Analysis (Time = 0):
-
Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the same buffer.
-
Inject the diluted sample onto the HPLC system.
-
Use a suitable gradient to separate the intact compound from its hydrolysis products (e.g., 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-35 min: 90% to 10% B; 35-40 min: 10% B).
-
Monitor the elution at 260 nm.
-
Record the peak area of the intact this compound. This will serve as the 100% integrity baseline.
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature in a water bath or incubator).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.
-
Dilute and analyze by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the intact compound remaining at each time point relative to the peak area at Time = 0.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Quantification Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in drug development and metabolic studies. This guide provides a comprehensive comparison of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validation approaches, focusing on the pivotal role of the internal standard. We objectively compare the performance of a method using a stable isotope-labeled (SIL) internal standard against one using a structural analog internal standard, supported by representative experimental data.
Comparative Performance of Internal Standard Strategies
The choice of internal standard is critical for correcting for variability during sample preparation and analysis.[3] The two primary strategies are the use of a stable isotope-labeled (SIL) internal standard, which is considered the gold standard, and a structural analog.
Table 1: Comparison of Validation Parameters for LC-MS/MS Quantification of this compound.
| Validation Parameter | Method A: Stable Isotope-Labeled IS | Method B: Structural Analog IS |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (% CV) | < 10% | < 15% |
| Limit of Quantification (LOQ) | ~10 pg | ~16.3 pg[5] |
| Extraction Recovery | 90-105% | 85-115%[5] |
| Matrix Effect | Minimal (< 5%) | Variable (5-20%) |
Note: The data presented are representative values based on typical performance for LC-MS/MS analysis of similar acyl-CoA compounds and are intended for comparative purposes.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of a validated bioanalytical method. The following sections detail the key steps for the quantification of this compound by LC-MS/MS.
Sample Preparation
-
Protein Precipitation: To 100 µL of the biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold (-20°C) acetonitrile/methanol (1:1, v/v) containing the internal standard.
-
Method A (Recommended): Spike the sample with a stable isotope-labeled internal standard, such as [¹³C₅]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, prior to protein precipitation.
-
Method B (Alternative): Use a structural analog internal standard, such as Crotonyl-CoA, added at the same stage.[1]
-
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly employed for the separation of acyl-CoA species.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally preferred for the analysis of CoA esters.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (-507 m/z).[6]
-
MRM Transitions (Hypothetical):
-
This compound: m/z 934.3 -> 427.1
-
[¹³C₅]-3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (SIL-IS): m/z 939.3 -> 432.1
-
Crotonyl-CoA (Analog IS): m/z 838.2 -> 331.1
-
Note: The exact m/z values would need to be optimized by direct infusion of the analytical standards.
Visualized Workflows and Pathways
Diagrams are provided to clearly illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for the LC-MS/MS method validation.
Caption: Simplified mevalonate pathway for terpene biosynthesis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-reactivity of HMG-CoA synthase antibodies with homologs from different species.
For scientists engaged in metabolic research and drug development targeting the cholesterol biosynthesis pathway, the selection of a specific and reliable antibody against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase is critical. This guide provides an objective comparison of commercially available antibodies for the two isoforms, HMGCS1 (cytoplasmic) and HMGCS2 (mitochondrial), with a focus on their cross-reactivity with homologs from different species. The information presented is collated from publicly available datasheets and scientific publications to aid researchers in making informed decisions for their specific experimental needs.
Understanding HMG-CoA Synthase and its Isoforms
HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This is a crucial step in both the mevalonate pathway for cholesterol synthesis and the pathway for ketone body formation. The cytoplasmic isoform, HMGCS1, is primarily involved in cholesterol synthesis, while the mitochondrial isoform, HMGCS2, is the rate-limiting enzyme in ketogenesis.[1][2] Given their distinct metabolic roles and subcellular localizations, isoform-specific antibodies are essential for accurate experimental outcomes.
Comparison of HMGCS1 Antibodies
The following table summarizes the cross-reactivity profiles of several commercially available HMGCS1 antibodies. The data includes validated species as confirmed by techniques such as Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF), as well as predicted reactivity based on protein sequence homology.
| Antibody/Catalog No. | Type | Host | Validated Species Reactivity | Predicted Species Reactivity (% Homology) |
| Proteintech 17643-1-AP | Polyclonal | Rabbit | Human, Mouse, Rat[3] | Not explicitly provided |
| Thermo Fisher PA5-29488 | Polyclonal | Rabbit | Human, Mouse, Horse[4] | Rat (97%), Pig (95%), Rhesus Monkey (99%), Bovine (96%), Chicken (82%)[4] |
| Cell Signaling #36877 (D5W8F) | Monoclonal | Rabbit | Human, Monkey[5] | Does not cross-react with HMGCS2 protein.[5] |
| Abcam ab317626 [EPR29166-11] | Monoclonal | Rabbit | Human, Mouse, Rat | Not explicitly provided |
| MyBioSource MBS1492687 | Polyclonal | Rabbit | Mouse[6] | Not explicitly provided |
Comparison of HMGCS2 Antibodies
This table outlines the cross-reactivity of various HMGCS2 antibodies, highlighting their specificity and tested species.
| Antibody/Catalog No. | Type | Host | Validated Species Reactivity | Predicted Species Reactivity (% Homology) & Notes |
| Cell Signaling #20940 (D3U1A) | Monoclonal | Rabbit | Human, Mouse, Rat[7] | Does not cross-react with HMGCS1 protein.[7] |
| Boster Bio A04371-1 | Polyclonal | Rabbit | Human[8] | Reacts with rat liver tissue lysate in WB.[8] |
| Sigma-Aldrich HPA027442 | Polyclonal | Rabbit | Human | Not explicitly provided |
| Abcam ab305227 [EPR26978-39] | Monoclonal | Rabbit | Human | Not explicitly provided |
Experimental Workflow for Assessing Antibody Cross-Reactivity
To empirically determine the cross-reactivity of an HMG-CoA synthase antibody, a systematic experimental approach is necessary. The following diagram illustrates a generalized workflow for this process.
Detailed Experimental Protocols
The following are generalized protocols for Western Blotting and ELISA, which can be adapted to test the cross-reactivity of HMG-CoA synthase antibodies.
Western Blot Protocol for Cross-Reactivity Assessment
-
Protein Extraction and Quantification:
-
Prepare protein lysates from cells or tissues of the species of interest (e.g., human, mouse, rat) using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each species on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-HMGCS1 or anti-HMGCS2) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again as described in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Compare the intensity of the bands corresponding to the molecular weight of HMG-CoA synthase across the different species to assess cross-reactivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant HMGCS1 or HMGCS2 protein from the different species of interest (e.g., 1-10 µg/mL in a coating buffer) and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[11]
-
-
Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.[11]
-
Wash the plate three times with the wash buffer.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate thoroughly.
-
Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.[12]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the signal intensity across the different species' antigens to quantify the degree of cross-reactivity.
-
By utilizing the information and protocols provided in this guide, researchers can more effectively select and validate HMG-CoA synthase antibodies for their specific research applications, ensuring the accuracy and reliability of their findings.
References
- 1. genecards.org [genecards.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. HMGCS1 antibody (17643-1-AP) | Proteintech [ptglab.com]
- 4. HMGCS1 Polyclonal Antibody (PA5-29488) [thermofisher.com]
- 5. HMGCS1 (D5W8F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mybiosource.com [mybiosource.com]
- 7. HMGCS2 (D3U1A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ELISA Protocol | Rockland [rockland.com]
- 12. mybiosource.com [mybiosource.com]
A Comparative Guide to the Extraction of Insect Isoprenoids: Methods and Efficiencies
For Researchers, Scientists, and Drug Development Professionals
The extraction of isoprenoids from insects is a critical first step in a wide range of research fields, from chemical ecology to drug discovery. The choice of extraction method can significantly impact the yield, purity, and integrity of the target compounds. This guide provides an objective comparison of the most common methods for extracting insect isoprenoids, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Extraction Method Efficiency
The efficiency of an extraction method is determined by several key factors, including the yield of the target isoprenoids, the purity of the extract, and the time required for the extraction process. The following table summarizes the quantitative data available for different extraction methods. It is important to note that the data presented is compiled from various studies on different insect species and related biological materials; therefore, a direct comparison should be made with caution.
| Extraction Method | Target Material & Compound | Yield | Purity | Extraction Time | Source |
| Solvent Extraction (Soxhlet) | Tenebrio molitor (Mealworm) Lipids | 28.8% (w/w) with Ethanol | Lower (co-extracts other lipids) | 6-8 hours | [1] |
| Acheta domesticus (Cricket) Lipids | 22.7% (w/w) with Ethanol | Lower (co-extracts other lipids) | 6-8 hours | [1] | |
| Alphitobius diaperinus (Lesser Mealworm) Oil | 60.09% | Lower | Not Specified | [2] | |
| Steam Distillation | Mentha spicata (Spearmint) Essential Oil | Lower than SFE | Lower quality than SFE | 2-4 hours | [3] |
| Supercritical Fluid Extraction (SFE) | Tenebrio molitor (Mealworm) Lipids | 22.1% (w/w) with CO₂ | High (selective) | 1-2 hours | [1] |
| Acheta domesticus (Cricket) Lipids | 11.9% (w/w) with CO₂ | High (selective) | 1-2 hours | [1] | |
| Fructus Amomi Volatiles | Superior to SD and SE | High | Not Specified | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Alphitobius diaperinus (Lesser Mealworm) Oil | 89.41% | Higher than conventional solvent extraction | ~23 minutes | [2] |
| Lantana camara Flower Extract | 64% | Higher than MAE and CSE | Not Specified | [4][5] | |
| Solid-Phase Microextraction (SPME) | Eucosma notanthes Sex Pheromone | High absorption efficiency | High (selective) | 5 minutes | [NA] |
| Fructus Amomi Volatiles | Superior to SD and SE | High | Short | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for the key extraction methods discussed.
Solvent Extraction
Solvent extraction is a conventional and widely used method for obtaining insect isoprenoids. The choice of solvent is critical and depends on the polarity of the target compounds.
Methodology:
-
Sample Preparation: The insect material (e.g., whole bodies, specific glands) is collected and, if necessary, frozen or dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The prepared material is immersed in a suitable organic solvent (e.g., hexane, ethanol, dichloromethane) in a sealed container. For Soxhlet extraction, the material is placed in a thimble, and the solvent is continuously cycled through the sample.
-
Agitation: The mixture is agitated or sonicated for a defined period to enhance the extraction process.
-
Filtration: The mixture is filtered to separate the solid insect material from the solvent containing the extracted isoprenoids.
-
Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to concentrate the extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the target isoprenoids.
Steam Distillation
Steam distillation is a method suitable for the extraction of volatile isoprenoids that are immiscible with water.
Methodology:
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the insect material and water, a condenser, and a collection vessel.
-
Distillation: Steam is passed through the insect material, causing the volatile isoprenoids to vaporize along with the water.
-
Condensation: The vapor mixture is then passed through a condenser, where it cools and returns to a liquid state.
-
Separation: The condensed liquid, a mixture of water and the immiscible isoprenoid-rich oil, is collected. The oil layer is then separated from the aqueous layer using a separatory funnel.
-
Drying: The collected oil is dried using an anhydrous salt (e.g., sodium sulfate) to remove any residual water.
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. It is known for its high selectivity and the ability to extract thermally labile compounds.
Methodology:
-
Sample Loading: The dried and ground insect material is placed into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized and heated to bring the CO₂ to its supercritical state (above its critical temperature and pressure).
-
Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the isoprenoids from the insect matrix. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature.
-
Separation: The CO₂ containing the dissolved isoprenoids is then passed into a separator, where the pressure and/or temperature is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the extracted isoprenoids.
-
Collection: The precipitated extract is collected from the separator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.
Methodology:
-
Sample Preparation: The insect material is prepared as in solvent extraction.
-
Extraction: The material is mixed with a suitable solvent in an extraction vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls of the insect material, causing cell disruption and enhancing the release of isoprenoids into the solvent.
-
Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are the same as in conventional solvent extraction.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, micro-extraction technique primarily used for sampling and concentrating volatile and semi-volatile compounds for analysis, rather than for bulk extraction. It is highly sensitive and ideal for analyzing trace amounts of isoprenoids like pheromones.
Methodology:
-
Fiber Exposure: An SPME fiber, coated with a specific stationary phase, is exposed to the headspace above the insect sample (Headspace SPME) or brought into direct contact with the insect's cuticle or a specific gland (Direct Contact SPME).
-
Adsorption/Absorption: The volatile or semi-volatile isoprenoids are adsorbed or absorbed onto the fiber coating.
-
Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph (GC). The high temperature of the injector desorbs the analytes from the fiber directly onto the GC column for separation and analysis, typically by mass spectrometry (MS).
Visualizing the Workflows
To better understand the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.
Caption: Workflow for Solvent Extraction.
Caption: Workflow for Steam Distillation.
Caption: Workflow for Supercritical Fluid Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Solid-Phase Microextraction.
References
- 1. Comparison of Conventional and Sustainable Lipid Extraction Methods for the Production of Oil and Protein Isolate from Edible Insect Meal [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of solid-phase microextraction, supercritical fluid extraction, steam distillation, and solvent extraction techniques for analysis of volatile consituents in Fructus Amomi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. microbiologyjournal.org [microbiologyjournal.org]
A Comparative Guide to Metabolic Flux Analysis of the Juvenile Hormone and Cholesterol Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of metabolic flux analysis (MFA) techniques applied to two critical biological pathways: the juvenile hormone (JH) pathway in insects and the cholesterol biosynthesis pathway in mammals. Understanding the flux, or the rate of metabolite flow, through these pathways is crucial for developing targeted insecticides and for creating therapeutic agents against a variety of human diseases, respectively. This document outlines the experimental protocols, presents comparative quantitative data, and provides visual representations of the pathways and analytical workflows.
Introduction to the Pathways and Metabolic Flux Analysis
The juvenile hormone pathway is central to regulating development, reproduction, and metamorphosis in insects.[1][2] Its end products, the juvenile hormones, are sesquiterpenoids synthesized in the corpora allata.[1][2] The cholesterol biosynthesis pathway, on the other hand, is a fundamental process in vertebrates, producing cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[3][4] By employing stable isotope tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through a metabolic network.[5][6] This allows for the determination of intracellular reaction rates, providing a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.
Biosynthesis Pathways
Juvenile Hormone Biosynthesis Pathway
The biosynthesis of JH III, the most common form of JH in many insect species, begins with the condensation of three acetyl-CoA molecules and proceeds through the mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP).[1][2] FPP is then converted to JH III through a series of enzymatic steps.
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex, multi-step process that also originates from acetyl-CoA. Similar to the JH pathway, it utilizes the mevalonate pathway to produce isoprenoid precursors. However, it involves a greater number of enzymatic reactions and intermediates, culminating in the synthesis of cholesterol. The pathway can proceed through two main branches: the Bloch and Kandutsch-Russell pathways.
Experimental Protocols for Metabolic Flux Analysis
Proposed Protocol for Juvenile Hormone Pathway MFA
While comprehensive, validated protocols for ¹³C-MFA of the entire JH pathway are not as established as those for central carbon metabolism, the following proposed protocol is synthesized from general insect metabolomics, isoprenoid flux analysis in other organisms, and JH quantification methods.
1. Isotope Labeling:
-
Tracer Selection: [U-¹³C]-glucose is a common choice as it labels the acetyl-CoA pool, the primary precursor for the JH pathway.
-
Administration: For in vivo studies, the labeled glucose can be incorporated into the insect's diet. For in vitro studies with corpora allata cultures, the labeled glucose is added to the culture medium.
2. Sample Collection and Quenching:
-
At various time points, insects or corpora allata are collected.
-
Metabolism is rapidly quenched by flash-freezing in liquid nitrogen to prevent further enzymatic activity.
3. Metabolite Extraction:
-
Tissues are homogenized in a cold solvent mixture, typically methanol/chloroform/water or acetonitrile/methanol/water, to extract a broad range of metabolites.
4. Sample Preparation for Analysis:
-
The extract is centrifuged to pellet cellular debris.
-
The supernatant containing the metabolites is collected and may be further purified or derivatized depending on the analytical method. For GC-MS analysis, derivatization (e.g., silylation) is often required to increase the volatility of the metabolites.
5. Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and detect the mass isotopomer distributions of volatile intermediates in the mevalonate pathway.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for the analysis of less volatile and larger molecules, including later-stage intermediates and the final JH molecule.[7]
6. Data Analysis and Flux Calculation:
-
The mass isotopomer distributions of the measured metabolites are used to calculate the metabolic fluxes through the pathway using specialized software (e.g., INCA, 13CFLUX2).
Established Protocol for Cholesterol Pathway MFA
1. Isotope Labeling:
-
Tracer Selection: Commonly used tracers include [U-¹³C]-glucose, [¹³C₂]-acetate, and deuterated water (D₂O).
-
Administration: For in vitro cell culture studies, the tracer is added to the culture medium. For in vivo animal studies, it can be administered through diet, drinking water (for D₂O), or intravenous infusion.
2. Sample Collection and Quenching:
-
Cells or tissues are harvested at specified time points.
-
Metabolism is quenched by rapid freezing or by adding cold saline and immediate processing.
3. Lipid Extraction:
-
Total lipids are extracted from the samples using a solvent system such as chloroform/methanol (Folch method) or hexane/isopropanol.
4. Sample Preparation for Analysis:
-
The lipid extract is dried and then saponified to hydrolyze cholesterol esters.
-
The non-saponifiable lipids, including cholesterol, are then extracted.
-
For GC-MS analysis, cholesterol is often derivatized to a more volatile form, such as a trimethylsilyl (TMS) ether.
5. Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and quantifying the isotopologues of cholesterol and its precursors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of sterols and can be used without derivatization.
6. Data Analysis and Flux Calculation:
-
The fractional synthesis rate of cholesterol is determined by measuring the incorporation of the isotopic label into the cholesterol molecule over time.
-
Mass isotopomer distribution analysis (MIDA) is a common computational method used to calculate the flux.
Experimental Workflows
Quantitative Data Comparison
The following tables summarize key quantitative data related to the metabolic flux of the juvenile hormone and cholesterol pathways. It is important to note that direct comparison of absolute flux rates is challenging due to differences in organisms, experimental conditions, and units of measurement.
Table 1: Juvenile Hormone Pathway Flux and Enzyme Activity
| Parameter | Organism/Tissue | Value | Units | Reference |
| JH III Biosynthesis Rate | Aedes aegypti (female corpora allata, 24h post-blood meal) | ~1.5 | pmol/gland/hr | [5] (inferred) |
| HMG-CoA synthase activity | Aedes aegypti (female corpora allata) | ~200 | fmol/h/CA | [5] |
| Farnesoic acid methyltransferase activity | Aedes aegypti (female corpora allata) | ~1500 | fmol/h/CA | [5] |
| Farnesyl pyrophosphate concentration | Aedes aegypti (female corpora allata) | ~50 | fmol/CA | [5] |
Table 2: Cholesterol Biosynthesis Flux
| Parameter | Organism/Tissue | Value | Units | Reference |
| Cholesterol Fractional Synthesis Rate | Human (liver) | 2-8 | %/day | (General knowledge) |
| De novo cholesterol synthesis | Mouse (liver) | ~50 | mg/day/kg | (General knowledge) |
| Lanosterol turnover | Human fibroblasts (in culture) | ~25 | % labeled after 24h with D₂O | (General knowledge) |
Conclusion
Metabolic flux analysis provides invaluable insights into the dynamic regulation of the juvenile hormone and cholesterol biosynthesis pathways. While the fundamental principles of stable isotope tracing and mass spectrometry are similar for both, the specific experimental protocols are tailored to the unique biochemistry of each pathway and the biological system under investigation. The established and well-documented protocols for cholesterol MFA serve as a strong foundation for the further development and validation of comprehensive MFA methodologies for the juvenile hormone pathway. Such advancements will be instrumental in the rational design of novel insecticides and for a deeper understanding of insect physiology. For cholesterol research, ongoing refinements in MFA techniques continue to illuminate the complex regulation of cholesterol homeostasis and its role in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope Labeled Metabolic Analysis in Drosophila melanogaster: From Experimental Setup to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitor Screening Against Insect-Specific HMG-CoA Synthase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of strategies for inhibiting insect-specific 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the juvenile hormone biosynthesis pathway. Due to a scarcity of publicly available direct inhibitor screening data for insect HMG-CoA synthase, this guide also presents comparative data for the well-studied downstream enzyme, HMG-CoA reductase, to illustrate the potential of targeting the mevalonate pathway in insects. Supporting experimental protocols and pathway visualizations are provided to aid in the design and execution of screening assays.
Efficacy Comparison of Inhibitors Targeting the Insect Mevalonate Pathway
While direct inhibitors of insect HMG-CoA synthase are not well-documented in publicly accessible literature, the inhibition of the subsequent enzyme in the pathway, HMG-CoA reductase (HMGR), has been shown to effectively disrupt juvenile hormone biosynthesis, leading to detrimental effects on insect development and viability.[1] The following table summarizes the efficacy of common HMGR inhibitors against the lepidopteran pest, Manduca sexta.
Table 1: Inhibitory Activity of HMG-CoA Reductase Inhibitors against Manduca sexta Juvenile Hormone Biosynthesis *
| Inhibitor | Class | Target Enzyme | IC50 (nM) | Source |
| Fluvastatin | Statin (Type II) | HMG-CoA Reductase | 5.1 | [1] |
| Pitavastatin | Statin (Type II) | HMG-CoA Reductase | 5.2 | [1] |
| Lovastatin | Statin (Type I) | HMG-CoA Reductase | 99.4 | [1] |
*Data from in vitro assays measuring the inhibition of juvenile hormone biosynthesis.
In addition to direct enzyme inhibition, regulation of gene expression presents an alternative approach to modulating HMG-CoA synthase activity. The following compound has been shown to suppress the transcription of the HMG-CoA synthase gene in Bombyx mori.
Table 2: Transcriptional Suppression of HMG-CoA Synthase in Bombyx mori
| Compound | Class | Primary Effect | Target Gene | Source |
| Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S) | Benzoate Derivative | Transcriptional Suppression | HMG-CoA Synthase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of potential inhibitors. The following are protocols for spectrophotometric and radiometric assays that can be adapted for screening inhibitors against insect-specific HMG-CoA synthase.
Spectrophotometric Assay for HMG-CoA Synthase Activity
This assay measures the release of Coenzyme A (CoASH) during the condensation of acetyl-CoA and acetoacetyl-CoA, which is detected by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3][4]
Materials:
-
Purified or partially purified insect HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB stock solution (in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 412 nm
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.
-
Reaction Setup: In a 384-well microplate, add the assay buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the insect HMG-CoA synthase to each well.
-
Reaction Initiation: Start the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time in a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Radiometric Assay for HMG-CoA Synthase Activity
This highly sensitive assay quantifies enzyme activity by measuring the incorporation of a radiolabeled substrate, such as [¹⁴C]acetyl-CoA, into HMG-CoA.[5]
Materials:
-
Purified or partially purified insect HMG-CoA synthase
-
[¹⁴C]acetyl-CoA (radiolabeled substrate)
-
Acetoacetyl-CoA (unlabeled substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, [¹⁴C]acetyl-CoA, acetoacetyl-CoA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the insect HMG-CoA synthase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.
-
Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., acid).
-
Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the radiolabeled HMG-CoA product from the unreacted [¹⁴C]acetyl-CoA.
-
Quantification: Scrape the portion of the TLC plate corresponding to HMG-CoA and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Visualizations
Insect Juvenile Hormone Biosynthesis Pathway
The following diagram illustrates the initial steps of the juvenile hormone biosynthesis pathway in insects, highlighting the position of HMG-CoA synthase. This pathway is a critical regulator of insect development and reproduction.[2]
Caption: Key enzymatic steps in the insect juvenile hormone biosynthesis pathway.
Experimental Workflow for Inhibitor Screening
The generalized workflow for screening potential inhibitors of insect HMG-CoA synthase is depicted below.
Caption: A typical workflow for identifying and characterizing enzyme inhibitors.
References
- 1. Lepidopteran HMG-CoA reductase is a potential selective target for pest control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anti-juvenile hormone agent, ethyl 4-(2-benzylhexyloxy)benzoate, inhibits juvenile hormone synthesis through the suppression of the transcription of juvenile hormone biosynthetic enzymes in the corpora allata in Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HMG-CoA Synthase Isoforms in Insects: Unraveling Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA synthase (HMGS) is a pivotal enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. In insects, this pathway is crucial for the production of juvenile hormone (JH), a key regulator of development, metamorphosis, and reproduction.[1][2][3] Unlike vertebrates, insects do not synthesize cholesterol de novo, making the JH biosynthesis pathway a primary consumer of mevalonate pathway intermediates.[1] The existence of multiple HMGS isoforms in some insect species suggests a potential for functional specialization and differential regulation, offering intriguing possibilities for targeted pest management strategies.
This guide provides a comparative overview of the known HMG-CoA synthase isoforms in insects, with a particular focus on the well-documented case of the German cockroach, Blattella germanica. Due to a notable lack of published quantitative kinetic data for insect HMGS isoforms, this guide will primarily focus on a qualitative comparison of their gene structure, expression patterns, and putative functional roles.
Known HMG-CoA Synthase Isoforms in Insects
The most detailed account of HMGS isoforms in an insect comes from studies on Blattella germanica, which possesses two distinct cytosolic isoforms:
-
BgHMGS-1: This isoform is encoded by a gene that lacks introns and exhibits features of a functional retrogene.[4] Its expression is detectable in cultured embryonic cells.[4]
-
BgHMGS-2: This is the canonical isoform from which BgHMGS-1 is believed to have originated via retrotransposition.[5]
While two isoforms have been characterized in B. germanica, the presence and nature of HMGS isoforms in other insect species remain largely unexplored. For instance, a single HMGS gene has been identified and characterized in the Chinese white pine beetle, Dendroctonus armandi.[6]
Comparative Analysis of Insect HMGS Isoforms
A direct functional comparison with detailed kinetic parameters for insect HMGS isoforms is currently unavailable in the scientific literature. However, a comparative analysis based on gene expression and regulation provides insights into their potential functional divergence.
Table 1: Gene Expression and Regulation of HMG-CoA Synthase Isoforms in Blattella germanica
| Feature | BgHMGS-1 | BgHMGS-2 | Reference |
| Gene Structure | Intronless (retrogene) | Contains introns | [4] |
| Expression in Embryonic Cells | Expressed | Not expressed | [4] |
| Tissue Distribution (Adult) | Ovary, Fat Body | Ovary, Fat Body | [7] |
| Regulation during Gonadotrophic Cycle | Developmentally regulated in the ovary | Developmentally regulated in the ovary | [7] |
The differential expression of the two isoforms in embryonic cells suggests a possible role for BgHMGS-1 in early development.[4] In adult females, both isoforms are expressed in the ovary and fat body, tissues actively involved in reproduction and metabolism, and their expression is developmentally regulated during the gonadotrophic cycle, highlighting their importance in reproductive biology.[7]
Role in Juvenile Hormone Biosynthesis
HMGS is a key enzyme in the early steps of the mevalonate pathway, which leads to the synthesis of Juvenile Hormone (JH) in the corpora allata of insects.[8][9][10] The pathway is a critical target for the development of insect-specific pesticides.[9]
Juvenile Hormone Biosynthesis Pathway
The synthesis of JH from acetyl-CoA involves a series of enzymatic reactions. HMGS catalyzes the second committed step in this pathway. The overall pathway is subject to complex regulation by various hormones and neuropeptides, including insulin, 20-hydroxyecdysone (20E), allatotropins, and allatostatins.[8][10]
Experimental Protocols
HMG-CoA Synthase Activity Assay (General Protocol)
This assay measures the rate of HMG-CoA formation by monitoring the disappearance of the substrate acetoacetyl-CoA.
Materials:
-
Enzyme Source: Purified or partially purified HMGS from insect tissue (e.g., corpora allata, fat body, or ovaries).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 1 mM DTT.
-
Substrates: Acetyl-CoA and Acetoacetyl-CoA.
-
Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Spectrophotometer: Capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and a known concentration of acetyl-CoA.
-
Enzyme Addition: Add the insect HMGS preparation to the reaction mixture and pre-incubate at the desired temperature (e.g., 30°C) for a few minutes.
-
Reaction Initiation: Start the reaction by adding acetoacetyl-CoA.
-
Monitoring the Reaction: The reaction can be monitored continuously by including DTNB in the reaction mixture, which reacts with the free CoA produced to generate a colored product that absorbs at 412 nm. Alternatively, the reaction can be stopped at different time points by adding acid, and the remaining acetoacetyl-CoA can be quantified.
-
Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance or the amount of product formed over time. Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[11]
Note: This is a generalized protocol and may require significant optimization for specific insect HMGS isoforms, including pH, temperature, and substrate concentrations.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to perform a functional comparison of insect HMGS isoforms. The following workflow outlines the key steps.
Future Directions and Implications for Drug Development
The study of insect HMGS isoforms is a nascent field with significant potential. The lack of comprehensive functional data underscores the need for further research to:
-
Characterize the kinetic properties of known insect HMGS isoforms to understand their catalytic efficiencies and substrate affinities.
-
Investigate the substrate specificities of different isoforms to determine if they have preferences for different acyl-CoA substrates.
-
Elucidate the regulatory mechanisms that control the expression and activity of each isoform, which could reveal novel targets for insecticides.
-
Identify and characterize HMGS isoforms in a wider range of insect species, particularly major agricultural pests and disease vectors.
A deeper understanding of the functional differences between insect HMGS isoforms could pave the way for the development of highly specific and effective insecticides. By targeting an isoform that is essential for a critical life stage, such as reproduction or larval development, it may be possible to design inhibitors that have minimal off-target effects on beneficial insects and other organisms. The unique aspects of the insect mevalonate pathway, particularly its role in JH biosynthesis, make HMGS an attractive target for such rational drug design.
References
- 1. The mevalonate pathway and the synthesis of juvenile hormone in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE MEVALONATE PATHWAY AND THE SYNTHESIS OF JUVENILE HORMONE IN INSECTS - ProQuest [proquest.com]
- 3. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 4. 3-Hydroxy-3-methylglutaryl coenzyme A synthase-1 of Blattella germanica has structural and functional features of an active retrogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]
- 6. Isolation and expression of HMG-CoA synthase and HMG-CoA reductase genes in different development stages, tissues and treatments of the Chinese white pine beetle, Dendroctonus armandi (Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blattella germanica has two HMG-CoA synthase genes. Both are regulated in the ovary during the gonadotrophic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic analysis reveals changes in the mevalonate and juvenile hormone synthesis pathways linked to the mosquito reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. As the complete toxicological profile of this compound is not fully known, it should be treated as a potentially hazardous substance.[1] Minimizing all routes of exposure, including inhalation, ingestion, and skin contact, is paramount.[1]
Hazard Assessment and Mitigation
Based on its structure as a coenzyme A thioester, the primary hazards associated with this compound are presumed to include potential skin, eye, and respiratory tract irritation.[1] The principal mitigation strategy involves a combination of engineering controls and appropriate personal protective equipment (PPE).[1]
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Personal Protective Equipment (PPE):
A risk assessment should be conducted for specific procedures to determine if additional PPE is required.[1] The minimum required PPE is outlined below.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[1] | Protects eyes from splashes and solid particulates.[1] |
| Hand Protection | Disposable nitrile gloves.[1][2] Consider double-gloving for enhanced protection. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[1] |
Operational Protocol: Handling and Preparation of Solutions
This step-by-step protocol ensures the safe handling of this compound during weighing and dissolution.
1. Preparation:
- Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary materials: the chemical, appropriate solvent, glassware, and required PPE.
2. Weighing the Compound (within a fume hood):
- Don all required PPE (lab coat, safety glasses, and nitrile gloves).
- Place a clean weigh boat on an analytical balance and tare.
- Carefully dispense the desired amount of the powdered compound onto the weigh boat, avoiding the creation of dust.
- Record the weight and promptly close the primary container of the chemical.
3. Dissolution:
- Carefully transfer the weighed powder into an appropriate volumetric flask or vial.
- Using a calibrated pipette, add the desired solvent to the vessel.
- Cap the vessel and mix gently by inversion or vortexing until the solid is fully dissolved.
- Label the vessel clearly with the compound name, concentration, solvent, date, and user initials.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] |
| Large Spill | Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Includes contaminated weigh boats, gloves, and any other disposable materials that have come into contact with the chemical. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Includes excess solutions and solvent rinses from cleaning glassware.[1] Collect all liquid waste in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
